molecular formula C9H11BF2O3 B1530104 (2,6-Difluoro-4-isopropoxyphenyl)boronic acid CAS No. 2096337-66-3

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Cat. No.: B1530104
CAS No.: 2096337-66-3
M. Wt: 215.99 g/mol
InChI Key: DHCDNEJEXMOLHK-UHFFFAOYSA-N
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Description

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BF2O3 and its molecular weight is 215.99 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,6-difluoro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDNEJEXMOLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200966
Record name Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]-
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Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-66-3
Record name Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]-
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URL https://comptox.epa.gov/dashboard/DTXSID801200966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid, a specialized organoboron compound, has emerged as a significant building block in modern synthetic chemistry, particularly within the realm of drug discovery and materials science. Its unique structural features—the electron-withdrawing difluoro substituents ortho to the boronic acid group and the electron-donating isopropoxy group para—impart distinct reactivity and physicochemical properties. This guide provides a comprehensive technical overview of this reagent, covering its core properties, a plausible synthetic strategy, its critical role in palladium-catalyzed cross-coupling reactions, and its broader implications for medicinal chemistry. Detailed experimental protocols, mechanistic insights, and data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.

Introduction and Core Compound Identification

This compound belongs to the versatile class of arylboronic acids, which are widely utilized as key intermediates in organic synthesis.[1] The strategic placement of two fluorine atoms flanking the boronic acid moiety significantly modulates the electronic properties and reactivity of the molecule. This substitution pattern is crucial for fine-tuning the parameters of cross-coupling reactions and for introducing fluorine, a key element in many modern pharmaceuticals, into target molecules.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • Compound Name: this compound

  • CAS Number: 2096337-66-3[2]

Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, making them indispensable tools for constructing carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] This particular reagent is of high interest to medicinal chemists for creating complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These properties are essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueReference
CAS Number 2096337-66-3[2]
MDL Number MFCD22689791[2]
Molecular Formula C₉H₁₁BF₂O₃[4]
Molecular Weight 216.0 g/mol [4]

Note: Data is compiled from publicly available supplier information.

Synthesis Strategy: A Mechanistic Approach

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a general and highly effective method for preparing arylboronic acids involves the electrophilic trapping of an organometallic intermediate with a borate ester at low temperatures. This established method provides a reliable pathway to the target compound.

Plausible Synthetic Workflow

The synthesis can be logically broken down into two main stages: formation of a lithiated aryl species followed by borylation and hydrolysis.

  • Precursor Selection: The synthesis would logically commence from 1,3-difluoro-5-isopropoxybenzene. This precursor contains the required substitution pattern on the aromatic ring.

  • Directed Ortho-Metalation (DoM): The isopropoxy group is not a strong directing group for lithiation. Therefore, a more common approach would be a halogen-metal exchange starting from a brominated precursor, such as 1-bromo-2,6-difluoro-4-isopropoxybenzene.

  • Borylation: The resulting aryllithium species is a potent nucleophile. It is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, which serves as the boron electrophile. This step must be conducted at very low temperatures (typically -78 °C) to prevent unwanted side reactions.

  • Hydrolysis: The intermediate boronate ester is not isolated but is directly hydrolyzed under acidic aqueous conditions to yield the final this compound.

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Borylation & Hydrolysis A 1-Bromo-2,6-difluoro- 4-isopropoxybenzene B Aryllithium Intermediate A->B  n-BuLi, THF -78 °C D Boronate Ester Intermediate B->D  Nucleophilic Attack C Triisopropyl Borate C->D  -78 °C E (2,6-Difluoro-4-isopropoxyphenyl) boronic acid D->E  Aqueous Acid (e.g., HCl)

Caption: Proposed synthesis of the target boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[1] This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild conditions, and high yields.[3]

Mechanistic Rationale

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[5]

  • Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to an organic halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the boronic acid participates. A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species.[5] This species then transfers its organic group (the 2,6-difluoro-4-isopropoxyphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and the aryl group from the boronic acid) couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OH)₂, Base) Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product R2_label R² = (2,6-Difluoro-4-isopropoxyphenyl)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Experimental Protocol

This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization may be required for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv).[3]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).[3] Finally, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025-0.05 mmol, 2.5-5 mol%).[3]

  • Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) and stir vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Significance in Drug Discovery

The incorporation of a boronic acid moiety into bioactive molecules has become an increasingly successful strategy in medicinal chemistry.[6] This is exemplified by several FDA-approved drugs:

  • Bortezomib (Velcade®): A proteasome inhibitor used to treat multiple myeloma.[7]

  • Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor, also for multiple myeloma.[7]

  • Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat resistant bacterial infections.[1][7]

The boronic acid group is a unique pharmacophore. It is a Lewis acid that can form reversible covalent bonds with the hydroxyl groups of serine residues found in the active sites of many enzymes, particularly serine proteases.[1] This interaction is a key mechanism of action for many boronic acid-based drugs.

The specific structure of this compound offers several advantages from a drug design perspective:

  • Fluorine Substitution: The ortho-difluoro groups can enhance binding affinity through various non-covalent interactions and can improve metabolic stability and membrane permeability of the final compound.

  • Isopropoxy Group: This group increases lipophilicity, which can aid in cell membrane penetration, and provides a vector for further chemical modification.

Handling and Storage

Handling: this compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Storage: Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxine anhydrides. It is recommended to store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere if long-term storage is required. For certain boronic acids, storage at 2-8°C is recommended.[8]

Conclusion

This compound (CAS No. 2096337-66-3) is a highly valuable and specialized reagent for organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the difluoro and isopropoxy substituents, make it an excellent building block for creating complex, fluorine-containing molecules via the Suzuki-Miyaura cross-coupling reaction. As the demand for sophisticated pharmaceutical agents grows, the strategic application of such precisely engineered boronic acids will continue to be a critical component of innovation in drug discovery and development.

References

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Source: SciSpace URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL: [Link]

  • Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]

  • Title: Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability Source: UBC Chemistry Department - The University of British Columbia URL: [Link]

  • Title: (PDF) 2,4-Difluorophenylboronic acid Source: ResearchGate URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

  • Title: Design and discovery of boronic acid drugs. Source: Semantic Scholar URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journals URL: [Link]

  • Title: Design and discovery of boronic acid drugs | Request PDF Source: ResearchGate URL: [Link]

  • Title: US6576789B1 - Process for the preparation of substituted phenylboronic acids Source: Google Patents URL

Sources

An In-Depth Technical Guide to (2,6-Difluoro-4-isopropoxyphenyl)boronic acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and a boronic acid moiety into molecular scaffolds represents a powerful approach to modulating pharmacokinetic and pharmacodynamic properties. (2,6-Difluoro-4-isopropoxyphenyl)boronic acid is a prime exemplar of a building block designed to leverage these advantages. The difluoro substitution at the ortho positions of the phenyl ring can significantly alter the electronic properties and conformation of the molecule, often leading to enhanced metabolic stability and binding affinity. The isopropoxy group at the para position further modifies lipophilicity and can provide an additional vector for interaction with biological targets.

This technical guide provides an in-depth exploration of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore its critical role as a reactant in palladium-catalyzed cross-coupling reactions, and provide a detailed, field-proven experimental protocol for its application. The causality behind experimental choices will be elucidated, ensuring a blend of theoretical understanding and practical applicability.

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 215.99 g/mol [1][2][3]
Molecular Formula C₉H₁₁BF₂O₃[1][3]
CAS Number 2096337-66-3[1][2][4]
Appearance Typically a white to off-white solid
Purity ≥97% (commercially available)[2]

The molecular formula and weight are crucial for stoichiometric calculations in reaction planning. The presence of the boronic acid functional group, B(OH)₂, makes this compound a versatile building block in organic synthesis.

The Role in Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are cornerstone reagents in the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is one of the most robust and widely used methods for constructing biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals.[4] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The utility of this compound in this context is significant. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the boronic acid and the properties of the resulting coupled product.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling, a fundamental process for utilizing this compound.

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_intermediate R¹-Pd(II)Ln-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product product->pd0 Catalyst Regeneration start R¹-X start->pd0 Aryl/Vinyl Halide boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex This compound

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Assemble the glassware (round-bottom flask, reflux condenser) and ensure it is dry. Purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is a critical step as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

  • Reagent Addition: To the reaction flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq). The use of a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The solvent mixture is crucial; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (potassium carbonate) and facilitate the transmetalation step. The solvents should be degassed to remove dissolved oxygen.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes under an inert atmosphere. Then, heat the mixture to reflux (typically 80-100 °C) and maintain for 2-12 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validating System and Causality:

  • Catalyst System: Palladium(II) acetate is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand that stabilizes the palladium catalyst and modulates its reactivity.

  • Base: Potassium carbonate is a commonly used base that activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.

  • Solvent System: The choice of a dioxane/water mixture is a well-established system for Suzuki couplings, providing a good balance of solubility for both organic and inorganic components.

Analytical Characterization Workflow

The identity and purity of the synthesized product must be confirmed through rigorous analytical characterization. The following workflow is recommended:

QC_Workflow start Crude Product tlc TLC Analysis (Initial Purity Check) start->tlc purification Column Chromatography tlc->purification fractions Combined Pure Fractions purification->fractions nmr ¹H and ¹⁹F NMR (Structural Confirmation) fractions->nmr final_product Characterized Pure Product nmr->final_product ms Mass Spectrometry (Molecular Weight Verification) ms->final_product fraactions fraactions fraactions->ms

Caption: A logical workflow for the purification and analysis of the coupled product.

Conclusion: A Versatile Building Block for Advancing Drug Discovery

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of ortho-difluoro and para-isopropoxy substitutions provides a powerful tool for creating novel molecular entities with potentially enhanced pharmacological properties. A thorough understanding of its physicochemical characteristics and reactivity, particularly in robust and reliable protocols like the Suzuki-Miyaura coupling, is essential for its effective utilization. The methodologies and insights provided in this guide are intended to empower researchers to confidently incorporate this and similar reagents into their synthetic strategies, ultimately accelerating the discovery and development of new therapeutics. The growing number of boronic acid-containing drugs approved by regulatory agencies underscores the significance of this class of compounds in modern medicine.[5][6][7]

References

  • 1PlusChem. 2,6-Difluoro-4-isopropoxyphenylboronic acid. [Link]

  • Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]

  • Singh, M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. [Link]

  • Ribeiro, C. I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BoronPharm. 2,6-Difluoro-4-isopropyloxyphenylboronic acid. [Link]

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Introduction: The Significance of a Fluorinated Arylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable building block for researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it based on a solid understanding of the reaction dynamics.

This compound is a key reagent in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the ortho-difluoro substitution pattern significantly influences the electronic properties and conformation of the resulting biaryl products, a feature often exploited in the design of bioactive molecules and advanced materials. The isopropoxy group provides a point of structural diversity and modulates solubility. This guide details a reliable and robust three-step synthetic sequence, beginning from commercially available 3,5-difluorophenol.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

  • Precursor Synthesis: Formation of the key intermediate, 1,3-difluoro-5-isopropoxybenzene, via a Williamson ether synthesis.

  • Carbon-Boron Bond Formation: Regioselective installation of the boronic acid moiety through directed ortho-lithiation and subsequent borylation.

  • Final Product Generation: Hydrolysis of the intermediate boronate ester to yield the target boronic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Directed ortho-Lithiation & Borylation cluster_2 Step 3: Hydrolysis A 3,5-Difluorophenol B 1,3-Difluoro-5-isopropoxybenzene A->B  i-PrBr, K2CO3  Acetone, Reflux D 2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Boronate Ester Intermediate) B->D  1. n-BuLi, THF, -78 °C  2. B(O-i-Pr)3  3. Pinacol C Triisopropyl Borate E This compound D->E  HCl (aq)  Ether/Water

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor, 1,3-Difluoro-5-isopropoxybenzene

Principle and Rationale

The initial step is the O-alkylation of 3,5-difluorophenol with an isopropyl electrophile, a classic Williamson ether synthesis. The reaction proceeds via an SN2 mechanism. The phenolic proton, being acidic, is first removed by a moderately strong base (potassium carbonate) to generate the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide and forming the desired ether linkage. Acetone is an excellent solvent for this transformation as it readily dissolves the organic starting materials and has a convenient boiling point for refluxing, while potassium carbonate is easily removed by filtration upon reaction completion.

Detailed Experimental Protocol
  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 3-4 mL per mmol of phenol).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (1.5 eq) to the suspension via syringe.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1 M NaOH (aq) to remove any unreacted phenol, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1,3-difluoro-5-isopropoxybenzene as a colorless oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Data Presentation: Reagent Quantities and Conditions
Reagent/ParameterMolar Equiv.Molecular Weight ( g/mol )Suggested Quantity (for 10g Phenol)Purpose
3,5-Difluorophenol1.0130.0910.0 g (76.9 mmol)Starting Material
Potassium Carbonate2.0138.2121.3 g (153.8 mmol)Base
2-Bromopropane1.5122.9914.2 g (115.4 mmol)Alkylating Agent
AcetoneSolvent58.08~300 mLReaction Solvent
TemperatureN/AN/A~56 °C (Reflux)Reaction Condition
TimeN/AN/A12-18 hoursReaction Duration
Expected Yield >85%

Part 2: Directed ortho-Lithiation and Borylation

Principle and Rationale

This step is the core of the synthesis, forming the crucial carbon-boron bond. It relies on the principle of Directed ortho-Metalation (DoM) .[2][3] The isopropoxy group on the aromatic ring acts as a Directed Metalation Group (DMG). The heteroatom (oxygen) coordinates to the lithium atom of the organolithium base (n-butyllithium), delivering the base to a specific location and dramatically increasing the kinetic acidity of the adjacent ortho protons.[4]

Deprotonation occurs regioselectively at the C2 (or C6) position, which is ortho to the isopropoxy DMG. The resulting aryllithium intermediate is a potent nucleophile. This nucleophile is then "trapped" by the addition of an electrophilic boron source, triisopropyl borate, B(Oi-Pr)₃. The aryllithium attacks the electron-deficient boron atom to form a tetracoordinate boronate complex. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Caption: Mechanism of Directed ortho-Lithiation and Borylation.

Detailed Experimental Protocol

CRITICAL: This reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and reagents.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1,3-difluoro-5-isopropoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate dry flask, dissolve triisopropyl borate (1.3 eq) in anhydrous THF.

  • Add the triisopropyl borate solution to the aryllithium solution dropwise via cannula or syringe, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

Data Presentation: Reagent Quantities and Conditions
Reagent/ParameterMolar Equiv.Molecular Weight ( g/mol )Suggested Quantity (for 10g Precursor)Purpose
1,3-Difluoro-5-isopropoxybenzene1.0172.1710.0 g (58.1 mmol)Substrate
n-Butyllithium (1.6 M)1.164.0640.0 mL (63.9 mmol)Lithiating Agent
Triisopropyl borate1.3188.0814.2 g (75.5 mmol)Boron Electrophile
Anhydrous THFSolvent72.11~300 mLReaction Solvent
TemperatureN/AN/A-78 °C to RTReaction Condition
TimeN/AN/A~12 hoursReaction Duration

Part 3: Hydrolysis and Product Isolation

Principle and Rationale

The final step is the hydrolysis of the triisopropyl boronate ester formed in situ. In the presence of aqueous acid, the B-O bonds of the ester are readily cleaved and replaced with hydroxyl groups, yielding the free boronic acid.[5][6] The product is typically a stable, crystalline solid that can be isolated by filtration after an extractive workup to remove impurities.

Detailed Experimental Protocol
  • Cool the reaction mixture from Part 2 in an ice bath.

  • Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate. Alternatively, trituration with cold hexanes or pentane can effectively remove non-polar impurities.

  • Filter the purified solid and dry under vacuum to yield this compound as a white to off-white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • ¹⁹F and ¹¹B NMR: To confirm the presence and environment of fluorine and boron atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Conclusion

This guide outlines a robust and reproducible three-step synthesis of this compound. By understanding the principles behind each transformation—from Williamson ether synthesis to directed ortho-lithiation and final hydrolysis—researchers are well-equipped to successfully prepare this versatile building block for applications in drug discovery and materials science. Adherence to anhydrous and inert reaction conditions during the lithiation-borylation sequence is paramount to achieving high yields and purity.

References

  • Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2010).
  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

  • Aggarwal, V. K. Standard Lithiation–Borylation A user's guide. Aggarwal Group, University of Bristol. [Link]

  • CN112778090A - Preparation method of 3, 5-difluorophenol.
  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Efficient and Mild Deprotection of Boronic Esters Using Methylboronic Acid. Org. Lett., 21(9), 3048-3052. [Link]

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An In-depth Technical Guide to the Solubility of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid in Modern Drug Discovery

This compound is a vital building block in contemporary organic synthesis and medicinal chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the construction of complex molecular architectures found in numerous pharmaceutical agents.[1] The strategic placement of two fluorine atoms ortho to the boronic acid moiety, combined with a para-isopropoxy group, imparts unique electronic and steric properties to the molecule, influencing its reactivity and, critically, its solubility.

Understanding the solubility of this compound is paramount for researchers and drug development professionals. Solubility is a key determinant of a compound's behavior in various stages of the drug development pipeline, from reaction kinetics in synthesis to formulation and bioavailability in preclinical and clinical studies. This guide provides a comprehensive overview of the factors governing the solubility of this compound, a predictive analysis of its behavior in common solvents, and a detailed experimental protocol for its precise determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of an arylboronic acid is a complex interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent. The molecular structure of this compound provides several clues to its expected solubility profile.

  • The Boronic Acid Group: The B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group contributes to solubility in polar solvents. Boronic acids are weak Lewis acids and can form hydrogen-bonded dimers in the solid state.[2]

  • Fluorine Substituents: The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which can influence the acidity of the boronic acid. Intramolecular hydrogen bonding between the hydroxyl groups of the boronic acid and the ortho-fluorine atoms can occur, potentially reducing intermolecular hydrogen bonding with solvent molecules and thereby affecting solubility.[3]

  • Isopropoxy Group: The para-isopropoxy group is moderately lipophilic and can influence solubility in both polar and non-polar organic solvents. The introduction of an alkoxy group into a phenylboronic acid ring generally increases its solubility in many organic solvents.[4]

A significant challenge in accurately determining the solubility of boronic acids is their propensity to undergo dehydration to form the corresponding cyclic trimer, a boroxine.[5] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water.[6][7] Boroxines exhibit different solubility profiles compared to their monomeric acid counterparts, which can lead to inconsistencies in solubility measurements if not properly controlled.[6]

Diagram of this compound Structure

C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 C5 C C4->C5 O_iso O C4->O_iso C6 C C5->C6 C6->C1 F2 F C6->F2 O1 O B->O1 O2 O B->O2 H1 H O1->H1 H2 H O2->H2 C_iso1 CH O_iso->C_iso1 C_iso2 CH₃ C_iso1->C_iso2 C_iso3 CH₃ C_iso1->C_iso3

Caption: Molecular structure of this compound.

Predictive Analysis of Solubility

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers LowThe molecule has significant hydrophobic character from the phenyl ring and isopropoxy group. While the boronic acid moiety is polar, its contribution may not be sufficient for high aqueous solubility, a common trait for many arylboronic acids.[10]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)HighThese solvents can effectively solvate both the polar boronic acid group and the aromatic ring. Phenylboronic acid generally shows good solubility in ketones.[9]
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderate to HighThese solvents can engage in hydrogen bonding with the boronic acid group. Phenylboronic acid is known to be soluble in ethanol.[8]
Ethers (e.g., THF, Diethyl Ether)Moderate to HighEthers can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups. Phenylboronic acid exhibits high solubility in ethers.[9]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)ModerateThe polarity of these solvents should allow for some degree of solubilization. Phenylboronic acid has moderate solubility in chloroform.[9]
Non-polar Hydrocarbons (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents. Phenylboronic acid is poorly soluble in hexanes.[8]

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[11][12][13] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, acetonitrile, methanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Shaking at constant T) A->B Incubate C 3. Phase Separation (Centrifugation/Filtration) B->C Separate solid D 4. Sample Dilution C->D Prepare for analysis E 5. HPLC Analysis D->E Inject F 6. Quantification (vs. Calibration Curve) E->F Calculate concentration

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess of solid this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient. It is crucial to have undissolved solid present to ensure a saturated solution.[12]

    • Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and a consistent agitation speed.[14]

    • Equilibrate for a sufficient period to reach a steady state. A common practice is to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time, thereby verifying equilibrium.[12]

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To ensure all solid particles are removed, either:

      • Centrifuge the vials at high speed and then sample the supernatant.

      • Filter the supernatant through a syringe filter (0.22 µm). It is important to pre-rinse the filter with a small amount of the sample to saturate any potential binding sites on the filter membrane.

  • Sample Analysis by HPLC:

    • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and create a series of calibration standards by serial dilution.

    • Sample Preparation: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • HPLC Conditions: A reverse-phase HPLC method is typically suitable.

      • Column: A C18 column is a good starting point.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

      • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Analysis: Inject the standards and the diluted samples onto the HPLC system.

  • Data Analysis and Reporting:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

    • Report the solubility in units such as mg/mL or µg/mL, along with the solvent and temperature.

Causality and Self-Validation:

  • Why excess solid? To ensure the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[12]

  • Why agitation and temperature control? To ensure a uniform suspension and to control the thermodynamics of the dissolution process, as solubility is temperature-dependent.[14]

  • Why time-point sampling? To empirically demonstrate that the system has reached equilibrium, making the protocol self-validating.[12]

  • Why filtration/centrifugation? To remove all undissolved particles, as their presence would lead to an overestimation of solubility.

  • Why a calibration curve? To provide a reliable and accurate method for quantifying the concentration of the dissolved compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its physicochemical properties allows for a robust predictive analysis of its solubility profile. For researchers and drug development professionals requiring precise solubility data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. Careful execution of this protocol, with attention to achieving and verifying equilibrium, will yield accurate and reproducible solubility data, which is essential for informed decision-making in synthesis, formulation, and preclinical development.

References

  • Phenylboronic acid. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4484–4491. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 23, 2026, from [Link]

  • Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Science, 4(7), 2675-2687. [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 129-136. [Link]

  • U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 23, 2026, from [Link]

  • Li, W., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1337-1351. [Link]

  • De Vetta, M., et al. (2019). Boroxine formation reaction mechanism as calculated by DFT. Physical Chemistry Chemical Physics, 21(34), 18635-18643. [Link]

  • Cox, P. A., et al. (2019). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 141(43), 17134–17146. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Fiol-Síntes, M., et al. (2011). 2,4-Difluoro-phenyl-boronic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o893. [Link]

  • Siripinyanond, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved January 23, 2026, from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Beck, J. B., & Rowley, C. N. (2013). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 117(49), 13078–13085. [Link]

  • Al-Sayah, M. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 62, 118-125. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link]

  • Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2841. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Science, 4(7), 2675-2687. [Link]

  • Li, W., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1337-1351. [Link]

  • U.S. Pharmacopeia. (n.d.). <1236> SOLUBILITY MEASUREMENTS. Retrieved January 23, 2026, from [Link]

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An In-depth Technical Guide to (2,6-Difluoro-4-isopropoxyphenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the use of robust carbon-carbon bond-forming reactions are paramount for developing novel therapeutics with enhanced pharmacological profiles. (2,6-Difluoro-4-isopropoxyphenyl)boronic acid has emerged as a critical building block for medicinal chemists and process scientists. Its unique trifunctional substitution pattern—a reactive boronic acid handle, electron-withdrawing fluorine atoms, and a lipophilic isopropoxy group—offers a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of lead compounds.

This guide provides an in-depth examination of this compound, moving beyond a simple catalog of properties to explore the causality behind its synthesis, reactivity, and application. We will delve into its structural attributes, a robust synthetic protocol, and its pivotal role in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of contemporary pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Chapter 1: Core Chemical Structure and Physicochemical Profile

The efficacy of this compound as a synthetic intermediate is rooted in its distinct molecular architecture. The structure consists of a central phenyl ring functionalized with a boronic acid group [-B(OH)₂], two fluorine atoms, and an isopropoxy group [-OCH(CH₃)₂].

  • Boronic Acid Group: This functional group is the reactive center of the molecule, serving as the organoboron partner in palladium-catalyzed cross-coupling reactions. Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them highly valuable in organic synthesis.[1][2] The boron atom is sp²-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[3]

  • 2,6-Difluoro Substitution: The two fluorine atoms positioned ortho to the boronic acid group exert significant electronic and steric influence.

    • Electronic Effect: As highly electronegative atoms, the fluorine substituents withdraw electron density from the aromatic ring, which can influence the reactivity of the boronic acid and the properties of the final coupled product.

    • Steric Hindrance: The ortho-fluorine atoms can provide steric shielding around the C-B bond, which can enhance the stability of the molecule and, in some cases, influence the regioselectivity of coupling reactions.

  • 4-Isopropoxy Group: Positioned para to the boronic acid, the isopropoxy group is an electron-donating group that also increases the lipophilicity of the molecule. This modification is crucial in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as it can enhance membrane permeability and modulate metabolic stability.[4]

These structural features combine to create a building block that allows for the introduction of a unique fluoro-substituted aryl moiety into a target molecule, providing a powerful lever for fine-tuning its biological activity and drug-like properties.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 2096337-66-3[5]
MDL Number MFCD22689791[5]
Molecular Formula C₉H₁₁BF₂O₃Derived from structure
Molecular Weight 215.99 g/mol Derived from formula
Purity ≥95%[5]
Physical Form Solid

Chapter 2: Synthesis Protocol: A Validated Approach

While multiple synthetic routes to arylboronic acids exist, a common and reliable strategy involves the lithiation of an aryl halide followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. This method provides a clear and scalable pathway to the desired product.

Proposed Synthetic Workflow

The synthesis can be logically broken down into three main stages starting from a readily available precursor, 1,3-difluoro-5-isopropoxybenzene.

G A 1. Starting Material 1-Bromo-3,5-difluoro-2-isopropoxybenzene B 2. Lithiation (Formation of Aryllithium Intermediate) A->B n-BuLi, THF, -78 °C C 3. Borylation (Reaction with Triisopropyl Borate) B->C B(O-iPr)₃ D 4. Hydrolysis (Formation of Boronic Acid) C->D aq. HCl E Final Product This compound D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Experimental Protocol

Causality: This protocol relies on the generation of a highly reactive organolithium species from an aryl bromide. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the aryllithium intermediate. The subsequent reaction with triisopropyl borate, a boronic ester precursor, followed by acidic workup, yields the final boronic acid.[6]

Materials and Reagents:

  • 1-Bromo-3,5-difluoro-2-isopropoxybenzene (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Triisopropyl borate [B(O-iPr)₃]

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1-bromo-3,5-difluoro-2-isopropoxybenzene (1.0 eq) dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl (2.0 eq) at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude solid can be purified by recrystallization or column chromatography to yield the final product.

Self-Validation: Each step includes controls to ensure success. The temperature control during lithiation is paramount. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and mass spectrometry.

Chapter 3: Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction.[4] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), and it is one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures common in pharmaceuticals.[7][8]

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The boronic acid does not enter the cycle directly; it must first be activated by a base.

Causality of Activation: The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻.[9] This "ate" complex is more readily able to transfer its organic group (the 2,6-difluoro-4-isopropoxyphenyl moiety) to the palladium center during the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)-R² (Diaryl-Pd Complex) Transmetalation->PdII_Diaryl Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling and often requires optimization.[10] For electron-rich boronic acids like the topic compound, a robust palladium catalyst such as Pd(PPh₃)₄ or one with specialized phosphine ligands may be required to achieve high yields, especially with challenging aryl chloride substrates.[10] The reaction is known for its excellent functional group tolerance, making it a preferred method in complex, multi-step syntheses.[7]

Chapter 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are essential for ensuring safety and maintaining the integrity of the reagent.

Hazards Identification:

  • Causes skin irritation (H315).[5]

  • Causes serious eye irritation (H319).[5]

  • May cause respiratory irritation (H335).[5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to minimize inhalation of dust.[12]

  • General Hygiene: Wash hands thoroughly after handling.[12] Avoid contact with eyes, skin, and clothing.[13]

Storage Recommendations:

  • Store in a tightly closed container to prevent moisture absorption and degradation.[12]

  • Keep in a cool, dry, and well-ventilated place.[11][14]

  • Refrigerated storage (e.g., below 4°C/39°F) is often recommended to ensure long-term stability.[12][14]

Conclusion

This compound is a highly valuable and strategically designed building block for modern organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a reactive boronic acid, modulating fluorine atoms, and a lipophilic isopropoxy group provides medicinal chemists with a powerful tool for creating novel molecular architectures with potentially superior pharmacological properties. A thorough understanding of its synthesis, reactivity in key transformations like the Suzuki-Miyaura coupling, and proper handling protocols enables researchers to effectively and safely leverage this reagent to accelerate the drug discovery and development process.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • The University of British Columbia. Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. 2,6-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734336 - PubChem. [Link]

  • SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ResearchGate. Design and discovery of boronic acid drugs | Request PDF. [Link]

  • ResearchGate. Synthesis of boronic acid 11. Reaction conditions: (a) NaHCO3, THF. H2O.... [Link]

  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • National Center for Biotechnology Information. Synthesis of biologically active boron-containing compounds - PMC. [Link]

  • Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]

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The Emergence of (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its unique electronic properties, conferred by the strategic placement of fluorine and isopropoxy groups on the phenyl ring, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the discovery of this versatile building block, detailing its synthesis, physicochemical properties, and diverse applications in the development of novel therapeutics. Particular emphasis is placed on its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery, and the rationale behind its utilization in the design of molecules with enhanced metabolic stability and target affinity.

Introduction: The Rise of Fluorinated Boronic Acids in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Boronic acids, and their corresponding esters, are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. The convergence of these two powerful concepts—fluorination and boronic acid chemistry—has given rise to a class of highly valuable building blocks for drug discovery.

This compound stands out within this class due to its specific substitution pattern. The ortho-difluoro substitution significantly influences the acidity of the boronic acid and the rotational dynamics around the aryl-boron bond, which can have profound effects on reaction outcomes and the conformational preferences of the final drug molecule. The para-isopropoxy group, on the other hand, modulates solubility and can engage in crucial hydrogen bond interactions within a biological target. This guide delves into the technical details surrounding the synthesis and application of this important synthetic intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug design and process development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 2096337-66-3[1]
Molecular Formula C₉H₁₁BF₂O₃
Molecular Weight 215.99 g/mol
Appearance White to off-white solid
Purity ≥95%[1]

The presence of two electron-withdrawing fluorine atoms ortho to the boronic acid group increases its Lewis acidity. This enhanced acidity can influence the rate and efficiency of the transmetalation step in Suzuki-Miyaura couplings. At physiological pH, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form[2]. The specific pKa of this compound, influenced by its substituents, will dictate this equilibrium and, consequently, its interactions with biological targets.

The Discovery and Synthesis of this compound: A Strategic Approach

While a singular "discovery" paper for this specific molecule is not readily apparent in the public domain, its synthesis can be logically deduced from established methodologies in organoboron chemistry. The preparation of arylboronic acids typically involves the borylation of an organometallic intermediate, such as an organolithium or Grignard reagent, derived from a corresponding aryl halide. The following section outlines a plausible and scientifically sound synthetic pathway, drawing upon established chemical principles.

Retrosynthetic Analysis: A Road Map to the Target Molecule

A logical retrosynthetic analysis of this compound points to a multi-step synthesis commencing from a readily available starting material. The key disconnection is the carbon-boron bond, which is typically formed late in the synthesis.

G target This compound intermediate1 1-Bromo-2,6-difluoro-4-isopropoxybenzene target->intermediate1 Lithiation or Grignard Formation followed by Borylation intermediate2 1-Bromo-3,5-difluorobenzene intermediate1->intermediate2 Nitration, Reduction, Diazotization, and Etherification (Illustrative Path) start 3,5-Difluoroaniline intermediate2->start Sandmeyer Reaction

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This proposed synthesis is based on well-established chemical transformations and provides a robust framework for the laboratory-scale preparation of the title compound.

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene from 3,5-Difluoroaniline

The initial step involves the conversion of a commercially available aniline to an aryl bromide via a Sandmeyer reaction. This classic transformation is a reliable method for introducing a bromine atom onto an aromatic ring.

  • Reaction: Diazotization of 3,5-difluoroaniline followed by a copper(I) bromide-mediated Sandmeyer reaction.

  • Reagents: 3,5-Difluoroaniline, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (CuBr).

  • Rationale: The diazotization of the aniline with sodium nitrite in the presence of a strong acid generates a diazonium salt. The subsequent introduction of copper(I) bromide facilitates the displacement of the diazonium group with a bromide ion, yielding the desired aryl bromide[2][3][4]. The reaction is typically performed at low temperatures to ensure the stability of the diazonium intermediate[2][3].

Step 2: Synthesis of 1-Bromo-2,6-difluoro-4-isopropoxybenzene

This step would likely involve a series of transformations to introduce the isopropoxy group at the 4-position. A plausible, albeit multi-step, route would involve nitration, reduction to an aniline, and subsequent conversion to the ether. A more direct, though potentially lower-yielding, approach could be a nucleophilic aromatic substitution if a suitable starting material were available. For the purpose of this guide, we will focus on the more general and predictable route.

  • Sub-step 2a: Nitration of 1-Bromo-3,5-difluorobenzene.

    • Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄).

    • Rationale: The strong electron-withdrawing effects of the fluorine and bromine atoms deactivate the ring towards electrophilic aromatic substitution. Therefore, harsh nitrating conditions are required.

  • Sub-step 2b: Reduction of the Nitro Group.

    • Reagents: A reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

    • Rationale: The nitro group is reduced to an amine, which can then be used to direct the introduction of the isopropoxy group.

  • Sub-step 2c: Conversion of the Amine to an Ether.

    • Reagents: This can be a more complex transformation, potentially involving diazotization to form a phenol, followed by Williamson ether synthesis with 2-bromopropane.

    • Rationale: This sequence provides a reliable, albeit lengthy, method to install the isopropoxy group.

Step 3: Synthesis of this compound

The final and crucial step is the formation of the carbon-boron bond. This is typically achieved through a metal-halogen exchange followed by quenching with a boron electrophile.

  • Reaction: Lithiation-borylation or Grignard-borylation of 1-bromo-2,6-difluoro-4-isopropoxybenzene.

  • Reagents:

    • For Lithiation-Borylation: An organolithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) followed by a trialkyl borate, typically trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).

    • For Grignard-Borylation: Magnesium (Mg) turnings to form the Grignard reagent, followed by a trialkyl borate.

  • Rationale: At low temperatures (typically -78 °C), the organolithium reagent undergoes a bromine-lithium exchange with the aryl bromide to form a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate. The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the desired boronic acid. The Grignard reaction proceeds through a similar mechanism, with the formation of an arylmagnesium bromide intermediate. The choice between the lithiation and Grignard routes often depends on the functional group tolerance and desired reaction conditions.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Functionalization cluster_2 Step 3: Borylation start 3,5-Difluoroaniline intermediate1 1-Bromo-3,5-difluorobenzene start->intermediate1 NaNO₂, HBr, CuBr intermediate2 1-Bromo-2,6-difluoro-4-isopropoxybenzene intermediate1->intermediate2 Multi-step sequence target This compound intermediate2->target 1. n-BuLi or Mg 2. B(OR)₃ 3. H₃O⁺

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.

G boronic_acid This compound product 2,6-Difluoro-4-isopropoxy-functionalized Biaryl or Heterobiaryl boronic_acid->product organohalide R-X (Aryl or Heteroaryl Halide) organohalide->product catalyst Pd Catalyst Base

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Strategic Advantages in Medicinal Chemistry

The incorporation of the (2,6-difluoro-4-isopropoxyphenyl) moiety into drug candidates can offer several advantages:

  • Enhanced Metabolic Stability: The fluorine atoms can block sites of metabolism, thereby increasing the half-life of a drug. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and pharmacokinetic properties.

  • Improved Target Binding: The unique electronic and steric properties of this moiety can lead to enhanced binding affinity and selectivity for the biological target. The isopropoxy group can act as a hydrogen bond acceptor.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Conclusion and Future Perspectives

This compound is a prime example of a rationally designed building block that addresses key challenges in modern drug discovery. Its synthesis, while requiring a multi-step approach, is based on reliable and well-understood chemical transformations. The strategic incorporation of fluorine and an isopropoxy group provides medicinal chemists with a versatile tool to fine-tune the properties of drug candidates. As the demand for more effective and safer medicines continues to grow, the importance of such specialized building blocks in the synthetic chemist's arsenal will undoubtedly increase. Further research into more efficient and scalable synthetic routes to this and related fluorinated boronic acids will be crucial in accelerating the discovery and development of the next generation of therapeutics.

References

  • Santos, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

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  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

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  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

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The Strategic Role of Fluorine in (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid has emerged as a pivotal building block in modern medicinal chemistry, primarily owing to the strategic placement of its fluorine substituents. This in-depth technical guide provides an authoritative exploration of the multifaceted roles of the ortho-difluoro substitution in modulating the reactivity, selectivity, and physicochemical properties of this versatile reagent. We will dissect the intricate interplay of electronic and steric effects imparted by the fluorine atoms, offering field-proven insights into its application in Suzuki-Miyaura cross-coupling reactions. This guide is tailored for researchers, scientists, and drug development professionals, providing not only a robust theoretical framework but also actionable experimental protocols and diagnostic insights to empower the synthesis of novel molecular entities.

Introduction: The Rise of Fluorinated Arylboronic Acids in Drug Discovery

The introduction of fluorine atoms into small molecules has become a cornerstone of modern drug design.[1] Fluorine's unique properties, including its high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Arylboronic acids are indispensable reagents in synthetic organic chemistry, most notably for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a powerful method for constructing C-C bonds, particularly in the formation of biaryl structures common in pharmaceuticals.[3][4][5][6][7][8]

This compound represents a sophisticated convergence of these two chemical mainstays. The strategic placement of two fluorine atoms ortho to the boronic acid moiety is not a trivial synthetic choice; it is a deliberate design element that imparts a unique combination of electronic and steric properties to the molecule. This guide will elucidate the profound impact of these fluorine atoms on the compound's behavior and utility.

The Core Directive: Unraveling the Dual Role of Ortho-Difluoro Substitution

The two fluorine atoms in this compound exert a powerful dual influence on its chemical character: a potent electronic effect and a significant steric hindrance. Understanding this duality is paramount to harnessing the full potential of this reagent.

The Inductive Effect: Modulating Acidity and Reactivity

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect).[2][9] This effect has several important consequences:

  • Increased Lewis Acidity of the Boron Atom: The electron-withdrawing nature of the two fluorine atoms pulls electron density away from the boronic acid group, making the boron atom more electron-deficient and thus a stronger Lewis acid.[10] This enhanced acidity can influence the rate and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10]

  • Lowering of HOMO and LUMO Energy Levels: The presence of fluorine atoms generally lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring.[11] This can impact the molecule's redox properties and its susceptibility to oxidative addition in the catalytic cycle.[11]

  • Enhanced Stability: The strong C-F bond contributes to the overall stability of the molecule and can confer resistance to metabolic degradation in a drug discovery context.[2]

The Steric Effect: Directing Conformation and Selectivity

The placement of two fluorine atoms in the ortho positions creates significant steric bulk around the boronic acid moiety.[12][13] This steric hindrance plays a crucial role in:

  • Controlling Rotational Conformation: The bulky ortho substituents restrict the free rotation around the C-B bond, influencing the preferred conformation of the molecule in solution. This can have a profound impact on its reactivity and selectivity in cross-coupling reactions.[12]

  • Preventing Protodeboronation: A common side reaction with arylboronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. The steric shielding provided by the ortho-fluoro groups can hinder the approach of protons to the boronic acid, thereby increasing the stability of the reagent and improving reaction yields.

  • Influencing Reaction Outcomes with Hindered Coupling Partners: In Suzuki-Miyaura reactions involving sterically demanding coupling partners, the steric profile of the boronic acid becomes critical. The ortho-difluoro substitution can facilitate couplings that might otherwise be challenging with less hindered boronic acids.[14][15]

The interplay between these electronic and steric effects is what makes this compound a particularly effective and often superior reagent in complex biaryl syntheses.

The Isopropoxy Group: A Modulating Influence

While the fluorine atoms are the primary drivers of the unique reactivity of this boronic acid, the para-isopropoxy group also plays a significant role. As an electron-donating group (+M effect), it partially counteracts the strong inductive withdrawal of the fluorine atoms. This electronic balance can fine-tune the overall reactivity of the aromatic ring. Furthermore, the isopropoxy group enhances the lipophilicity of the molecule, which can be a desirable feature in drug candidates, improving their ability to cross cell membranes.[1]

Experimental Workflow: Suzuki-Miyaura Coupling with this compound

The following section provides a detailed, field-proven protocol for a typical Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with explanations for the choice of each reagent and condition.

Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products ArylHalide Aryl Halide (Ar-X) (e.g., Bromide, Iodide) Biaryl Biaryl Product ArylHalide->Biaryl BoronicAcid This compound BoronicAcid->Biaryl Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Biaryl Catalyst Base Base (e.g., K2CO3) Base->Biaryl Base Byproducts Boron & Halide Salts

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentRoleTypical PuritySupplier Recommendation
This compoundArylating agent>98%Commercial Grade
Aryl Halide (e.g., Aryl Bromide)Coupling partner>98%Commercial Grade
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst for C-C bond formation>98%Commercial Grade
Base (e.g., K₂CO₃)Activates the boronic acid and neutralizes the generated acidAnhydrousCommercial Grade
Solvent (e.g., Toluene/Water or DME/Water)Reaction mediumAnhydrousCommercial Grade
Step-by-Step Protocol
  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Causality: The excess of boronic acid is often used to drive the reaction to completion, especially if the aryl halide is precious. The choice of base is critical; carbonates are commonly used and their strength can be tuned (e.g., Cs₂CO₃ is a stronger base than K₂CO₃).[16] An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Causality: The catalyst loading is a balance between reaction rate and cost. For challenging couplings, a higher catalyst loading may be necessary. Pd(PPh₃)₄ is a common and effective catalyst for a wide range of Suzuki couplings.[16]

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., a mixture of toluene and water or 1,2-dimethoxyethane (DME) and water). The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.

    • Causality: The solvent choice can significantly impact the reaction outcome.[16] A biphasic system with water is often beneficial as it helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing is essential to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Causality: The reaction temperature is optimized to ensure a reasonable reaction rate without causing significant decomposition of the reactants or catalyst.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[17]

    • Causality: The aqueous work-up removes the inorganic salts and any water-soluble impurities. Column chromatography is a standard method for purifying the final biaryl product from any unreacted starting materials or byproducts.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + [Ar'B(OR)3]^- ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species. The electronic and steric properties of the boronic acid, as influenced by the fluorine atoms, are critical at this stage.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion and Future Outlook

This compound is a prime example of how strategic fluorination can be leveraged to create a highly valuable and versatile building block for organic synthesis and drug discovery. The ortho-difluoro substitution provides a masterful balance of electronic activation and steric control, leading to enhanced stability, reactivity, and selectivity in Suzuki-Miyaura cross-coupling reactions. As the demand for novel, fluorine-containing pharmaceuticals continues to grow, a deep understanding of the principles outlined in this guide will be indispensable for scientists and researchers at the forefront of chemical innovation. The continued exploration of fluorinated boronic acids and their applications will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37(2), 308-319. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.[18] [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The realities of Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the iterative assembly of small molecules with diverse building blocks. Science, 337(6101), 1521-1526. [Link]

  • Sereda, G. (2011). Steric and Electronic Effects of ortho-Substituents on the Suzuki-Miyaura Cross-Coupling Reaction. International Journal of Molecular Sciences, 12(12), 9037-9056. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

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Spectroscopic Characterization of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the unambiguous identification and purity assessment of this compound.

Introduction: The Significance of this compound

This compound is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 2,6-difluoro-4-isopropoxyphenyl moiety into complex organic molecules. The presence of the ortho-difluoro substitution pattern can significantly influence the conformational preferences and electronic properties of the resulting biaryl products, often leading to improved metabolic stability and enhanced biological activity in drug candidates. The isopropoxy group provides a point of substitution that can be varied to modulate lipophilicity and other pharmacokinetic properties. Given its pivotal role, a thorough and accurate spectroscopic characterization is paramount to ensure the quality and integrity of this starting material, thereby guaranteeing the reliability of subsequent synthetic transformations.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound presents several key features that give rise to a distinct spectroscopic fingerprint. The strategic placement of two fluorine atoms ortho to the boronic acid group, combined with the para-isopropoxy substituent, creates a unique electronic and steric environment that is readily probed by various spectroscopic techniques.

Caption: Molecular graph of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the boronic acid group, as well as the electron-donating character of the isopropoxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H6.6 - 6.8Doublet of triplets (dt) or Triplet (t)³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
O-CH(CH₃)₂4.6 - 4.8Septet³JHH ≈ 6 Hz
O-CH(CH₃)₂1.3 - 1.4Doublet³JHH ≈ 6 Hz
B(OH)₂8.0 - 8.5Broad singlet-

Causality behind Predictions: The aromatic protons are expected to be in the upfield region of the aromatic spectrum due to the combined electron-donating effect of the para-isopropoxy group and the ortho-fluorine atoms. The multiplicity will be a result of coupling to the adjacent fluorine atoms (³JHF) and potentially a smaller coupling to the other aromatic proton (⁴JHH). The chemical shift of the B(OH)₂ protons is known to be concentration and solvent-dependent and often appears as a broad signal due to exchange with residual water and quadrupolar broadening from the boron nucleus.[1][2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon signals will be split by coupling to fluorine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C-B120 - 130Broad or Triplet¹JCF ≈ 15-25 Hz
C-F160 - 165Doublet of doublets (dd)¹JCF ≈ 240-260 Hz, ²JCCF ≈ 15-25 Hz
C-H100 - 105Triplet²JCF ≈ 20-30 Hz
C-O160 - 165Singlet or narrow triplet-
O-CH(CH₃)₂70 - 75Singlet-
O-CH(CH₃)₂21 - 23Singlet-

Causality behind Predictions: The carbons directly attached to fluorine (C-F) will exhibit large one-bond coupling constants (¹JCF) and will be shifted downfield due to the high electronegativity of fluorine.[3][4] The carbon attached to the boron (C-B) may appear as a broad signal due to the quadrupolar nature of the boron nucleus, and it will also show coupling to the two ortho-fluorine atoms.[5] The aromatic C-H carbon will show a characteristic triplet multiplicity due to coupling to the two adjacent fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds.[6] A single signal is expected for the two equivalent fluorine atoms.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-F-110 to -120Triplet or doublet of triplets³JFH ≈ 8-10 Hz, ⁴JFF not applicable

Causality behind Predictions: The chemical shift of the fluorine atoms is influenced by the electronic environment of the aromatic ring. The observed multiplicity will arise from coupling to the adjacent aromatic protons (³JFH). The typical range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.[7][8]

Predicted ¹¹B NMR Spectral Data

¹¹B NMR is useful for confirming the presence and oxidation state of the boron atom.

Boron Assignment Predicted Chemical Shift (δ, ppm) Signal Appearance
B(OH)₂28 - 33Broad singlet

Causality behind Predictions: Trigonal planar boronic acids typically resonate in the range of 28-33 ppm.[9] The signal is usually broad due to quadrupolar relaxation.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of this compound is outlined below:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons.[10]

  • Instrumentation: Perform analyses on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • ¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_analysis Spectral Analysis dissolve Dissolve 10-20 mg in 0.6 mL Deuterated Solvent H1 ¹H NMR dissolve->H1 C13 ¹³C NMR dissolve->C13 F19 ¹⁹F NMR dissolve->F19 B11 ¹¹B NMR dissolve->B11 elucidation Structural Elucidation & Purity Assessment H1->elucidation C13->elucidation F19->elucidation B11->elucidation

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectral Data
Ion Predicted m/z Notes
[M+H]⁺215.08Protonated molecular ion.
[M-H₂O+H]⁺197.07Loss of water from the protonated molecular ion.
[M-C₃H₆O+H]⁺157.03Loss of the isopropoxy group.
Boroxine [3M-3H₂O+H]⁺583.22Boronic acids can form cyclic trimers (boroxines) under MS conditions.

Causality behind Predictions: In electrospray ionization (ESI) mass spectrometry, boronic acids can be observed as the protonated molecular ion [M+H]⁺. A common fragmentation pathway involves the loss of water. It is also well-documented that boronic acids can undergo dehydration to form cyclic trimers known as boroxines, which may be observed as a higher mass ion.[11]

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-1000).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in the molecule.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (boronic acid)3200 - 3600Broad, Strong
C-H stretch (aromatic & aliphatic)2850 - 3100Medium to Strong
C=C stretch (aromatic)1580 - 1620Medium
B-O stretch1330 - 1380Strong
C-O stretch (ether)1200 - 1250Strong
C-F stretch1100 - 1200Strong

Causality behind Predictions: The broad O-H stretching band is characteristic of the hydrogen-bonded boronic acid functional group.[12] The strong B-O stretching vibration is also a key diagnostic peak for boronic acids.[13] The C-F stretching vibrations in aromatic compounds typically appear as strong bands in the fingerprint region.

Experimental Protocol for IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a suite of NMR, MS, and IR techniques, provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted spectral data, grounded in the established principles of spectroscopy and supported by data from analogous compounds, serves as a reliable benchmark for researchers. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is fundamental to the integrity of research and development in the fields of medicinal chemistry and materials science.

References

  • Hermanek, S. (1992). ¹¹B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives.
  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (2015). The Royal Society of Chemistry.
  • (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2011.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry.
  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
  • A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Altern
  • (2014). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 52(11), 693-703.
  • 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
  • Influence of fluorine substituents on the NMR properties of phenylboronic acids.
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
  • ¹³C NMR Chemical Shifts.
  • (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44-o45.
  • (2025).
  • Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. UNL Digital Commons.
  • (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • 2,6-Difluoro-4-methoxyphenylboronic acid. Sigma-Aldrich.
  • (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8237–8245.
  • Effect of boron groups on 13 C NMR chemical shift. Reddit.
  • Boron Isotope Effects in Fluorine NMR Spectra. University of Ottawa NMR Facility Blog.
  • (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 255-265.
  • Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
  • EPA/NIH Mass Spectral D
  • (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194-1200.
  • (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.
  • (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.
  • Chemical shifts. UCL.
  • (2011). Analysis of Boronic Acids Without Chemical Derivatisation.
  • (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.

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An In-depth Technical Guide to (2,6-Difluoro-4-isopropoxyphenyl)boronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Contemporary Synthesis

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid is a synthetically valuable organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features—a difluorinated phenyl ring and an isopropoxy group—confer advantageous electronic and steric properties, making it a highly sought-after building block for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity and selectivity in cross-coupling reactions, while the isopropoxy group can improve solubility and modulate the pharmacokinetic profile of derivative compounds. Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Data Summary

PropertyValueSource
CAS Number 2096337-66-3[3]
Molecular Formula C₉H₁₁BF₂O₃[3]
Molecular Weight 215.99 g/mol [3]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as methanol, DMSO, and THFGeneral knowledge

Synthesis and Purification: A Detailed Protocol

Proposed Synthesis Pathway

Synthesis_of_2_6_Difluoro_4_isopropoxyphenyl_boronic_acid start 1,3-Difluoro-5-isopropoxybenzene intermediate1 Lithiation start->intermediate1 n-BuLi, THF, -78 °C intermediate2 Borylation intermediate1->intermediate2 B(OMe)₃, -78 °C to rt product This compound intermediate2->product Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 1,3-Difluoro-5-isopropoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-difluoro-5-isopropoxybenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is directed by the isopropoxy group to the ortho position.

  • Borylation: To the reaction mixture, add trimethyl borate (1.2 eq) dropwise at -78 °C. The reaction is highly exothermic, so slow addition is crucial. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the borate ester. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to yield a white to off-white crystalline solid.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data are predicted based on the chemical structure and spectroscopic data of analogous compounds.[1][4][5]

¹H NMR (400 MHz, DMSO-d₆)
  • δ 7.95 (s, 2H, B(OH)₂): The two hydroxyl protons of the boronic acid group are expected to appear as a broad singlet. The chemical shift can vary depending on concentration and water content.

  • δ 6.55 (d, J = 10.0 Hz, 2H, Ar-H): The two aromatic protons are equivalent and will appear as a doublet due to coupling with the adjacent fluorine atoms.

  • δ 4.70 (sept, J = 6.0 Hz, 1H, CH): The methine proton of the isopropoxy group will be a septet due to coupling with the six methyl protons.

  • δ 1.30 (d, J = 6.0 Hz, 6H, CH₃): The six methyl protons of the isopropoxy group are equivalent and will appear as a doublet.

¹³C NMR (100 MHz, DMSO-d₆)
  • δ 162.5 (dd, J = 245.0, 12.0 Hz, C-F): The two carbons attached to fluorine will show a large coupling constant with fluorine.

  • δ 158.0 (t, J = 3.0 Hz, C-O): The carbon attached to the isopropoxy group.

  • δ 115.0 (br s, C-B): The carbon attached to the boron atom often shows a broad signal and can sometimes be difficult to observe.

  • δ 98.0 (t, J = 25.0 Hz, C-H): The aromatic carbons bearing a hydrogen atom.

  • δ 71.0 (CH): The methine carbon of the isopropoxy group.

  • δ 22.0 (CH₃): The methyl carbons of the isopropoxy group.

Mass Spectrometry (ESI-)
  • [M-H]⁻: 215.08

  • [M+H₂O-H]⁻ (boronate anion): 233.09

  • The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable in high-resolution mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many biologically active compounds and functional materials.[6][7] The presence of the ortho-difluoro substitution pattern can influence the dihedral angle of the resulting biaryl product, a crucial factor in tuning the properties of the final molecule.

General Suzuki-Miyaura Coupling Mechanism

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 Boronate [R²-B(OH)₃]⁻ Boronate->TM RE Reductive Elimination PdII_R1R2->RE RE->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established organometallic procedures. The unique substitution pattern of this boronic acid provides chemists with a powerful tool to introduce fluorinated moieties and modulate molecular properties, particularly in the context of drug discovery and materials science. The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to incorporate this promising building block into their synthetic strategies.

References

  • Santos, J. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • MySkinRecipes. This compound. [Link]

  • The Royal Society of Chemistry. (2020). Supplementary Material. [Link]

  • ResearchGate. 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide) MeO-PEO114-Bora in DMSO-d6... [Link]

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safety and handling of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

This guide provides comprehensive safety and handling protocols for this compound, a key building block for researchers, scientists, and professionals in drug development. The insights herein are grounded in established safety principles for arylboronic acids and are designed to ensure procedural integrity and personal safety in the laboratory.

A Note on Data Availability

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid. Its structure is characterized by a phenyl ring substituted with two fluorine atoms ortho to the boronic acid group and an isopropoxy group in the para position. This substitution pattern influences its reactivity and stability.

PropertyValueSource
CAS Number 2096337-66-3[2]
Molecular Formula C₉H₁₁BF₂O₃Inferred from structure
Molecular Weight 215.99 g/mol Inferred from structure
Appearance White to off-white solidGeneral knowledge
Melting Point Not available
Boiling Point Not available
Solubility Not available

Hazard Identification and Toxicological Profile

Based on analogous compounds, this compound is expected to cause eye, skin, and respiratory tract irritation.[1] Ingestion may lead to gastrointestinal irritation.[1]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ ToxicitySingle ExposureH335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed

Precautionary Statements (Recommended)

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Core Protocols: Handling and Storage

The integrity of this compound and the safety of the researcher depend on meticulous handling and storage.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of controls is paramount.

  • Primary Engineering Control: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

    • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for integrity before each use and dispose of them properly after handling.

    • Body Protection: A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes is essential. For larger quantities, a chemical-resistant apron is recommended.

Prudent Handling Practices

The causality behind these steps is to prevent exposure and maintain the chemical's integrity.

  • Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent cross-contamination.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Inert Atmosphere: For reactions sensitive to air and moisture, such as Suzuki-Miyaura coupling, handle the boronic acid under an inert atmosphere (e.g., nitrogen or argon). This is crucial because boronic acids can undergo protodeboronation in the presence of water, which can affect reaction yields.

  • Post-Handling: After use, thoroughly clean all equipment. Wash hands and any exposed skin thoroughly with soap and water.

Storage

Proper storage is critical for maintaining the stability and reactivity of boronic acids.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Atmosphere: For long-term storage, consider placing the container inside a larger vessel with a desiccant or in a desiccator.

  • Temperature: Keep refrigerated (2-8°C).[4] Lower temperatures slow down potential degradation pathways.

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures: A Self-Validating Response

In the event of an exposure or spill, a systematic and rehearsed response is critical.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Accidental Release Measures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous situations.

  • Reactivity: this compound is generally stable under recommended storage conditions.

  • Conditions to Avoid: Avoid exposure to moisture, as boronic acids can dehydrate to form boroxines (cyclic anhydrides). Also, avoid strong oxidizing agents, strong acids, and strong bases.[3]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and boron oxides.[3]

Application in Drug Discovery: A Note on Suzuki-Miyaura Coupling

Arylboronic acids are foundational reagents in modern organic synthesis, particularly in carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of medicinal chemistry for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[5][6] The difluoro-substitution pattern in this compound can influence the electronic properties and steric environment of the molecule, making it a valuable building block for creating novel compounds with potential therapeutic applications.

Diagrams

Experimental Workflow: General Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Clean Fume Hood gather_ppe Don PPE prep_area->gather_ppe weigh Weigh Solid gather_ppe->weigh Enter Fume Hood dissolve Dissolve/Add to Reaction weigh->dissolve clean_equip Decontaminate Glassware dissolve->clean_equip dispose_waste Dispose of Waste clean_equip->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A typical laboratory workflow for handling this compound.

Logical Relationship: Emergency Response to Exposure

G cluster_actions exposure Exposure Event remove Remove from Exposure exposure->remove Immediate Action flush Flush Affected Area (15 min) remove->flush alert Alert Supervisor flush->alert seek_medical Seek Medical Attention alert->seek_medical

Caption: A decision-making flowchart for responding to an accidental exposure.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • ResearchGate. (2009). 2,4-Difluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved from [Link]

  • U.S. Borax Inc. (n.d.). Borate handling and storage. Retrieved from [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • The University of British Columbia. (2008). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid.... Retrieved from [Link]

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Methodological & Application

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid Suzuki coupling with aryl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid with Aryl Chlorides

Introduction: The Strategic Value of Fluorinated Biaryls in Modern Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The 2,6-difluoro substitution pattern, in particular, offers a unique conformational lock, influencing the torsion angle of biaryl systems and modulating interactions with biological targets. When combined with an isopropoxy group, this scaffold—this compound—becomes a highly valuable building block for synthesizing complex molecules in drug discovery and materials science.[3][4]

The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing C(sp²)–C(sp²) bonds.[5][6] However, the use of readily available and cost-effective aryl chlorides as electrophilic partners presents a significant challenge due to the strength and inertness of the C–Cl bond.[7][8] Overcoming this hurdle requires a sophisticated understanding of the reaction mechanism and careful selection of a high-activity catalytic system.

This guide provides a comprehensive overview and detailed protocols for the successful coupling of this compound with challenging aryl chloride substrates. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Mechanistic Deep Dive: The Challenge of Aryl Chloride Activation

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance between the three core steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: This is the rate-determining step for unreactive electrophiles like aryl chlorides.[5] A low-valent Pd(0) complex inserts into the aryl-chlorine bond, forming a Pd(II) intermediate. The high dissociation energy of the C–Cl bond makes this step energetically demanding. The solution lies in using highly electron-rich and sterically bulky ligands on the palladium center. These ligands increase the electron density on the metal, promoting its insertion into the C–Cl bond.[7][10]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[11][12] The base and solvent system must be carefully chosen to facilitate this transfer without promoting unwanted side reactions like protodeboronation.

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[9] Bulky ligands that were crucial for the oxidative addition also facilitate this final step by creating steric pressure that favors the formation of the C-C bond.[10]

Below is a diagram illustrating the catalytic cycle, emphasizing the critical role of the ligand.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle for Aryl Chlorides Pd0 LₙPd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar¹)(Cl) Oxidative Adduct Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) TM_Complex L₂Pd(II)(Ar¹)(Ar²) Diaryl Complex OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Biaryl_Product Ar¹-Ar² Product TM_Complex->Biaryl_Product Boronate Ar²-B(OR)₃⁻ Activated Boronate Boronate->TM_Complex BoronicAcid Ar²-B(OH)₂ (2,6-Difluoro-4-isopropoxyphenyl) boronic acid BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Aryl_Chloride Ar¹-Cl Aryl_Chloride->OA_Complex

Caption: The Pd-catalyzed Suzuki-Miyaura cycle for aryl chlorides.

Optimized Protocol: Coupling with a Representative Aryl Chloride

This protocol details a robust method for coupling this compound with 4-chlorotoluene, a representative neutral aryl chloride. The choice of a Buchwald-type ligand (SPhos) and a palladium G3 precatalyst ensures high reactivity and reproducibility.

Materials and Reagents
  • This compound (1.2 equiv)

  • 4-Chlorotoluene (1.0 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄), anhydrous powder (3.0 equiv)

  • Toluene, anhydrous (0.2 M relative to aryl chloride)

  • 1,4-Dioxane, anhydrous (0.2 M relative to aryl chloride)

  • Deionized Water

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Glassware setup 1. Add Solids (Boronic Acid, Aryl Chloride, K₃PO₄, SPhos Pd G3) to Schlenk Flask start->setup atmosphere 2. Evacuate and Backfill with Argon (3x) setup->atmosphere solvents 3. Add Anhydrous Solvents (Toluene/Dioxane) via Syringe atmosphere->solvents degas 4. Degas Mixture (Sparging with Argon) solvents->degas reaction 5. Heat to 100 °C with Vigorous Stirring degas->reaction monitor 6. Monitor Reaction (TLC or GC-MS) reaction->monitor workup 7. Aqueous Workup (Cool, Dilute with EtOAc, Wash with H₂O & Brine) monitor->workup Upon Completion purify 8. Purification (Dry over Na₂SO₄, Silica Gel Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (257 mg, 1.2 mmol), 4-chlorotoluene (127 mg, 1.0 mmol), SPhos Pd G3 (15.2 mg, 0.02 mmol, 2 mol%), and anhydrous potassium phosphate (637 mg, 3.0 mmol).

    • Causality: The use of a precatalyst like SPhos Pd G3 is critical. It is air-stable and reliably generates the active Pd(0) species in situ, ensuring consistent reaction initiation. Anhydrous K₃PO₄ is a moderately strong base that effectively forms the boronate without being overly aggressive, which could degrade the catalyst or substrates.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen and can be irreversibly oxidized, halting the catalytic cycle. Maintaining a strictly inert atmosphere is paramount for success.[9]

  • Solvent Addition: Add anhydrous toluene (2.5 mL) and anhydrous 1,4-dioxane (2.5 mL) via syringe.

    • Causality: A solvent mixture is often beneficial. Toluene is an excellent non-polar solvent for dissolving the aryl species, while dioxane can help solubilize the inorganic base and boronate intermediates. The high boiling point allows for elevated reaction temperatures.

  • Degassing: Sparge the reaction mixture with a gentle stream of argon via a needle submerged in the liquid for 10-15 minutes.

    • Causality: This step removes any residual dissolved oxygen from the solvents, further protecting the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Causality: High temperature is necessary to provide the activation energy for the oxidative addition of the C–Cl bond. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is complete upon consumption of the limiting reagent (4-chlorotoluene).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with deionized water (2 x 15 mL) and then with brine (15 mL).

    • Causality: The aqueous wash removes the inorganic base and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Catalyst System Selection: A Comparative Overview

The choice of ligand is the most critical parameter for a successful aryl chloride Suzuki coupling. Bulky, electron-rich dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs) are the state-of-the-art.[10][13][14]

Ligand/Catalyst ClassRepresentative ExamplesKey AdvantagesConsiderations
Buchwald-type Ligands SPhos, XPhos, RuPhosHighly active for C-Cl activation; commercially available as air-stable precatalysts (G2, G3, G4); broad substrate scope.[13]Can be sensitive to air in their non-precatalyst form; relatively expensive.
N-Heterocyclic Carbenes (NHCs) IPr, S-IPrStrong σ-donors, forming very stable Pd-complexes; excellent for electron-rich and hindered substrates.[10][12]PEPPSI-type precatalysts are common; can sometimes be less general than phosphine systems.[9]
Ferrocenyl Phosphines dppf, QPhosRobust and versatile; dppf is a classic ligand, but less effective for chlorides. Newer generation ferrocenyl ligands show improved activity.Often require higher catalyst loadings or temperatures for challenging aryl chlorides compared to Buchwald ligands.
"Ligandless" Systems Pd(OAc)₂, PdCl₂Inexpensive and simple.[6][8]Generally not effective for unactivated aryl chlorides; true "ligand-free" catalysis is rare, often relying on solvent or substrate coordination.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality base or solvents.1. Improve inert atmosphere technique; use a fresh precatalyst.2. Increase temperature to 110-120 °C.3. Use freshly dried, anhydrous solvents and finely ground, anhydrous base.
Protodeboronation of Boronic Acid 1. Presence of excess water.2. Base is too strong or reaction time is too long.1. Ensure all reagents and solvents are scrupulously dry.2. Switch to a milder base (e.g., K₂CO₃) or reduce reaction time.
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative homocoupling.Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas.
Dehalogenation of Aryl Chloride β-hydride elimination pathway, often promoted by water or certain bases.Ensure anhydrous conditions. A different base/solvent combination may be required.

References

  • Haddach, M., et al. (1999). A new method for the carbonylation of arylboronic acids. Tetrahedron Letters.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
  • Zaharia, C., et al. (2022).
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website.
  • Pravst, I., et al. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
  • Old, D. W., et al. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Lu, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Applications of gem‐difluoro olefins in medicinal chemistry.
  • Liu, S., et al. (2016). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
  • Fokin, V. V., & Sharpless, K. B. (2018). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Yi, J., et al. (2018). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers.
  • Grushin, V. V., & Alper, H. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Patel, H. P., et al. (2013). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules containing the (2,6-Difluoro-4-isopropoxyphenyl) moiety are of particular interest. The gem-difluoro substitution at the ortho positions can induce conformational restrictions and modulate the electronic properties of the molecule, often leading to enhanced metabolic stability and binding affinity to biological targets. The para-isopropoxy group further modifies lipophilicity and can be a key interaction point. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of such C(sp²)–C(sp²) bonds, valued for its mild reaction conditions and broad functional group tolerance.[1][2]

However, the inherent electronic and steric properties of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid present unique challenges to its successful application in cross-coupling reactions. This guide provides an in-depth analysis of these challenges and offers detailed protocols and catalyst system recommendations to enable researchers to effectively utilize this valuable building block.

Core Challenge: The Lability of 2,6-Difluorinated Arylboronic Acids

The primary obstacle in the Suzuki-Miyaura coupling of this compound is its susceptibility to protodeboronation. This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, is significantly accelerated under the basic conditions typically required for the catalytic cycle.[3] The electron-withdrawing nature of the two ortho-fluorine atoms exacerbates this instability.

Conventional Suzuki-Miyaura conditions, often employing elevated temperatures to drive the reaction to completion, can lead to substantial decomposition of the boronic acid before it can participate in the desired cross-coupling, resulting in low yields of the target biaryl product.[3] Consequently, the key to a successful coupling lies in the careful selection of a catalyst system that operates efficiently at lower temperatures, thereby outcompeting the rate of protodeboronation.

The Critical Role of the Palladium Catalyst System

A successful Suzuki-Miyaura reaction is a synergistic interplay between the palladium precursor, the ligand, the base, and the solvent. For a challenging substrate like this compound, each component must be judiciously chosen.

Palladium Precursors: Stability and Activation

While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. However, for sensitive substrates, the use of well-defined precatalysts is highly advantageous. These are typically air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species in solution under the reaction conditions.[4] This controlled generation of the active catalyst can minimize side reactions and improve reproducibility.

Ligand Selection: The Key to Success

The choice of ligand is arguably the most critical factor for the successful coupling of sterically hindered and electronically challenging substrates. Bulky, electron-rich phosphine ligands, particularly the Buchwald dialkylbiarylphosphines, have proven to be exceptionally effective in this context.[5][6]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand is known for its high activity in a wide range of Suzuki-Miyaura couplings, including those with hindered and electron-deficient boronic acids.[1]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly effective and versatile ligand, often used in challenging cross-coupling reactions. Its bulky nature facilitates the reductive elimination step and stabilizes the active catalytic species.[4]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos is particularly effective for couplings involving heteroaryl partners and can provide excellent results where other ligands may fall short.[6]

These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Their steric bulk also accelerates the final reductive elimination step to release the biaryl product.

Base and Solvent Selection: Balancing Activity and Stability

The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. However, as mentioned, strong bases can accelerate the decomposition of the boronic acid. Therefore, a careful balance must be struck.

  • Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and often provide a good compromise between reactivity and substrate stability.[7][8] The choice of base can be solvent-dependent and may require empirical optimization.

  • Solvents: Aprotic polar solvents are generally preferred. 1,4-Dioxane, tetrahydrofuran (THF), and toluene are commonly employed, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[8][9] For reactions at lower temperatures, THF can be an excellent choice.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at Room Temperature

This protocol is recommended for highly reactive aryl or heteroaryl halides, leveraging a precatalyst to minimize boronic acid decomposition.

Materials:

  • This compound

  • Aryl/heteroaryl halide (bromide, chloride, or triflate)

  • XPhos Pd G3 (or a similar Buchwald precatalyst)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous tetrahydrofuran (THF)

  • Degassed deionized water

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and potassium phosphate (2.0 equivalents).

  • Add the XPhos Pd G3 precatalyst (1-2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and degassed water (typically in a 10:1 to 5:1 ratio of THF to water) via syringe.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Less Reactive Coupling Partners at Elevated Temperature

For less reactive aryl chlorides or sterically demanding coupling partners, a higher temperature may be necessary. The use of a robust ligand like SPhos is recommended.

Materials:

  • This compound

  • Aryl/heteroaryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes to form the catalyst complex.

  • Add the aryl/heteroaryl chloride (1.0 equivalent), this compound (1.5 equivalents), and potassium carbonate (2.5 equivalents).

  • Add degassed water (typically 10% of the volume of dioxane).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Data Presentation: Catalyst System Comparison

The following table summarizes recommended catalyst systems for the Suzuki-Miyaura coupling of di-ortho-substituted arylboronic acids, which are applicable to this compound.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Typical YieldReference
Pd(OAc)₂ / SPhosAryl Bromides/ChloridesK₃PO₄Toluene80-110Good to Excellent[1]
XPhos Pd G3Aryl Chlorides/BromidesK₃PO₄THF/H₂ORT - 40Excellent[4]
Pd₂(dba)₃ / RuPhosHeteroaryl ChloridesK₂CO₃Dioxane100Good to Excellent[6]
Pd(PPh₃)₄Aryl Bromides (electron-deficient)K₂CO₃Dioxane/H₂O80Moderate to Good[8]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base DiarylPd R-Pd(II)-R' L_n Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst System Optimization

Optimization_Workflow Start Define Coupling Partners: This compound + Aryl/Heteroaryl Halide Select_Ligand Select Ligand (e.g., XPhos, SPhos) Start->Select_Ligand Select_Pd_Source Select Pd Source (e.g., Pd(OAc)₂, Precatalyst) Start->Select_Pd_Source Select_Base Select Base (e.g., K₃PO₄, K₂CO₃) Start->Select_Base Select_Solvent Select Solvent (e.g., THF, Dioxane) Start->Select_Solvent Initial_Screen Initial Reaction Screen (Low Temperature, e.g., RT) Select_Ligand->Initial_Screen Select_Pd_Source->Initial_Screen Select_Base->Initial_Screen Select_Solvent->Initial_Screen Check_Conversion Check Conversion (TLC, LC-MS) Initial_Screen->Check_Conversion Optimize_Temp Increase Temperature (e.g., 40-80 °C) Check_Conversion->Optimize_Temp Low Conversion Analyze_Side_Products Analyze for Protodeboronation Check_Conversion->Analyze_Side_Products Low Yield Final_Protocol Final Optimized Protocol Check_Conversion->Final_Protocol High Conversion Optimize_Temp->Check_Conversion Analyze_Side_Products->Select_Ligand Re-evaluate Ligand Analyze_Side_Products->Select_Base High Protodeboronation (Try milder base)

Caption: Logical workflow for optimizing a palladium catalyst system.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Boubakri, L., Dridi, K., Al-Ayed, A. S., & Hamdi, N. (2020). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

  • Donati, D., & Rypdal, K. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 63(25), 9329–9333. [Link]

  • Wong, S. M., Choy, P. Y., Yuen, O. Y., So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 92, 195-212. [Link]

  • Chem-Space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • Stoltz, B. M., & Enquist, J. A. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered β-Substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. stoltz2.caltech.edu. [Link]

  • Stanforth, S. P., & Tarbit, B. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(24), 9514–9517. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Organic Letters, 7(15), 3239–3242. [Link]

  • Lehmann, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold [Project Thesis, Malmö University]. Diva-Portal.org. [Link]

  • Maj, A., & Wrona-Piotrowicz, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2233. [Link]

  • Köhler, K., & He, Y. (2007). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. [Link]

  • Hussain, Z., Basha, F. Z., Al-Harrasi, A., & Green, I. R. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5438. [Link]

  • Al-Hourani, B. J. (2017). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts [Doctoral dissertation, University of Huddersfield]. [Link]

  • Aher, R. D., & Pore, V. S. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(11), 1381. [Link]

  • Liu, C., & Wang, J. (2011). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Organic Letters, 13(12), 3122–3125. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Using (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions utilizing (2,6-Difluoro-4-isopropoxyphenyl)boronic acid. This reagent is of significant interest in medicinal chemistry and materials science due to the unique electronic and conformational properties imparted by the di-ortho-fluoro substitution and the para-isopropoxy group. This guide will delve into the mechanistic rationale behind the selection of reaction parameters, offer detailed experimental protocols, and provide troubleshooting strategies for this challenging yet valuable substrate.

Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Tuned Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2]

This compound presents a unique set of challenges and opportunities. The two fluorine atoms in the ortho positions create significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electronic effects of the fluorine (electron-withdrawing) and isopropoxy (electron-donating) groups influence the reactivity of the boronic acid. Understanding these factors is paramount for developing a successful coupling strategy.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst. A visual representation of this catalytic cycle is provided below.

Suzuki_Coupling_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X).

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

For sterically hindered boronic acids like this compound, the transmetalation step is often rate-limiting. The bulky ortho-substituents can hinder the approach of the boronic acid to the palladium complex.

Optimizing Reaction Conditions: A Rational Approach

To overcome the challenges posed by this compound, careful selection of the catalyst, ligand, base, and solvent is crucial.

Catalyst and Ligand Selection: The Key to Success

Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[5] The use of bulky and electron-rich phosphine ligands is essential to promote both the oxidative addition and the subsequent, challenging transmetalation and reductive elimination steps.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst PrecursorLigandKey Features
Pd(OAc)₂ or Pd₂(dba)₃SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Bulky, electron-rich biarylphosphine; highly effective for hindered substrates.[6]
Pd(OAc)₂ or Pd₂(dba)₃XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Similar to SPhos with increased steric bulk; excellent for challenging couplings.
[Pd(allyl)Cl]₂AntPhos A rigid ligand that can inhibit β-hydride elimination, a potential side reaction.[7]

The rationale for using these ligands lies in their ability to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in many cross-coupling reactions. This stabilization facilitates the oxidative addition and creates a less crowded coordination sphere around the palladium, which can better accommodate the sterically demanding boronic acid during transmetalation.

The Role of the Base and Solvent

The choice of base is critical for activating the boronic acid to facilitate transmetalation. For hindered substrates, stronger bases are generally required.

Table 2: Recommended Bases and Solvents

BaseSolvent SystemRationale
K₃PO₄ (Potassium Phosphate)1,4-Dioxane/H₂O, Toluene/H₂OA strong base that is effective in promoting the formation of the active boronate species.[5] The addition of water can aid in dissolving the base and facilitating the reaction.
Cs₂CO₃ (Cesium Carbonate)1,4-Dioxane, TolueneAnother strong base that is often successful when other bases fail. Its higher solubility in organic solvents can be advantageous.
K₂CO₃ (Potassium Carbonate)Isopropanol/H₂OA common and effective base, particularly in mixed aqueous solvent systems.[8]

The solvent system should be chosen to ensure the solubility of all reaction components. Aprotic polar solvents like 1,4-dioxane and toluene, often with a small amount of water, are commonly employed.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific aryl halide used.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 10:1)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents Add aryl halide, catalyst, ligand, base, and boronic acid to a dry reaction vessel. Inert_Atmosphere Evacuate and backfill with inert gas (3x). Reagents->Inert_Atmosphere Solvent_Addition Add degassed solvent via syringe. Inert_Atmosphere->Solvent_Addition Heating Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Solvent_Addition->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Extraction Dilute with organic solvent, wash with water and brine. Cooling->Extraction Drying Dry organic layer and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst, ligand, and base.

  • Add this compound (1.2 - 1.5 equiv).

  • Evacuate and backfill the tube with nitrogen or argon (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Example Protocol: Coupling with 4-Bromoanisole

Table 3: Reaction Parameters for the Coupling of 4-Bromoanisole with this compound

ParameterCondition
Aryl Halide 4-Bromoanisole (1.0 equiv)
Boronic Acid This compound (1.3 equiv)
Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (10:1)
Temperature 100 °C
Time 12-24 hours

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. Below are some common issues and potential solutions.

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Poor boronic acid activation- Use a fresh batch of catalyst and ligand.- Ensure rigorous degassing to remove oxygen.[9]- Switch to a more electron-rich and bulky ligand (e.g., XPhos).- Use a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Thoroughly degas all solvents and reagents.[9]- Use a pre-catalyst that readily forms the active Pd(0) species.
Protodeborylation of Boronic Acid - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents or minimize the amount of water.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[9]

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging due to steric hindrance, is a highly valuable transformation for the synthesis of complex biaryl molecules. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully employ this versatile building block in their synthetic endeavors. The protocols and insights provided in these application notes serve as a robust starting point for achieving high yields and purity in these demanding cross-coupling reactions.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Mild and General Method for Suzuki Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Kwong, F. Y., & Chan, K. S. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Perrin, D. M., et al. (2014). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
  • Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters, 12(10), 2266–2269*.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11153*.
  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 12(28), 7382-7393*.
  • Biscoe, M. R., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(31), 10178–10179*.
  • Wang, Y., et al. (2019). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119*.
  • Hassan, J., et al. (2002). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Chemical Reviews, 102(5), 1359-1470*.
  • Zhu, D., et al. (2022). Suzuki coupling between phenylboronic acid and aryl halides.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Rueda-Espinosa, J. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
  • Leonori, D., & Aggarwal, V. K. (2022). Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes.
  • Qiao, J. X., & Lam, P. Y. S. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • Korenaga, T., et al. (2025).
  • Braun, T., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12258-12270*.
  • Mushtaq, I., et al. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Structural Chemistry.
  • Wu, J., et al. (2011). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Tetrahedron, 67(31), 5580-5585*.
  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12258-12270*.
  • Soderquist, J. A., & Matos, K. (1998). B-Alkyl Suzuki Couplings. The Journal of Organic Chemistry, 63(3), 461–470*.

Sources

Application Notes & Protocols: (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid as a Key Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into active molecules is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2][3] (2,6-Difluoro-4-isopropoxyphenyl)boronic acid has emerged as a valuable building block for this purpose. Its unique substitution pattern—featuring vicinal fluorine atoms flanking the boronic acid moiety and a lipophilic isopropoxy group—offers synthetic chemists a powerful tool for creating novel biaryl and heteroaryl structures. This guide provides an in-depth analysis of the reagent's properties, a detailed protocol for its application in the robust Suzuki-Miyaura cross-coupling reaction, and expert insights into optimizing its use in the synthesis of advanced agrochemical scaffolds.

Introduction: The Fluorine Advantage in Agrochemicals

The development of new, effective, and environmentally conscious agrochemicals is a critical global challenge. A significant percentage of recently developed pesticides contain fluorine, a testament to the element's profound impact on a molecule's physicochemical and biological properties.[3] The difluoromethyl group, for instance, can favorably modulate metabolic stability and bioavailability.[1][2]

This compound is a sophisticated reagent that introduces a highly functionalized phenyl ring. The key attributes of this building block include:

  • Metabolic Blockade: The two fluorine atoms ortho to the coupling site can act as metabolic blockers, preventing oxidative degradation of the resulting biaryl bond and extending the active ingredient's half-life in the field.

  • Conformational Control: The steric hindrance from the ortho-fluorine atoms can influence the dihedral angle between the coupled aromatic rings. This can lock the final molecule into a specific, more biologically active conformation.

  • Modulated Lipophilicity: The para-isopropoxy group increases the lipophilicity of the fragment, which can enhance its ability to penetrate plant cuticles or insect exoskeletons, thereby improving bioavailability.

  • Versatile Reactivity: As a boronic acid, it is a prime substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a widely used and scalable method for C-C bond formation in industrial synthesis.[4][5]

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2096337-66-3[1][4]
Molecular Formula C₉H₁₁BF₂O₃[1]
Molecular Weight 215.99 g/mol [1]
Appearance Solid (Form may vary)N/A
Purity Typically ≥97%[1]
Synonyms (2,6-difluoro-4-propan-2-yloxyphenyl)boronic acid[1]

Safety & Handling Precautions:

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from analogous fluorinated phenylboronic acids provide essential guidance.

  • Irritant: Causes skin, eye, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid generating dust. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated area. Refrigeration is often recommended to maintain long-term stability.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for utilizing arylboronic acids in synthesis. It forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[4] This reaction is highly valued in industrial applications for its functional group tolerance, mild conditions, and the generally low toxicity of the boron-containing byproducts.

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which is more nucleophilic. This species then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst for the next cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex1 Ar¹-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition ar1x Ar¹-X (Aryl Halide) ar1x->pd_complex1 ar2b Ar²-B(OH)₂ (Boronic Acid) ar2b->pd_complex1 base Base (e.g., K₂CO₃) base->pd_complex1 product Ar¹-Ar² (Product) pd_complex2 Ar¹-Pd(II)L_n-Ar² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Agrochemical Scaffold

This protocol details a representative Suzuki-Miyaura coupling to synthesize a biaryl compound, a common motif in advanced agrochemicals.

Objective: To couple this compound with 2-chloro-5-methylpyridine to form 2-(2,6-Difluoro-4-isopropoxyphenyl)-5-methylpyridine.

Materials and Reagents
ReagentMW ( g/mol )AmountmmolsEquiv.
This compound215.99260 mg1.21.2
2-Chloro-5-methylpyridine127.57128 mg1.01.0
Pd(dppf)Cl₂·CH₂Cl₂816.6425 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stir bar and stir plate with heating

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup (The "Why"): To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), 2-chloro-5-methylpyridine (1.0 equiv.), and potassium carbonate (3.0 equiv.). Causality: Using a slight excess (1.1-1.5 equiv.) of the boronic acid helps drive the reaction to completion, especially if minor protodeboronation occurs. Potassium carbonate is a common, effective base for activating the boronic acid for transmetalation.[5]

  • Inert Atmosphere (The "Why"): Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to lower yields.

  • Solvent and Catalyst Addition (The "Why"): Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Sparge the resulting slurry with the inert gas for another 10 minutes to ensure the solvent is deoxygenated. Finally, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.), in one portion. Causality: A mixed solvent system like dioxane/water is often ideal; dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that reliably forms the active Pd(0) species in situ and is effective for coupling with less reactive aryl chlorides.

  • Reaction Conditions (The "Why"): Attach a condenser to the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Causality: Elevated temperatures are often required to achieve a reasonable reaction rate, particularly for the oxidative addition step involving electron-neutral or electron-rich aryl chlorides.[5]

  • Monitoring the Reaction (The "Why"): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the limiting reagent (2-chloro-5-methylpyridine) is consumed (typically 12-24 hours). Causality: Proper monitoring prevents unnecessary heating, which can lead to byproduct formation, and confirms the reaction's endpoint, ensuring optimal yield.

  • Work-up Procedure (The "Why"): Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Causality: This standard aqueous work-up removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.

  • Purification (The "Why"): Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Causality: Chromatography is essential to separate the desired product from unreacted boronic acid, homocoupled byproducts, and residual catalyst, ensuring high purity of the final compound.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Suzuki-Miyaura Couplings

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficient temperature. 3. Poor choice of base or solvent.1. Ensure rigorous deoxygenation of the reaction mixture and solvents. 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or solvents (e.g., Toluene, DMF).
Protodeboronation of Boronic Acid 1. Reaction conditions are too harsh (high temp, long time). 2. Presence of excess water or protic sources.1. Use a more active catalyst to allow for lower temperatures/shorter times.[5] 2. Use anhydrous solvents and a base like K₃PO₄. Increase the equivalents of boronic acid.
Formation of Homocoupled Byproducts 1. Oxygen contamination. 2. Inefficient transmetalation step.1. Improve inert atmosphere technique. 2. Ensure the base is sufficiently strong and soluble to activate the boronic acid.

Conclusion

This compound is a highly effective and strategic building block for the synthesis of modern agrochemicals. Its well-defined structure allows for the predictable introduction of fluorine and a lipophilic tail, enabling chemists to fine-tune the properties of lead compounds. Through robust and scalable methodologies like the Suzuki-Miyaura cross-coupling, this reagent provides a reliable pathway to complex molecular architectures, accelerating the discovery and development of next-generation crop protection agents.

References

  • MySkinRecipes. This compound. [Link]

  • Alichem. 2,6-DIFLUORO-4-ISOPROPOXYPHENYLBORONIC ACID, 98%. [Link]

  • Fujimoto, H., & Yamasaki, M. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Molecules, 25(19), 4438. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(43), 8173-8176. [Link]

  • NRO Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Ji, L., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Molecules, 29(20), 4785. [Link]

  • Lipshutz, B. H., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 24(8), 1546-1553. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25303-25307. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. [Link]

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Navigating the Landscape of Cross-Coupling Reactions for (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid: A Guide to Alternative Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2,6-Difluoro-4-isopropoxyphenyl Moiety in Modern Drug Discovery

The (2,6-Difluoro-4-isopropoxyphenyl)boronic acid is a pivotal building block in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The ortho-difluoro substitution pattern, in particular, imparts unique electronic and conformational properties, influencing the molecule's pKa and its interactions with biological targets.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of alternative cross-coupling strategies for this valuable reagent, moving beyond the conventional Suzuki-Miyaura reaction to explore the realms of Chan-Lam and Buchwald-Hartwig couplings. By understanding the nuances of these alternative methodologies, chemists can unlock new avenues for the synthesis of complex molecular architectures.

Core Concepts: A Comparative Overview of Cross-Coupling Strategies

While the Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, its efficiency can be hampered by sterically demanding substrates such as this compound.[3] Alternative cross-coupling reactions offer distinct advantages in forming C-N and C-O bonds, expanding the synthetic toolkit for this versatile boronic acid.

ReactionBond FormedTypical CatalystKey Advantages
Suzuki-Miyaura C-CPalladiumRobust, well-established, wide substrate scope.[4]
Chan-Lam Coupling C-N, C-OCopperMild reaction conditions, often at room temperature and open to air.[5][6]
Buchwald-Hartwig Amination C-NPalladiumBroad amine scope, high functional group tolerance.[2][7]

This guide will delve into the practical application of these alternative reactions, providing detailed protocols and insights into overcoming the challenges associated with this sterically hindered and electronically distinct boronic acid.

Diagram: Generalized Cross-Coupling Workflow

Cross-Coupling Workflow General Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Aryl Halide/Amine/Alcohol, This compound, Base, and Solvent Degas Degas Mixture (e.g., Argon sparging) Start->Degas Add_Catalyst Add Catalyst/Ligand under Inert Atmosphere Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Caption: A generalized workflow for cross-coupling reactions.

Alternative I: The Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling reaction provides a powerful and often milder alternative to traditional methods for constructing aryl-nitrogen and aryl-oxygen bonds.[5][6] This copper-catalyzed reaction utilizes arylboronic acids as the aryl source and can be performed under aerobic conditions, a significant advantage over the strictly anaerobic conditions required for many palladium-catalyzed processes.[5]

Scientific Rationale and Mechanistic Considerations

The currently accepted mechanism for the Chan-Lam coupling involves the formation of a copper(II) complex with the amine or alcohol nucleophile. Transmetalation with the arylboronic acid, followed by reductive elimination, furnishes the desired C-N or C-O bond and regenerates the active copper catalyst. The presence of a base, such as pyridine, is often crucial for facilitating the deprotonation of the nucleophile and promoting the catalytic cycle.

Chan_Lam_Mechanism Simplified Chan-Lam Catalytic Cycle CuII Cu(II) CuII_Nuc [L-Cu(II)-Nuc] CuII->CuII_Nuc + H-Nuc - H⁺ CuIII_Ar_Nuc [L-Cu(III)(Ar)(Nuc)] CuII_Nuc->CuIII_Ar_Nuc + ArB(OH)₂ (Transmetalation) CuIII_Ar_Nuc->CuII Reductive Elimination Product Ar-Nuc CuIII_Ar_Nuc->Product Boronic_Acid ArB(OH)₂ Nucleophile H-Nuc

Caption: A simplified representation of the Chan-Lam catalytic cycle.

Application Protocol: N-Arylation of a Heterocyclic Amine

This protocol details a general procedure for the N-arylation of a representative heterocyclic amine with this compound.

Materials:

  • This compound

  • Heterocyclic amine (e.g., pyrazole, imidazole)

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves, 4 Å (optional, for moisture-sensitive substrates)

Procedure:

  • To a clean, dry reaction vial, add the heterocyclic amine (1.0 equiv.), this compound (1.2 equiv.), and copper(II) acetate (1.1 equiv.).

  • Add anhydrous dichloromethane as the solvent.

  • Add pyridine (2.0 equiv.) to the mixture.

  • If the amine is particularly sensitive to moisture, add activated 4 Å molecular sieves.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.

  • Wash the celite pad with dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Expert Insights:

  • The steric hindrance of the di-ortho-fluoro substituents on the boronic acid may necessitate longer reaction times or slightly elevated temperatures (e.g., 40 °C).

  • For less nucleophilic amines, the use of a more polar solvent such as dimethylformamide (DMF) may be beneficial.

  • The choice of base can be critical; tertiary amines like triethylamine or diisopropylethylamine can also be effective.

Alternative II: The Buchwald-Hartwig Amination for Diverse C-N Bond Formations

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] It offers a broad substrate scope, accommodating a wide range of aryl halides and amines, and exhibits excellent functional group tolerance.[2]

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this intermediate yields the desired C-N coupled product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.

Buchwald_Hartwig_Mechanism Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_Ar_X L-Pd(II)(Ar)(X) Pd0->PdII_Ar_X Oxidative Addition PdII_Ar_NR2 L-Pd(II)(Ar)(NR₂H)X PdII_Ar_X->PdII_Ar_NR2 + HNR₂ Pd_Amido L-Pd(II)(Ar)(NR₂) PdII_Ar_NR2->Pd_Amido + Base - [Base-H]X Pd_Amido->Pd0 Reductive Elimination Product Ar-NR₂ Pd_Amido->Product ArX Ar-X Amine HNR₂ Base Base

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Application Protocol: Coupling with a Primary Arylamine

This protocol outlines a general procedure for the coupling of this compound with a primary arylamine via an in-situ borylation/amination sequence, or by using the corresponding aryl halide. For the purpose of this guide, we will focus on the direct amination of an aryl bromide.

Materials:

  • Aryl bromide

  • Primary arylamine

  • This compound (if performing a one-pot borylation/amination)

  • Palladium(II) acetate [Pd(OAc)₂] or a pre-catalyst like [Pd(dba)₂]

  • A bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv.), the primary arylamine (1.2 equiv.), and the base (1.4 equiv.) to a dry reaction tube.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%) in a small amount of the reaction solvent.

  • Add the reaction solvent (anhydrous toluene or dioxane) to the reaction tube containing the substrates and base.

  • Add the catalyst solution to the reaction mixture.

  • Seal the reaction tube and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • The choice of ligand is paramount for the success of couplings with the sterically demanding (2,6-Difluoro-4-isopropoxyphenyl) moiety. Biarylphosphine ligands are generally preferred.

  • Strong bases are typically required for the deprotonation of the amine. NaOtBu is a common choice, but other bases like K₃PO₄ can also be effective, particularly in polar aprotic solvents.

  • For challenging couplings, the use of a pre-catalyst, which can generate the active Pd(0) species more readily, may improve yields and reaction times.

Conclusion: Expanding the Synthetic Toolbox

The strategic application of alternative cross-coupling reactions such as the Chan-Lam and Buchwald-Hartwig amination significantly broadens the synthetic utility of this compound. These methodologies provide efficient and often milder routes to valuable C-N and C-O linked scaffolds that are of high interest in drug discovery and materials science. By understanding the underlying principles and optimizing the reaction conditions as detailed in this guide, researchers can effectively incorporate this unique fluorinated building block into a diverse array of complex molecules.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. Advanced Synthesis & Catalysis, 346(13‐15), 1525-1532. [Link]

  • Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of multiply halogenated arenes. Tetrahedron, 67(37), 6969-7025. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Wu, X., & Wu, L. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

  • Nan, J., & Zhou, Z. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 8(23), 5353–5356. [Link]

  • Abedinifar, F., Mahdavi, M., Rezaei, E. B., Asadi, M., & Larijani, B. (2022). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Synthesis, 19(1), 16-30. [Link]

Sources

Application Note & Protocol: A Guide to the Successful Scale-Up of Suzuki-Miyaura Reactions with (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[1] However, scaling this reaction from the bench to production can introduce significant challenges, especially when employing sterically hindered and electronically deactivated substrates. This guide provides a comprehensive framework for the development and scale-up of Suzuki reactions involving (2,6-Difluoro-4-isopropoxyphenyl)boronic acid. We will delve into the substrate's unique properties, provide a rationale for selecting optimal reaction parameters—including catalyst, ligand, base, and solvent—and present a detailed, robust protocol for large-scale synthesis. The causality behind each experimental choice is explained to empower researchers and process chemists to troubleshoot and adapt these methodologies for their specific coupling partners.

Understanding the Substrate: this compound

The successful scale-up of any reaction begins with a deep understanding of the starting materials. This compound presents a combination of steric and electronic challenges that must be proactively addressed.

  • Steric Hindrance: The two ortho-fluorine atoms create significant steric bulk around the boronic acid moiety. This hindrance can impede the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[2] Inefficient transmetalation is a common cause of low yields and slow reaction rates.

  • Electronic Effects: Fluorine is a highly electronegative atom, and the presence of two such atoms on the phenyl ring makes the boronic acid electron-deficient. While electron-deficient aryl halides are often more reactive in the oxidative addition step, electron-deficient boronic acids can slow down the transmetalation process.

  • Potential for Protodeboronation: Boronic acids can undergo a competitive side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom. This side reaction is a major pathway for yield loss, particularly at elevated temperatures and with prolonged reaction times.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective on Scale-Up

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding how each step is influenced by our specific boronic acid is critical for rational process development.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudo-halide) bond, forming a Pd(II) species. This is often the rate-determining step of the overall reaction.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5][6] This is the step most significantly impacted by the steric and electronic nature of this compound.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_main cluster_inputs cluster_outputs Pd0 L2Pd(0) (Active Catalyst) PdII_OA Ar-Pd(II)-X (Oxidative Adduct) Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)-Ar' (Transmetalated Complex) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Product (Ar-Ar') PdII_TM->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_OA BoronicAcid Boronic Acid (Ar'-B(OH)2) + Base BoronicAcid->PdII_TM

Caption: The Suzuki-Miyaura Catalytic Cycle.

Parameter Optimization for Robust Scale-Up

A successful scale-up requires careful optimization of several key reaction parameters. The choices below are grounded in overcoming the inherent challenges of the sterically hindered this compound.

Catalyst and Ligand Selection

For sterically demanding couplings, the choice of ligand is paramount. The ligand stabilizes the palladium center and its electronic and steric properties directly influence the rates of the catalytic steps. Bulky and electron-rich phosphine ligands are necessary to promote both oxidative addition and the difficult reductive elimination step for hindered products.[6][7]

Recommended Ligands:

  • Biaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are often the gold standard for challenging couplings. Their bulk facilitates the formation of a monoligated, highly reactive L1Pd(0) species, which accelerates the reaction.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are more electron-rich than most phosphine ligands, which can enhance catalytic activity, particularly with less reactive aryl chlorides.[5][7]

Illustrative Catalyst/Ligand Screening Data:

Catalyst Precursor (1 mol%)Ligand (1.2 mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10024<10
Pd₂(dba)₃SPhosK₃PO₄2-MeTHF/H₂O90492
XPhos Pd G3 (1 mol%)-K₃PO₄2-MeTHF/H₂O90395
PEPPSI-iPr (1 mol%)-K₃PO₄Toluene/H₂O100688
Note: Yields are illustrative for a model reaction with a simple aryl bromide and are highly dependent on the specific coupling partner.
Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[11] For hindered and electron-deficient boronic acids, a stronger base is often required to facilitate the formation of the reactive boronate species.

Commonly Used Bases:

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, but may be insufficient for challenging substrates. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be more effective.[11]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the top choice for difficult Suzuki couplings. Its use can significantly accelerate the rate of transmetalation.[11]

  • Hydroxides (NaOH, KOH): Can be effective but may promote base-sensitive side reactions with certain functional groups.

Recommendation: Potassium phosphate (K₃PO₄) is the recommended base for this system due to its high efficacy in promoting the coupling of hindered substrates without introducing significant side reactions.

Solvent System Selection

Solvent selection for scale-up must balance reaction performance with process safety, environmental impact, and ease of work-up.[12] Aprotic solvents, often with a small amount of water, are typically used.

Recommended Solvents:

  • 2-Methyltetrahydrofuran (2-MeTHF): An excellent "green" alternative to THF with a higher boiling point, making it suitable for elevated reaction temperatures. It also exhibits low miscibility with water, simplifying the extractive work-up.

  • Toluene/Water or Dioxane/Water: Classic solvent systems that are highly effective.[3] However, dioxane is a suspected carcinogen and its use is being phased out in many industrial processes. Toluene is a good choice for its high boiling point and ability to azeotropically remove water if needed.

Recommendation: A biphasic system of 2-MeTHF / Water (e.g., 10:1 v/v) is recommended for its combination of high performance, favorable environmental profile, and simplified work-up.

Detailed Scale-Up Protocol (100g Scale)

This protocol is a self-validating system designed for robustness. All reagents should be handled under an inert atmosphere to prevent catalyst deactivation.[9]

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
Aryl Halide (Ar-X)-(Scale)1.001.0
This compound215.981.15 x (Scale)1.151.15
XPhos Pd G3863.610.01 x (Scale)0.010.01
Potassium Phosphate (K₃PO₄), milled212.272.00 x (Scale)2.002.00
2-MeTHF-10 L/mol Ar-X--
Deionized Water-1 L/mol Ar-X--
Experimental Workflow Diagram

Workflow Figure 2: Large-Scale Suzuki Coupling Workflow start Start setup Reactor Setup (Oven-dried, Inert) start->setup charge_solids Charge Solids: Aryl Halide, Boronic Acid, K3PO4 setup->charge_solids inert Inert Atmosphere (Nitrogen Purge x3) charge_solids->inert add_catalyst Charge Catalyst (XPhos Pd G3) inert->add_catalyst add_solvents Add Degassed Solvents (2-MeTHF, Water) add_catalyst->add_solvents heat Heat to 85-90 °C with Vigorous Stirring add_solvents->heat monitor Monitor Reaction (UPLC/HPLC) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Reaction Complete workup Aqueous Work-up (Phase Separation) cool->workup isolate Product Isolation (Crystallization/Distillation) workup->isolate end End isolate->end

Caption: A typical workflow for a scaled-up Suzuki reaction.

Step-by-Step Procedure
  • Vessel Preparation: Ensure a glass-lined or stainless steel reactor suitable for the scale is clean, dry, and equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.[9][10]

  • Charging Reagents: To the reactor, charge the aryl halide, this compound, and finely milled potassium phosphate. Using milled base increases its surface area and reactivity.

  • Catalyst Addition: Under a strong nitrogen flow, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add degassed 2-MeTHF followed by degassed deionized water via a pump or cannula. The solvents should be degassed by sparging with nitrogen for at least 30 minutes prior to addition.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to an internal temperature of 85-90 °C. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (e.g., every hour after reaching temperature) and analyzing them by UPLC or HPLC for the disappearance of the limiting aryl halide.

Work-up and Purification Protocol
  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel or a vessel designed for phase cuts. Add additional water and/or brine to dissolve the inorganic salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with 2-MeTHF (2 x 5 L/mol Ar-X) to recover any dissolved product.

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: On a large scale, purification by column chromatography is often undesirable. The preferred method is crystallization. Perform solvent screening to identify a suitable crystallization solvent or solvent system (e.g., isopropanol, heptane/ethyl acetate) to obtain the final product with high purity.

Troubleshooting Guide

Even with a robust protocol, challenges can arise during scale-up.[13]

Troubleshooting Figure 3: Troubleshooting Decision Tree start Problem Observed low_yield Low or No Conversion start->low_yield side_product Significant Side Product (Protodeboronation) start->side_product check_inert Is atmosphere fully inert? low_yield->check_inert check_temp Is temperature too high? side_product->check_temp check_reagents Are reagents pure? (Esp. Base & Solvents) check_inert->check_reagents Yes solution_inert Solution: Improve N2 purge and degassing procedures. check_inert->solution_inert No check_catalyst Is catalyst active? (Use fresh batch) check_reagents->check_catalyst Yes solution_reagents Solution: Use anhydrous solvents and finely milled, dry base. check_reagents->solution_reagents No check_catalyst->low_yield No solution_catalyst Solution: Switch to a more robust pre-catalyst (e.g., G3 Palladacycle). check_catalyst->solution_catalyst Yes check_time Is reaction time excessively long? check_temp->check_time No solution_temp Solution: Lower reaction temperature. Re-optimize. check_temp->solution_temp Yes check_time->side_product No solution_time Solution: Increase catalyst loading slightly to reduce required reaction time. check_time->solution_time Yes

Caption: A logical guide for diagnosing common scale-up issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Corpet, M. et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • PubChem. 2,6-Difluorophenylboronic acid. National Institutes of Health. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Available at: [Link]

  • Nolan, S. P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. Available at: [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available at: [Link]

Sources

Application Note: Ligand Selection for Suzuki-Miyaura Cross-Coupling of (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[1][2] However, the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, often requires the coupling of sterically demanding and electronically challenging substrates. (2,6-Difluoro-4-isopropoxyphenyl)boronic acid represents such a substrate, characterized by ortho-disubstitution that sterically encumbers the boron center and electron-withdrawing fluorine atoms that decrease its nucleophilicity.

These structural features present significant hurdles to achieving high-yielding and selective cross-coupling. Steric hindrance can impede the crucial transmetalation step of the catalytic cycle, while the electron-deficient nature of the arylboronic acid can slow down this step and increase the propensity for undesirable side reactions, such as protodeboronation.[3] In fact, Suzuki coupling with 2',6'-halogen-disubstituted boronic acids can be unsuccessful due to rapid protodeboronation under aqueous conditions.[3] This application note provides a comprehensive guide to ligand selection and reaction optimization for the successful cross-coupling of this compound, empowering researchers to overcome these synthetic challenges.

The Critical Role of the Ligand in Overcoming Activation Barriers

In the palladium-catalyzed Suzuki-Miyaura reaction, the ligand plays a pivotal role in dictating the catalyst's activity, stability, and selectivity.[4] For challenging substrates like this compound, the choice of ligand is paramount. The ligand influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

Bulky and electron-rich phosphine ligands have been shown to significantly enhance the efficiency of cross-coupling reactions.[5] The electron-donating character of the ligand increases the electron density on the palladium center, which facilitates the rate-determining oxidative addition of the aryl halide to the Pd(0) complex.[4][6] Concurrently, the steric bulk of the ligand promotes the reductive elimination step, which furnishes the desired biaryl product and regenerates the active Pd(0) catalyst.[4][6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Recommended Ligand Classes for Hindered Couplings

For the cross-coupling of this compound, several classes of bulky, electron-rich phosphine ligands have demonstrated efficacy. These are broadly categorized as biarylphosphines and dialkylphosphines.

Ligand ClassKey Structural FeaturesMechanistic AdvantagesRepresentative Examples
Buchwald-type Biarylphosphines Sterically demanding biaryl backbonePromote both oxidative addition and reductive elimination; versatile for a wide range of substrates.[7]SPhos, XPhos, RuPhos
Dialkylbiarylphosphines Combination of bulky alkyl and biaryl groupsOffer a fine-tunable steric and electronic profile.[7]tBuXPhos, cJohnPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donating ability and steric bulkForm highly stable and active palladium complexes.[6]IPr, IMes

Table 1: Recommended Ligand Classes for Challenging Suzuki-Miyaura Couplings.

High-Throughput Ligand Screening Protocol

A systematic approach to ligand screening is crucial for identifying the optimal reaction conditions in a time-efficient manner.[8][9] High-throughput experimentation (HTE) allows for the parallel evaluation of multiple ligands, bases, and solvents.[8][10]

HTE_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Stock Solutions Stock Solutions Reagent Plates Reagent Plates Stock Solutions->Reagent Plates Robotic Dispensing Robotic Dispensing Reagent Plates->Robotic Dispensing Reaction Incubation Reaction Incubation Robotic Dispensing->Reaction Incubation Workup & Quenching Workup & Quenching Reaction Incubation->Workup & Quenching LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Workup & Quenching->LC-MS/GC-MS Analysis Data Interpretation Data Interpretation LC-MS/GC-MS Analysis->Data Interpretation

Figure 2: High-Throughput Experimentation Workflow for Ligand Screening.

Experimental Setup

This protocol outlines a 24-well plate-based screen to evaluate a selection of ligands for the coupling of this compound with a model aryl bromide, 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • A selection of phosphine ligands (e.g., SPhos, XPhos, RuPhos, tBuXPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • 24-well reaction block with magnetic stirring

  • Inert atmosphere glovebox or Schlenk line

Stock Solutions:

  • Aryl Bromide Solution: Prepare a 0.2 M solution of 4-bromoanisole in 1,4-dioxane.

  • Boronic Acid Solution: Prepare a 0.3 M solution of this compound in 1,4-dioxane.

  • Palladium Precursor Solution: Prepare a 0.01 M solution of Pd(OAc)₂ in 1,4-dioxane.

  • Ligand Solutions: Prepare 0.02 M solutions of each ligand in 1,4-dioxane.

Procedure:

  • Arraying Reagents: In an inert atmosphere, add the following to each well of the 24-well plate:

    • Palladium Precursor Solution (50 µL, 0.5 µmol)

    • Ligand Solution (50 µL, 1.0 µmol)

    • Aryl Bromide Solution (0.5 mL, 100 µmol)

    • Boronic Acid Solution (0.5 mL, 150 µmol)

    • Potassium phosphate (K₃PO₄) (53 mg, 250 µmol)

  • Reaction Execution:

    • Seal the reaction block with a Teflon-lined cap mat.

    • Place the reaction block on a magnetic stirring hotplate and heat to 100 °C.

    • Stir the reactions for 12-24 hours.

  • Workup and Analysis:

    • Allow the reaction block to cool to room temperature.

    • Quench each reaction with 1 mL of water.

    • Add 1 mL of ethyl acetate to each well, cap, and shake vigorously.

    • Allow the layers to separate.

    • Analyze the organic layer by LC-MS or GC-MS to determine the conversion to the desired product.

Detailed Protocol for a Scaled-Up Reaction

Based on the results of the high-throughput screen, the following protocol details a representative scaled-up reaction using an effective ligand.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane/Water (10:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inefficient catalyst activation- Insufficient reaction temperature or time- Poorly soluble reagents[11]- Use a pre-formed palladium precatalyst- Increase temperature and/or reaction time- Screen alternative solvents to improve solubility[11]
Protodeboronation - Presence of excess water- Substrate is prone to C-B bond cleavage under basic conditions[3]- Use anhydrous solvents and reagents- Screen milder bases (e.g., K₂CO₃, CsF)- Consider using a boronic ester derivative
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) source without a pre-reduction step[12]- Thoroughly degas all solvents and ensure an inert atmosphere- Use a Pd(0) source or a precatalyst that readily forms Pd(0)

Table 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[13] Handle in an inert atmosphere and avoid sources of ignition.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13][15]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be irritants; avoid inhalation and skin contact.

  • Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and should be handled in a well-ventilated fume hood.

  • Bases: Solid bases like potassium phosphate can be corrosive and hygroscopic. Handle with care and store in a dry environment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][16][17]

Conclusion

The successful Suzuki-Miyaura cross-coupling of sterically hindered and electron-deficient substrates like this compound is highly dependent on the judicious selection of the palladium ligand. Bulky and electron-rich phosphine ligands, particularly those of the biarylphosphine class, are instrumental in overcoming the inherent challenges of these transformations. A systematic approach, such as high-throughput screening, is an invaluable tool for rapidly identifying the optimal ligand and reaction conditions. By understanding the mechanistic principles and employing robust experimental protocols, researchers can confidently and efficiently synthesize a wide array of complex biaryl compounds.

References

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Standard Operating Procedure. Available at: [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Unleashing high-throughput reaction screening - Unchained Labs. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Phosphine ligand influence on a palladium-catalyzed stereoselective... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning - DSpace@MIT. Available at: [Link]

  • (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]

  • High-Throughput Screening of Dye-Ligands for Chromatography | Request PDF. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Efficient Synthesis of Sterically Hindered Arenes Bearing Acyclic Secondary Alkyl Groups by Suzuki—Miyaura Cross‐Couplings. - Sci-Hub. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. Available at: [Link]

Sources

Troubleshooting & Optimization

stability of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2,6-Difluoro-4-isopropoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile yet sensitive reagent. The unique electronic properties conferred by the ortho-difluoro substitution make this boronic acid highly valuable in Suzuki-Miyaura cross-coupling reactions, but also susceptible to specific degradation pathways, particularly under basic conditions.[1][2] This guide provides field-proven insights and solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing signs of degradation (e.g., low yields in coupling reactions, appearance of protodeboronated side-product)?

A1: The primary cause of degradation for this compound, especially under basic conditions typical for Suzuki-Miyaura coupling, is a process called protodeboronation.[3][4] This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 3,5-difluoro-4-isopropoxybenzene as a byproduct.

The two fluorine atoms at the ortho positions are strong electron-withdrawing groups. This electronic feature, while beneficial for the reactivity of the boronic acid in the desired coupling reaction, also significantly accelerates the rate of protodeboronation.[5][6] Studies have shown that arylboronic acids with two ortho electron-withdrawing substituents undergo rapid and quantitative protodeboronation, sometimes within minutes at high pH.[5]

Q2: What is the chemical mechanism behind the instability of this boronic acid in basic media?

A2: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate species (ArB(OH)₃⁻).[7][8] While this boronate is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, it is also the species susceptible to protodeboronation.[7][9] For highly electron-deficient arylboronic acids like this compound, the mechanism of protodeboronation can proceed through the formation of a transient aryl anion after the C-B bond cleavage.[10][11] The presence of strong electron-withdrawing groups, such as the two ortho-fluorines, stabilizes this transient negative charge, thereby lowering the activation energy for the C-B bond cleavage and increasing the rate of decomposition.[3]

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction, the primary suspect is the degradation of the this compound. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow: Low Yield with this compound

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solution Pathways Low Yield Low Yield Boronic Acid Degradation (Protodeboronation) Boronic Acid Degradation (Protodeboronation) Low Yield->Boronic Acid Degradation (Protodeboronation) Optimize Base Optimize Base Boronic Acid Degradation (Protodeboronation)->Optimize Base Mitigate base-induced degradation Modify Catalyst System Modify Catalyst System Boronic Acid Degradation (Protodeboronation)->Modify Catalyst System Accelerate coupling relative to degradation Protect Boronic Acid Protect Boronic Acid Boronic Acid Degradation (Protodeboronation)->Protect Boronic Acid Increase stability Adjust Reaction Conditions Adjust Reaction Conditions Boronic Acid Degradation (Protodeboronation)->Adjust Reaction Conditions Minimize exposure to harsh conditions

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Step-by-Step Solutions:

1. Optimization of the Base:

The choice of base is a delicate balance between activating the boronic acid for transmetalation and minimizing protodeboronation.[7][12]

  • Use a Weaker Base: Instead of strong bases like NaOH or KOH, consider using milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[13] These bases are often sufficient to promote the catalytic cycle while reducing the rate of boronic acid degradation.

  • Anhydrous Conditions: In some cases, using powdered, anhydrous bases like KF in an anhydrous solvent can be effective, especially if your substrates are sensitive to water.[7]

BaseStrengthCommon SolventsNotes
NaOH, KOHStrongAqueous mixtures (e.g., Toluene/H₂O)High risk of protodeboronation with electron-deficient boronic acids.
K₃PO₄, Cs₂CO₃ModerateDioxane/H₂O, Toluene/H₂O, DMFOften a good compromise for stability and reactivity.[13]
K₂CO₃ModerateDME/H₂O, Toluene/H₂OA common and effective base for many Suzuki couplings.[14]
KFWeakAnhydrous THF, DioxaneUseful for base-sensitive substrates, as it activates the boronic acid without a strong Brønsted base.[7]

2. Modification of the Catalyst System:

The goal is to have a catalytic system that is fast enough to promote the desired cross-coupling before significant protodeboronation occurs.

  • Use a High-Activity Pre-catalyst: Modern palladium pre-catalysts, often featuring biarylphosphine ligands (e.g., Buchwald ligands), can form the active Pd(0) species under conditions where the boronic acid decomposition is slow.[15] This allows the coupling reaction to proceed rapidly at lower temperatures.

  • Electron-Rich Ligands: Employing electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and the overall catalytic cycle, outcompeting the degradation pathway.[13][16]

3. Protection of the Boronic Acid:

Converting the boronic acid to a more stable derivative can be a highly effective strategy.

  • Boronate Esters: The most common approach is the formation of a pinacol ester (Bpin). However, it's important to note that while often more stable, some boronic esters can still be susceptible to hydrolysis and subsequent protodeboronation under basic aqueous conditions.[4] More sterically hindered esters, such as xanthopinacol boronates, can offer enhanced stability.[17]

  • MIDA Boronates or Trifluoroborate Salts: These derivatives are known to slowly release the free boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing degradation.[15]

Experimental Protocol: Formation of a Diethanolamine Adduct for Improved Stability

For particularly challenging cases, converting the boronic acid to a diethanolamine adduct can enhance its stability and handling.[13]

  • Dissolution: In a vial equipped with a magnetic stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as dichloromethane.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage: This stable adduct can be used directly in the Suzuki-Miyaura coupling reaction, typically in protic solvents.[13]

Issue 2: Formation of Homocoupled Byproduct

The formation of a biaryl byproduct derived from the coupling of two molecules of the boronic acid is another common issue.

Causality and Mitigation:

Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[16]

  • Thorough Degassing: Ensure that all solvents are rigorously degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

  • Active Catalyst: Use a high-quality palladium source to ensure that the active Pd(0) species is efficiently generated and maintained, minimizing the concentration of Pd(II) species that can participate in homocoupling.[13]

Visualizing the Competing Pathways

G cluster_0 Reaction Start cluster_1 Desired Pathway: Suzuki-Miyaura Coupling cluster_2 Undesired Pathway: Protodeboronation Boronic_Acid This compound Suzuki_Product Cross-Coupled Product Boronic_Acid->Suzuki_Product Pd Catalyst, Base, Ar-X Protodeboronation_Product 3,5-Difluoro-4-isopropoxybenzene Boronic_Acid->Protodeboronation_Product Base, H₂O

Caption: Competing reaction pathways for the boronic acid.

By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can overcome the inherent stability challenges of this compound and successfully utilize it in their synthetic endeavors.

References

  • Chem-Impex. (n.d.). 2,6-Difluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • ACS Publications. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • CORE. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]

  • MDPI. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Retrieved from [Link]

  • PubMed. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. Retrieved from [Link]

  • MDPI. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NIH. (n.d.). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 2,4-Difluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • SBS Genetech. (n.d.). 2,6-Difluorophenylboronic Acid. Retrieved from [Link]

  • Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, (2,6-Difluoro-4-isopropoxyphenyl)boronic acid. This particular boronic acid presents a unique combination of steric hindrance from the ortho-fluorine atoms and altered electronic properties, which can often lead to low yields, slow reaction times, and significant side product formation.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving low yields?

Low yields with this substrate are common and typically stem from a combination of three factors:

  • Steric Hindrance: The two ortho-fluorine atoms create significant steric bulk around the boron center. This can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.

  • Electronic Effects: The strongly electron-withdrawing nature of the fluorine atoms makes the boronic acid more susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source (like water or alcohols), leading to the formation of 1,3-difluoro-5-isopropoxybenzene instead of the desired coupled product.[1][2]

  • Catalyst Inefficiency: Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often not effective enough to overcome the high activation energy associated with sterically hindered and electron-deficient substrates. Specialized, bulky, and electron-rich phosphine ligands are required to promote both the oxidative addition and reductive elimination steps efficiently.[3]

Q2: I'm observing significant formation of 1,3-difluoro-5-isopropoxybenzene. What is this side product and how can I prevent it?

This side product is the result of protodeboronation . The electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making it more vulnerable to cleavage by proton sources.

Strategies to Minimize Protodeboronation:

  • Choice of Base: Avoid strong, nucleophilic bases like NaOH or KOH in protic solvents. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[4] Using anhydrous conditions with a base like K₃PO₄ or cesium carbonate (Cs₂CO₃) can be particularly effective for boronic acids sensitive to aqueous bases.[4][5]

  • Solvent System: Minimize the amount of water or other protic solvents in the reaction. While a small amount of water is often necessary to solubilize the base and activate the boronic acid, excess water can accelerate protodeboronation.[6][7] Consider using anhydrous solvents like dioxane or toluene with a carefully controlled amount of water or using a completely anhydrous system.[4][5]

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can significantly reduce the rate of protodeboronation.[1][6] These esters are generally more stable to the reaction conditions and release the boronic acid slowly in situ.

Q3: What is the best palladium catalyst and ligand system for this type of hindered coupling?

For sterically demanding and electronically challenging Suzuki couplings, standard ligands are often insufficient. The most successful systems utilize bulky and electron-rich monophosphine ligands, often referred to as "Buchwald ligands."

  • Recommended Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for these types of transformations.[3][8] Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[8]

  • Palladium Source: You can use a pre-formed palladium(II) precatalyst like [Pd(XPhos)G3] or generate the active Pd(0) species in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ combined with the ligand.[5][9] Using a precatalyst often provides more consistent results as it bypasses the variable in situ reduction step.[9]

Troubleshooting Guide

Problem 1: No Reaction or Very Low Conversion

If your reaction fails to proceed or stalls at low conversion, systematically evaluate the following parameters.

The active Pd(0) catalyst may not be forming efficiently or may be decomposing.

  • Troubleshooting Steps:

    • Switch to a Specialized Ligand: If you are using a generic ligand like PPh₃, switch to a Buchwald-type ligand such as SPhos or XPhos.[3][4][8] These are designed for challenging couplings.

    • Use a Precatalyst: Employ a commercially available, air-stable Pd(II) precatalyst (e.g., SPhos Pd G3). This ensures reliable formation of the active Pd(0) species.

    • Degassing: Ensure the reaction mixture is thoroughly degassed before heating. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and catalyst death.[6][7] Sparge the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[7] Add the catalyst after degassing.[7]

The choice of base and solvent is critical for activating the boronic acid for transmetalation.[10]

  • Troubleshooting Steps:

    • Base Strength and Solubility: A common starting point is an aqueous solution of K₂CO₃.[4][7] If this fails, a stronger but non-nucleophilic base like K₃PO₄ may be required, especially for less reactive aryl chlorides. The base must have some solubility in the reaction medium to be effective.

    • Solvent Polarity: Solvents like dioxane, THF, or 2-MeTHF, often with a small amount of water (e.g., 10:1 organic:water), are standard choices.[6][11] The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[7]

Problem 2: Significant Side Product Formation

The primary side reactions to watch for are protodeboronation and homocoupling.

As discussed in the FAQ, this is the cleavage of the C-B bond.

  • Troubleshooting Flowchart:

    Caption: Decision tree for mitigating protodeboronation.

This side reaction forms a symmetrical biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[6]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. Oxygen can promote the oxidative homocoupling pathway. Ensure your solvent and reaction setup are free of air.[6]

    • Reagent Purity: Use high-purity boronic acid. Some impurities can facilitate decomposition and homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1 (Standard)Condition 2 (Anhydrous)Condition 3 (For Boronic Esters)
Aryl Halide 1.0 equiv1.0 equiv1.0 equiv
Boronic Acid 1.2 - 1.5 equiv1.2 - 1.5 equivN/A
Boronic Ester N/AN/A1.2 - 1.5 equiv
Pd Source Pd(OAc)₂ (2 mol%)[XPhos Pd G3] (2 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand SPhos (4 mol%)N/AXPhos (4 mol%)
Base K₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)CsF (3.0 equiv)
Solvent Dioxane / H₂O (10:1)Dioxane (anhydrous)2-MeTHF (anhydrous)
Temperature 80 - 100 °C100 °C80 - 100 °C
Detailed Experimental Protocol (Example)

This protocol is a robust starting point based on Condition 1 from the table above.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.3 mmol, 1.3 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Atmosphere Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed dioxane (10 mL) and degassed water (1 mL) via syringe.

  • Degassing: Sparge the resulting slurry with argon for 15 minutes while stirring.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and briefly purge with argon. Quickly add the catalyst and ligand solids to the reaction flask against a positive flow of argon.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the reaction. For the target substrate, the Transmetalation step is often rate-limiting due to steric hindrance.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Boronate Activation A Oxidative Addition Pd0 L₂Pd⁰ A->Pd0 B Transmetalation ArPdArB Ar-PdII(L)₂-Ar' B->ArPdArB - X⁻ C Reductive Elimination Product Ar-Ar' C->Product ArPdX Ar-PdII(L)₂-X Pd0->ArPdX Ar-X ArPdX->B (Ar'-B(OR)₂)⁻ Base ArPdArB->C Boronic Ar'-B(OH)₂ Boronate (Ar'-B(OH)₃)⁻ Boronic->Boronate + OH⁻

Sources

dealing with side reactions of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2,6-Difluoro-4-isopropoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our aim is to equip you with the scientific understanding and practical solutions to ensure the success of your experiments.

Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the 2,6-difluoro-4-isopropoxyphenyl moiety into target molecules. However, its unique electronic and steric properties present specific challenges. The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron center and makes the C-B bond susceptible to cleavage.[1][2] This inherent reactivity can lead to several undesired side reactions, primarily protodeboronation and boroxine formation.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.

FAQ 1: My Suzuki-Miyaura reaction is giving a low yield of the desired product, and I'm observing a significant amount of the corresponding protodeboronated arene (1,3-difluoro-5-isopropoxybenzene). What is causing this, and how can I prevent it?

Answer:

This is a classic case of protodeboronation , a common side reaction for electron-deficient and sterically hindered arylboronic acids.[2][3] The electron-withdrawing nature of the two fluorine atoms makes the ipso-carbon more susceptible to protonolysis, where the boronic acid group is replaced by a hydrogen atom from a proton source (often water or alcohol) in the reaction mixture.[2] This process is typically accelerated under basic conditions.[4]

Underlying Mechanism:

The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a boronate species, which then undergoes cleavage of the C-B bond. For highly electron-deficient systems like this compound, this process can be surprisingly rapid.[2]

Mitigation Strategies:

To minimize protodeboronation, the goal is to favor the rate of transmetalation in the Suzuki-Miyaura catalytic cycle over the rate of C-B bond cleavage. Here are several field-proven strategies:

  • Use of Milder Bases and Anhydrous Conditions: Strong aqueous bases can promote protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous solvents.[3] For particularly sensitive substrates, using boronic esters under aprotic conditions with bases like potassium phosphate (K₃PO₄) can be effective.[3]

  • "Slow-Release" Boronic Acid Surrogates: A highly effective strategy is to use a protected form of the boronic acid that slowly releases the active species into the reaction. This keeps the concentration of the free boronic acid low, minimizing the opportunity for protodeboronation.[4][5] Commonly used surrogates include:

    • MIDA (N-methyliminodiacetic acid) boronates: These are stable, crystalline solids that can be used directly in coupling reactions and are deprotected under mild basic conditions.[5][6]

    • Potassium trifluoroborate salts (R-BF₃K): These salts are more stable than the corresponding boronic acids and release the boronic acid in situ.[5][6]

    • Pinacol esters: While common, their stability can sometimes be insufficient for highly sensitive substrates.[6]

  • Specialized Catalysts and Reaction Conditions: For challenging couplings with boronic acids prone to rapid decomposition, using a highly active palladium precatalyst that quickly enters the catalytic cycle can be beneficial. This ensures that the boronic acid is consumed in the desired reaction before it has a chance to decompose. Reactions can often be run at lower temperatures (e.g., room temperature or 40°C) with these advanced catalysts.[5]

Experimental Protocol: Conversion to a MIDA Boronate for Enhanced Stability

  • Dissolution: In a clean, dry flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a minimal amount of DMSO with gentle heating.

  • Dehydration: Remove water by azeotropic distillation with toluene under reduced pressure.

  • Isolation: Once the reaction is complete (as monitored by NMR or LC-MS), the MIDA boronate can often be precipitated by the addition of an antisolvent like diethyl ether.

  • Purification: The resulting solid can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

This stable MIDA boronate can then be used directly in your Suzuki-Miyaura coupling reaction under standard conditions, with the addition of a mild aqueous base for in situ deprotection.

FAQ 2: I've noticed that the physical properties of my this compound seem to change over time, and I'm seeing inconsistent results in my reactions. What could be happening?

Answer:

This is likely due to the formation of the corresponding boroxine , which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[7][8] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.[7]

Underlying Mechanism:

Boronic acids can undergo intermolecular dehydration to form a six-membered ring with alternating boron and oxygen atoms.[8] The electron-withdrawing fluorine atoms in your compound can influence the rate of this process.[9] While boroxines are generally competent in Suzuki-Miyaura couplings, their formation can lead to inconsistencies in stoichiometry if not accounted for, as the molecular weight changes.

Mitigation Strategies:

  • Proper Storage: Store this compound in a desiccator or under an inert atmosphere to minimize exposure to moisture, which can shift the equilibrium back to the boronic acid.

  • Use of Anhydrous Solvents: When setting up your reaction, ensure that you are using dry solvents to prevent the hydrolysis of any boroxine that may have formed.

  • Controlled Hydrolysis before Reaction: If you suspect significant boroxine formation, you can intentionally hydrolyze it back to the boronic acid before starting your reaction. This can be achieved by adding a controlled amount of water to your reaction mixture and stirring for a short period before adding the catalyst and other reagents. However, this approach should be used with caution due to the risk of promoting protodeboronation.

  • Consider Protecting Groups: As with protodeboronation, using boronic acid derivatives like pinacol esters can prevent boroxine formation.[6]

Troubleshooting Workflow for Inconsistent Reagent Performance

G start Inconsistent Reaction Results check_storage Check Reagent Storage Conditions (Moisture Exposure?) start->check_storage boroxine_suspected Suspect Boroxine Formation check_storage->boroxine_suspected Improper Storage use_anhydrous Use Anhydrous Solvents boroxine_suspected->use_anhydrous protecting_group Convert to Boronic Ester/MIDA Boronate boroxine_suspected->protecting_group consistent_results Consistent Results Achieved use_anhydrous->consistent_results protecting_group->consistent_results

Caption: Decision workflow for troubleshooting inconsistent results.

Summary of Recommended Reaction Conditions

The following table provides a summary of recommended starting conditions for Suzuki-Miyaura reactions with this compound to minimize side reactions.

ParameterRecommendation for High-Risk SubstratesRationale
Boronic Acid Form MIDA boronate or Potassium trifluoroborate"Slow-release" strategy minimizes protodeboronation.[4][5]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Milder, often non-aqueous bases reduce the rate of protodeboronation.[3]
Solvent Anhydrous Dioxane, Toluene, or THFMinimizes water-mediated side reactions like protodeboronation and boroxine hydrolysis.
Catalyst High-activity Pd precatalyst (e.g., with a biarylphosphine ligand)Promotes rapid catalytic turnover, outcompeting boronic acid decomposition.[5]
Temperature Room Temperature to 40°CLower temperatures can suppress the rate of side reactions.[5]

Visualizing the Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and boroxine formation.

Suzuki_Side_Reactions cluster_suzuki Suzuki-Miyaura Cycle cluster_side_reactions Side Reactions OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE Cat_Regen Catalyst Regeneration RE->Cat_Regen Cat_Regen->OA Protodeboronation Protodeboronation Boroxine_Formation Boroxine Formation Boronic_Acid This compound Boronic_Acid->TM Desired Pathway Boronic_Acid->Protodeboronation Boronic_Acid->Boroxine_Formation

Caption: Competing reaction pathways for the boronic acid.

By understanding the underlying mechanisms of these side reactions and implementing the appropriate mitigation strategies, researchers can significantly improve the success rate of their experiments involving this compound.

References

  • Kylmälä, T., et al. (2021). Synthesis of fluorobenzoic acid by Suzuki reaction catalyzed by novel palladium diamine complex and palladium diimine complex. ACS Omega.
  • Tokunaga, Y., et al. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules.
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. Available from: [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hošš, P., et al. (2014).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11896–11909. Available from: [Link]

  • Cox, P. A., et al. (2016). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 81(21), 10104–10113.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • Bickelhaupt, F. M., & Ziegler, T. (2007). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 111(44), 11363–11370.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(38), 15684–15697.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki Coupling Reaction. YouTube. Available from: [Link]

  • BenchChem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine.
  • Tokunaga, Y., et al. (2013). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Journal of the Chinese Chemical Society.
  • Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5763–5768.
  • B-Ali, A., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Ghorbani-Vaghei, R., & Veisi, H. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 5(82), 67107–67114.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4899–4902. Available from: [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available from: [Link]

Sources

Technical Support Center: Catalyst Deactivation in (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2,6-Difluoro-4-isopropoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex substrate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve successful outcomes in your experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Follow the diagnostic workflow to identify and resolve common issues.

Q1: My reaction shows very low or no conversion of my starting materials. What are the primary causes and how do I proceed?

A1: A stalled reaction with this substrate is often linked to issues with catalyst activation or rapid catalyst deactivation. The high steric hindrance from the two ortho-fluorine atoms and the isopropoxy group can significantly slow down key steps of the catalytic cycle.[1][2]

Initial Diagnostic Checks:

  • Inert Atmosphere: Oxygen can lead to the oxidation of the active Pd(0) catalyst and promote the homocoupling of the boronic acid.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

  • Reagent Purity: Water content can be detrimental. While some water is often necessary for the Suzuki-Miyaura mechanism, excess water can hydrolyze reagents and affect the base's efficacy. Ensure your solvent is dry and the boronic acid is of high purity.

  • Catalyst Activity: The active catalyst is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. If you suspect poor catalyst activation, consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern, air-stable precatalyst that activates more readily.[3]

Troubleshooting Workflow:

Below is a logical workflow to diagnose a failed reaction.

G Start Reaction Failed (Low/No Conversion) Check_Inert Verify Inert Atmosphere & Degassed Solvents Start->Check_Inert Check_Reagents Confirm Reagent Purity & Dryness Check_Inert->Check_Reagents Atmosphere OK Screen_Catalyst Screen Alternative Catalyst/Ligand System Check_Reagents->Screen_Catalyst Reagents OK Screen_Base Screen Different Bases (e.g., K₃PO₄, CsF) Screen_Catalyst->Screen_Base No Improvement Success Reaction Successful Screen_Catalyst->Success Improvement Increase_Temp Increase Reaction Temperature Incrementally Screen_Base->Increase_Temp No Improvement Screen_Base->Success Improvement Increase_Temp->Success Improvement

Caption: Troubleshooting workflow for a failed coupling reaction.

Q2: My primary side-product is 1,3-Difluoro-5-isopropoxybenzene. What is causing this and how can I prevent it?

A2: The formation of 1,3-Difluoro-5-isopropoxybenzene is a classic sign of protodeboronation . This is a common and highly problematic side reaction for boronic acids bearing electron-withdrawing groups, such as the ortho-fluorines in your substrate.[4] The C-B bond is cleaved by a proton source (often water in the presence of a base) before the boronic acid can participate in the catalytic cycle.

Mechanistic Cause: The electron-withdrawing nature of the fluorine atoms increases the acidity of the boronic acid, making it more susceptible to cleavage. This process is often accelerated by strong bases and higher temperatures.

Mitigation Strategies:

  • Choice of Base: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective.[5] Fluoride bases can sometimes offer unique advantages, but their role can be complex.[6][7]

  • Use a Boronate Ester: Boronic acids can be protected as esters (e.g., pinacol or neopentyl glycol esters) or MIDA boronates. These are generally more stable towards protodeboronation and slowly release the boronic acid under the reaction conditions.[8] Boronate esters are typically less reactive than the corresponding boronic acids due to reduced Lewis acidity.[9]

  • Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly stable crystalline solids that are resistant to protodeboronation.[5][8] They can be prepared from the boronic acid and KHF₂ and are often excellent coupling partners.[8]

  • Minimize Water: Use anhydrous solvents and reagents to reduce the availability of proton sources.

Protocol: Preparation of a Diethanolamine Adduct for Stability

For boronic acids prone to decomposition, forming a diethanolamine adduct can significantly improve stability.[2][10]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of methylene chloride.[2][10]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[2][10]

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.[2][10]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[2]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions.[2]

Q3: I'm observing significant homocoupling of my boronic acid. Why is this happening and what can I do?

A3: Homocoupling (dimerization of the boronic acid) is typically caused by the presence of oxygen. Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then promote the unwanted side reaction. It can also be a sign that the reductive elimination step is slow compared to a secondary transmetalation event.

Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon) for at least 30-60 minutes.

  • Ligand Choice: Use a sufficiently bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) state and accelerate the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[11]

Frequently Asked Questions (FAQs)

Q4: Why is this compound considered a "challenging" coupling partner?

A4: This substrate presents a dual challenge of steric and electronic effects:

  • Steric Hindrance: The two fluorine atoms in the ortho positions to the boronic acid create significant steric bulk. This hinders the approach of the boronic acid to the palladium center during the transmetalation step, which is often the rate-limiting step of the catalytic cycle.[1][2]

  • Electronic Effects & Instability: The strong electron-withdrawing nature of the ortho-fluorines makes the C-B bond highly susceptible to protodeboronation, especially under the basic conditions required for the reaction.[4] This leads to decomposition of the starting material before it can couple.

The diagram below illustrates where these challenges interfere with the Suzuki-Miyaura catalytic cycle.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Trans Transmetalation (Ar-Pd(II)-Ar') SLOWED BY STERIC HINDRANCE OxAdd->Trans Ar'-B(OH)₂ / Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-Ar' Deactivation Catalyst Deactivation (e.g., Oxidation to Pd(II)) Deactivation->Pd0 O₂ Protodeboronation Protodeboronation (Substrate Decomposition) Protodeboronation->Trans Reduces [Ar'-B(OH)₂] BoronicAcid Ar'-B(OH)₂ BoronicAcid->Protodeboronation H₂O, Base

Caption: Key failure points in the Suzuki-Miyaura cycle for hindered substrates.

Q5: How do I choose the right catalyst system (ligand and palladium source) for this substrate?

A5: For sterically demanding couplings, the choice of ligand is paramount. You need a ligand that is both bulky and electron-rich.[11]

  • Bulky Ligands: The steric bulk of the ligand promotes the final reductive elimination step and helps to create a coordinatively unsaturated palladium center necessary for the reaction to proceed.[11]

  • Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step, especially with less reactive aryl chlorides or triflates.[11]

Catalyst Component Recommended Options Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.
Ligands Buchwald-type Biarylphosphines: SPhos, XPhos, RuPhosExcellent for hindered substrates; promote fast reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs): IPr, IMesOffer high stability and activity, particularly with aryl chlorides.[12]
Bulky Alkylphosphines: P(t-Bu)₃, PCy₃Highly electron-donating, effective for activating less reactive halides.[12]
Q6: What is the role of the base, and why is the choice so critical for this specific boronic acid?

A6: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[12][13][14]

The choice is critical for this compound because you must balance the need for activation with the risk of protodeboronation.

Base Pros Cons for this Substrate
Hydroxides (NaOH, KOH) Strong, effective activators.Can aggressively promote protodeboronation.
Carbonates (K₂CO₃, Cs₂CO₃) Commonly used, moderate strength.Can still cause significant protodeboronation at elevated temperatures.
Phosphates (K₃PO₄) Often the best choice; provides sufficient basicity with lower risk of protodeboronation.[5]Slower reactions may require higher temperatures.
Fluorides (KF, CsF) Can be effective and may participate favorably in the catalytic cycle.Can potentially coordinate to palladium and inhibit the catalyst.[15]

Experimental Protocols

General Optimized Procedure for Coupling with this compound

This protocol is a starting point and may require optimization.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Solvent Addition: Seal the vial with a septum and remove it from the glovebox. Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M) via syringe.

  • Degassing: Sparge the reaction mixture with Argon for 5-10 minutes.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bardera, M. A., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4684–4696. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(10), 6845–6857. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1914. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 475-482. [Link]

  • Hudson, R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18014-18020. [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • PBM, R., et al. (2023). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science, 14(3), 665-671. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 475-482. [Link]

  • Martínez-Vivas, S., et al. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. Dalton Transactions, 54(1), 1-8. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8758-8771. [Link]

  • Powers, D. C., & Ritter, T. (2011). Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 133(40), 16075–16077. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Retrieved from [Link]

  • Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • DSpace@MIT. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(47), 12050-12060. [Link]

  • MDPI. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(12), 1691. [Link]

  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid in Base-Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the nuanced stability of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid, a key building block in modern synthetic chemistry, particularly concerning its behavior in the presence of bases. Our goal is to provide you with actionable insights and troubleshooting strategies to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges and questions encountered when working with this compound in base-mediated reactions like the Suzuki-Miyaura cross-coupling.

Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: The combination of steric hindrance from the two ortho-fluorine atoms and the electron-withdrawing nature of the substituents makes this boronic acid particularly challenging to work with. When a reaction fails, a systematic evaluation of the following is recommended:

  • Catalyst and Ligand Incompatibility: Standard palladium catalysts may be ineffective. The steric bulk and electronic properties of this substrate necessitate the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), are often required to facilitate the critical transmetalation and reductive elimination steps of the catalytic cycle.[1][2][3]

  • Base-Induced Decomposition: The choice of base is paramount. Strong bases, especially in the presence of water, can accelerate the degradation of the boronic acid before it has a chance to participate in the catalytic cycle.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[4] This process is often promoted by strong bases and a proton source (like water), leading to the formation of 1,3-difluoro-5-isopropoxybenzene as a byproduct.

  • Inert Atmosphere and Reagent Purity: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[1][5] Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are dry, as water can facilitate protodeboronation.[1][6]

Q2: What is the primary degradation pathway for this compound under basic conditions?

A2: The most prevalent degradation pathway is protodeboronation . This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. The electron-withdrawing nature of the fluorine atoms makes the ipso-carbon more susceptible to protonation.

The general mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. This species can then react with a proton source, leading to the undesired byproduct.

Protodeboronation cluster_0 Activation by Base cluster_1 Protonolysis cluster_2 Desired Reaction BA (Ar)B(OH)₂ Boronate [(Ar)B(OH)₃]⁻ BA->Boronate + Base Base Base (e.g., OH⁻) Product Ar-H (Protodeboronation Product) Boronate->Product + H⁺ Coupling_Product Ar-Ar' (Coupling Product) Boronate->Coupling_Product Transmetalation with Pd(II) Proton Proton Source (H₂O) Pd_complex Pd(II) Complex

Caption: Base-mediated protodeboronation of arylboronic acids.

Q3: How does the choice of base impact the stability and reactivity of this compound?

A3: The base plays a dual role: it activates the boronic acid for transmetalation but can also promote its decomposition. The key is to find a base that is strong enough for the catalytic cycle but mild enough to preserve the starting material.

Base TypeExamplesStrengthRecommended Use & Rationale
Inorganic (Carbonates) K₂CO₃, Cs₂CO₃ModerateA good starting point for many Suzuki couplings. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[3][7]
Inorganic (Phosphates) K₃PO₄Moderate-StrongOften considered a superior choice for challenging substrates as it is a strong enough base to promote transmetalation while being less harsh than hydroxides, thus minimizing protodeboronation.[1]
Inorganic (Hydroxides) NaOH, KOHStrongGenerally not recommended for this substrate due to the high risk of rapid protodeboronation and other decomposition pathways.[1]
Inorganic (Fluorides) KF, CsFWeakCan be very effective, particularly under anhydrous conditions. The fluoride ion is thought to activate the boronic acid by forming a fluoroborate species. This is a milder option that can significantly suppress protodeboronation.[1][8]
Organic (Amines) Et₃N, DIPEAWeakTypically not strong enough to facilitate the transmetalation step in Suzuki-Miyaura reactions and are therefore not recommended as the primary base.
Q4: I am observing significant protodeboronation. What specific experimental adjustments can I make?

A4: To mitigate protodeboronation, consider the following strategies:

  • Switch to a Milder Base: If you are using a strong base, switch to potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). If protodeboronation is still an issue, potassium fluoride (KF) under anhydrous conditions is an excellent alternative.[1]

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Convert to a Boronic Ester: Boronic acids can be converted to more stable boronate esters, such as the pinacol ester. These esters are generally more resistant to protodeboronation and can be used directly in coupling reactions.[9]

  • Optimize Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent product degradation or further side reactions.[3][6]

Q5: What are the best practices for storing this compound to ensure its long-term integrity?

A5: Proper storage is crucial for maintaining the quality of boronic acids.

  • Store in a Cool and Dry Environment: Keep the material refrigerated.[10][11]

  • Protect from Moisture and Air: Boronic acids are often hygroscopic and can be sensitive to air.[10][11][12] Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[10][11]

  • Use Appropriate Containers: Ensure the container is well-sealed to prevent moisture ingress.[13]

Experimental Protocols

These protocols provide a starting point for optimizing your reactions and handling this specific boronic acid.

Protocol 1: Screening of Bases for Suzuki-Miyaura Coupling

This protocol allows for the efficient determination of the optimal base for your specific coupling partners.

Caption: Workflow for base screening in Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: In separate reaction vessels suitable for inert atmosphere conditions, add your aryl halide (1.0 equiv), a suitable palladium precatalyst, and a bulky phosphine ligand.

  • Base Addition: To each vessel, add a different base (2.0-3.0 equiv): K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.

  • Boronic Acid Addition: Add this compound (1.2-1.5 equiv) to each vessel.

  • Inert Atmosphere: Evacuate and backfill each vessel with an inert gas (argon or nitrogen) three times.[14]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water or toluene). For the reaction with KF, use an anhydrous solvent.[15]

  • Heating and Monitoring: Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[14][15] Monitor the progress of each reaction by TLC or LC-MS at regular intervals.[3][15]

  • Analysis: Once the reactions are complete, work them up and analyze the crude mixtures or isolated products to determine which base provides the highest yield of the desired product with the least amount of protodeboronation byproduct.

Protocol 2: Preparation of this compound pinacol ester

This procedure converts the boronic acid to its more stable pinacol ester derivative.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent capable of azeotropically removing water, such as toluene or hexane.

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.

  • Work-up: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(11). Retrieved January 23, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]

  • Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3421. Retrieved January 23, 2026, from [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. Retrieved January 23, 2026, from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed. Retrieved January 23, 2026, from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved January 23, 2026, from [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid... (n.d.). UBC Chemistry Department. Retrieved January 23, 2026, from [Link]

  • How to Store Boric Acid. (n.d.). Lab Alley. Retrieved January 23, 2026, from [Link]

  • Influence of fluorine substituents on the properties of phenylboronic compounds. (2017). Sci-Hub. Retrieved January 23, 2026, from [Link]

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (2020). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. (n.d.). Wiley-VCH. Retrieved January 23, 2026, from [Link]

  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.). Retrieved January 23, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). Organic Letters. Retrieved January 23, 2026, from [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction... (1992). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Designing Proper Hydrofluorosilicic Acid Storage. (2024). Poly Processing. Retrieved January 23, 2026, from [Link]

  • Suzuki–Miyaura Coupling. (2016). Books.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved January 23, 2026, from [Link]

  • Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. (n.d.). Request PDF. Retrieved January 23, 2026, from [Link]

  • Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. (2015). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Boronic Acid Functionalized Ferrocene Derivatives Towards Fluoride Sensing. (2022). DTIC. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with (2,6-Difluoro-4-isopropoxyphenyl)boronic acid. This particular substrate, while valuable in medicinal chemistry for introducing fluorinated moieties that can enhance metabolic stability and binding affinity, presents a unique set of challenges due to its electronic and steric properties.[1]

The two ortho-fluoro substituents create significant steric hindrance around the boron center and are strongly electron-withdrawing, which can decelerate key steps in the catalytic cycle. This guide provides in-depth, field-tested solutions to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My reaction is extremely slow or has stalled completely. What are the primary causes?

A stalled or sluggish reaction with this substrate is a common issue. The root cause typically lies in one or more steps of the Suzuki-Miyaura catalytic cycle being significantly inhibited by the substrate's unique properties.

Core Reasons for Slow Reactions:

  • Inefficient Transmetalation: This is often the rate-determining step for sterically hindered and electron-deficient boronic acids.[2][3] The bulky 2,6-difluoro substitution hinders the approach of the boronic acid to the palladium center. Furthermore, the electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the ipso-carbon, making its transfer to the palladium less favorable.

  • Challenging Reductive Elimination: The formation of a sterically congested biaryl product can make the final reductive elimination step difficult, leading to a buildup of the diarylpalladium(II) intermediate and slowing catalyst turnover. Bulky phosphine ligands are often required to facilitate this step.[4]

  • Catalyst Deactivation: The active Pd(0) species can be unstable, leading to the formation of inactive palladium black, especially at elevated temperatures. The choice of ligand is critical to stabilize the catalytic species throughout the reaction.[5]

  • Suboptimal Base/Solvent System: The base is not merely a spectator; it plays a crucial role in activating the boronic acid to form the more reactive boronate species.[3][6] An inappropriate base or solvent can lead to poor solubility, insufficient activation, or unwanted side reactions.

FAQ 2: How do I select the optimal Palladium catalyst and ligand for this hindered coupling?

Standard catalysts like Pd(PPh₃)₄ often fail with challenging substrates. Modern catalyst systems, featuring bulky, electron-rich phosphine ligands, are essential for success. These ligands enhance catalyst activity and stability, directly addressing the mechanistic hurdles posed by the 2,6-difluoro substitution.[7]

Why Advanced Ligands are Necessary:

  • Steric Bulk: Bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), promote the reductive elimination step and can help stabilize the coordinatively unsaturated Pd(0) species that is prone to decomposition.[1][4]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition step, especially with less reactive coupling partners like aryl chlorides.[4]

Recommended Catalyst Systems:

Catalyst/Ligand SystemKey Features & RationaleTypical Loading (mol%)
Pd₂(dba)₃ + SPhos High Activity: SPhos is a highly active, bulky, and electron-rich ligand. Excellent for hindered substrates and known to promote difficult reductive eliminations.[1]1-2% Pd, 2-4% Ligand
XPhos Pd G3 Pre-catalyst Advantage: A stable, air- and moisture-tolerant pre-catalyst that reliably generates the active Pd(0) species. XPhos is exceptionally bulky, making it ideal for forming sterically demanding C-C bonds.[7]1-3%
RuPhos Pd G3 Alternative Choice: RuPhos offers a different steric and electronic profile that can sometimes outperform XPhos for specific substrate combinations, particularly with heteroaryl partners.1-3%
FAQ 3: My yields are low due to significant protodeboronation. How can this side reaction be minimized?

Protodeboronation is the undesired reaction where the C-B bond is cleaved by a proton source (often water), converting the boronic acid back to its corresponding arene (1,3-difluoro-5-isopropoxybenzene).[8] This is a major pathway for yield loss, especially with electron-deficient arylboronic acids, which are more susceptible to this process.[9][10][11]

Strategies to Mitigate Protodeboronation:

  • Use a More Stable Boron Species: While boronic acids are common, they exist in equilibrium with anhydrides (boroxines), which can complicate reactions.[1] Converting the boronic acid to a pinacol boronate ester (Bpin) or an MIDA boronate provides a more robust coupling partner that is less prone to premature protodeboronation.[9][12] These esters often participate in the catalytic cycle via slow hydrolysis to the boronic acid or, under certain anhydrous conditions, can transmetalate directly.[10][13]

  • Careful Selection of Base and Solvent:

    • Base: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective at promoting the reaction without aggressively catalyzing protodeboronation.[1] Stronger bases like NaOH or KOH can accelerate protodeboronation.[14]

    • Solvent: While aqueous solvent mixtures are common, minimizing the amount of water can suppress protodeboronation. Consider using systems like dioxane/H₂O (e.g., 4:1) or THF/H₂O. For highly sensitive substrates, rigorously anhydrous conditions with a base like CsF or K₃PO₄ may be required.

  • Increase the Rate of Productive Coupling: The most effective strategy is to ensure the desired Suzuki coupling is significantly faster than the protodeboronation side reaction. This is achieved by optimizing the catalyst, ligand, and temperature as described in FAQ 1 & 2. A faster forward reaction consumes the boronic acid before it has a chance to decompose.[15]

Visualizing the Process

To better understand the reaction and troubleshooting logic, the following diagrams illustrate the core Suzuki-Miyaura mechanism and a decision-making workflow for optimizing your experiment.

Suzuki_Miyaura_Cycle The Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar¹)(X) (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition (Ar¹-X) TM_Complex L₂Pd(II)(Ar¹)(Ar²) (Diaryl Complex) OA_Complex->TM_Complex Transmetalation (Ar²-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination edge_end TM_Complex->edge_end Product (Ar¹-Ar²) edge_start

Caption: The core catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][7][12]

Troubleshooting_Flowchart start Reaction Start: Low Yield / Slow Rate? check_catalyst Is the catalyst system optimized? (e.g., Pd(PPh₃)₄) start->check_catalyst switch_catalyst Action: Switch to a Buchwald pre-catalyst + biarylphosphine ligand (e.g., SPhos, XPhos Pd G3) check_catalyst->switch_catalyst Yes check_protodeboronation Is protodeboronation observed? (Check for Ar-H byproduct) check_catalyst->check_protodeboronation No switch_catalyst->check_protodeboronation stabilize_boron Action: Convert boronic acid to pinacol ester (Bpin). Use K₃PO₄ as base. Minimize water. check_protodeboronation->stabilize_boron Yes check_conditions Are reaction conditions optimal? check_protodeboronation->check_conditions No stabilize_boron->check_conditions increase_temp Action: Increase temperature incrementally (e.g., 80°C -> 100°C). Ensure proper degassing. check_conditions->increase_temp No success Reaction Optimized check_conditions->success Yes increase_temp->success failure Consult Specialist increase_temp->failure

Sources

minimizing homocoupling of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

A Specialized Guide for Researchers Utilizing (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on minimizing the homocoupling of this compound. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupling product from my this compound. What is the primary cause?

A1: The homocoupling of boronic acids in Suzuki-Miyaura reactions is most commonly promoted by the presence of molecular oxygen.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[1][3] This side reaction is particularly prevalent when the desired cross-coupling reaction is slow, for instance, due to sterically hindered substrates like this compound.

Q2: What are the initial, simple adjustments I can make to my protocol to reduce this unwanted side reaction?

A2: The most immediate and impactful step is to rigorously deoxygenate your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2][4] This can be achieved by sparging the solvent with an inert gas or by using the freeze-pump-thaw technique.[4] Additionally, ensuring the purity of your reagents, particularly the boronic acid and the palladium catalyst, can significantly reduce homocoupling.

Q3: Can my choice of base influence the extent of homocoupling?

A3: Absolutely. The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, activating the boronic acid for transmetalation.[5][6] A base that is too strong or too weak can disrupt the delicate balance of the catalytic cycle. For sterically hindered boronic acids, a milder base like potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium or potassium carbonate.[7] The choice of base can affect the rate of the desired cross-coupling versus the undesired homocoupling.

Q4: Are there specific ligands that are known to suppress homocoupling?

A4: Yes, the ligand choice is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos), are highly effective in promoting the desired cross-coupling with sterically demanding partners.[8][9] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the homocoupling pathway.[8]

Troubleshooting Guide: A Deeper Dive into Minimizing Homocoupling

Understanding the Competing Pathways

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success hinges on the careful orchestration of several steps in the catalytic cycle.[8] Homocoupling of the boronic acid is a significant side reaction that can diminish the yield of the desired product.[1] This unwanted reaction is primarily driven by the presence of Pd(II) species, which can arise from the oxidation of the active Pd(0) catalyst by residual oxygen.[3][4]

To effectively troubleshoot, it's essential to visualize the competing catalytic cycles:

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cross-Coupling cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Transmetal Transmetalation (Ar-B(OH)₂) PdII_RX->Transmetal PdII_R_Ar R-Pd(II)-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Desired Product) RedElim->Product Pd0_homo Pd(0)L_n Oxidation Oxidation (O₂) Pd0_homo->Oxidation PdII Pd(II) Oxidation->PdII Transmetal1 Transmetalation (Ar-B(OH)₂) PdII->Transmetal1 PdII_Ar Ar-Pd(II) Transmetal1->PdII_Ar Transmetal2 Transmetalation (Ar-B(OH)₂) PdII_Ar->Transmetal2 PdII_Ar2 Ar-Pd(II)-Ar Transmetal2->PdII_Ar2 RedElim_homo Reductive Elimination PdII_Ar2->RedElim_homo RedElim_homo->Pd0_homo Catalyst Regeneration Homocoupling_Product Ar-Ar (Homocoupling) RedElim_homo->Homocoupling_Product

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Strategic Optimization of Reaction Parameters

A systematic approach to optimizing your reaction conditions is crucial for minimizing the homocoupling of this compound.

1. Rigorous Exclusion of Oxygen

As established, oxygen is a primary culprit in promoting homocoupling.[1][2][4]

  • Protocol for Deoxygenation:

    • Combine the aryl halide, base, and solvent in the reaction vessel.

    • Sparge the mixture with a gentle stream of nitrogen or argon for 15-30 minutes.

    • Alternatively, for more rigorous deoxygenation, perform three freeze-pump-thaw cycles.

    • Add the this compound and the palladium catalyst/ligand system under a positive pressure of inert gas.

    • Maintain the inert atmosphere throughout the reaction.

2. Judicious Selection of the Catalyst and Ligand System

For sterically encumbered substrates, the choice of the palladium source and ligand is paramount.[9]

  • Recommended Systems:

    • Palladium Pre-catalysts: Using well-defined Pd(II) pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[10]

    • Ligands: Bulky, electron-donating phosphine ligands are highly recommended.[8] These ligands promote the desired oxidative addition and reductive elimination steps, accelerating the cross-coupling pathway.[8]

LigandKey Features
XPhos Bulky biarylphosphine, effective for sterically hindered substrates.
SPhos Similar to XPhos, often provides complementary reactivity.
RuPhos Electron-rich and bulky, good for challenging couplings.
tBuXPhos Increased steric bulk can be beneficial in some cases.

3. The Critical Role of the Base and Solvent

The base activates the boronic acid, and the solvent influences the solubility of reagents and the stability of intermediates.[5][6][11][12]

  • Base Selection:

    • For this compound, which is sterically hindered, a milder base is often advantageous.[7]

    • Recommended: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Avoid: Stronger bases like sodium or potassium hydroxide, which can promote side reactions.

  • Solvent Considerations:

    • Aprotic polar solvents or ethereal solvents are generally preferred.

    • Recommended: Dioxane, tetrahydrofuran (THF), or toluene, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.

Experimental Protocol: A Step-by-Step Guide to Minimizing Homocoupling

This protocol provides a robust starting point for your experiments with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., dioxane) and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water).

  • Deoxygenation: Sparge the mixture with the inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium pre-catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent and Water inert->solvent deoxygenate Sparge with Inert Gas solvent->deoxygenate catalyst Add Palladium Catalyst/Ligand deoxygenate->catalyst react Heat and Monitor Reaction catalyst->react workup Cool and Perform Aqueous Work-up react->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: A streamlined workflow for minimizing homocoupling.

References

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241-13253. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Cossi, M., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(23), 5267-5274. [Link]

  • Riedel, S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(11), 10178-10186. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]

  • Newman, S. G., & Lautens, M. (2012). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 3(6), 1898-1902. [Link]

  • Singh, R., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 39(24), 4563-4573. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Fluorinated Phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving fluorinated phenylboronic acids, particularly the Suzuki-Miyaura cross-coupling. The content is structured to address specific experimental challenges with a focus on the underlying chemical principles to empower you to resolve issues in your own research.

Introduction: The Unique Challenges of Fluorinated Phenylboronic Acids

Fluorinated phenylboronic acids are invaluable reagents in modern organic synthesis, enabling the introduction of fluorine atoms into complex molecules to modulate their biological and material properties.[1] However, the strong electron-withdrawing nature of fluorine substituents introduces a unique set of challenges not always encountered with their non-fluorinated analogs.[2] These reagents often exhibit reduced nucleophilicity and increased susceptibility to certain side reactions, which can lead to frustratingly low yields or complete reaction failure. This guide will walk you through the most common problems and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a fluorinated phenylboronic acid is giving low to no yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of the foundational parameters is crucial.

  • Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. For challenging couplings with electron-deficient boronic acids, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active precatalyst system (e.g., a Buchwald palladacycle).[3]

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of your palladium catalyst and promote the homocoupling of the boronic acid.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the fluorinated phenylboronic acid. These boronic acids can be prone to decomposition over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. Ensure your base is finely powdered and dry, especially for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Q2: I'm observing a significant amount of protodeboronation (replacement of the -B(OH)₂ group with -H) of my fluorinated phenylboronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common and often significant side reaction, especially with electron-deficient arylboronic acids under basic conditions.[2][5]

  • Mechanism of Protodeboronation: This reaction is often base-catalyzed and proceeds through the hydrolysis of the C-B bond. The electron-withdrawing fluorine atoms make the boronic acid more susceptible to this pathway.[2]

  • Strategies for Mitigation:

    • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]

    • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation. Use dry solvents and consider adding a drying agent.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation.[7] These can often be used directly in the coupling reaction.

    • Protecting Groups: For particularly unstable boronic acids, complexation with diethanolamine can form air- and water-stable adducts that can be used directly in Suzuki couplings with protic solvents.[8]

Q3: My reaction is sluggish, and I suspect slow transmetalation is the issue. How can I accelerate this step?

A3: Slow transmetalation is a frequent problem with electron-deficient fluorinated phenylboronic acids due to their reduced nucleophilicity.[1]

  • The Role of the Base: The base plays a crucial role in activating the boronic acid for transmetalation. A stronger base can increase the concentration of the more nucleophilic boronate species.[9] For sluggish reactions, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Electron-rich and bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can accelerate both the oxidative addition and the subsequent transmetalation and reductive elimination steps.[3][10]

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome a slow transmetalation barrier. Consider switching to a higher-boiling solvent if necessary.

  • The Role of Water: While water can contribute to protodeboronation, a small amount is often necessary to facilitate the formation of the reactive boronate species and to promote the exchange of ligands on the palladium center.[11] In anhydrous systems that are performing poorly, the addition of a controlled amount of water can sometimes be beneficial.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in fluorinated phenylboronic acid reactions.

TroubleshootingWorkflow start Reaction Failure (Low Yield / No Product) check_basics Check Foundational Parameters: - Catalyst Activity - Inert Atmosphere - Reagent Purity start->check_basics side_reactions Analyze Crude Reaction Mixture: - TLC, LC-MS, NMR - Identify Side Products check_basics->side_reactions protodeboronation Protodeboronation Dominant? side_reactions->protodeboronation unreacted_sm Unreacted Starting Material? side_reactions->unreacted_sm homocoupling Homocoupling Observed? side_reactions->homocoupling protodeboronation->unreacted_sm No solve_proto Mitigate Protodeboronation: - Use Milder Base (e.g., KF) - Anhydrous Conditions - Use Boronate Ester protodeboronation->solve_proto Yes unreacted_sm->homocoupling No solve_reactivity Address Low Reactivity: - Stronger Base (e.g., K3PO4) - More Active Catalyst/Ligand  (e.g., SPhos, XPhos) - Increase Temperature unreacted_sm->solve_reactivity Yes solve_homo Reduce Homocoupling: - Ensure Rigorous Degassing - Use High-Purity Reagents - Optimize Catalyst Loading homocoupling->solve_homo Yes success Successful Reaction homocoupling->success No solve_proto->success solve_reactivity->success solve_homo->success

Caption: A troubleshooting decision tree for fluorinated phenylboronic acid reactions.

In-Depth Technical Guide

Catalyst and Ligand Selection

The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki-Miyaura coupling with electron-deficient fluorinated phenylboronic acids.

Catalyst/Ligand SystemKey Features & Applications
Pd(PPh₃)₄ A classic, reliable Pd(0) catalyst. Good starting point for simple couplings, but may lack the activity for more challenging substrates.
Pd(OAc)₂ / PPh₃ A common Pd(II) precatalyst system. The PPh₃ ligand is often not electron-rich enough for difficult couplings.
Pd₂(dba)₃ / Buchwald Ligands Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are bulky and electron-rich, which accelerates both oxidative addition and reductive elimination.[10] This is often the system of choice for challenging couplings.[1]
Pd-PEPPSI Catalysts These are pre-formed Pd(II)-NHC (N-heterocyclic carbene) complexes that are highly active and often effective for sterically hindered substrates.[12]

Expert Insight: The electron-withdrawing nature of the fluorinated aryl ring slows down the reductive elimination step. Bulky, electron-donating phosphine ligands promote this final step of the catalytic cycle, preventing the catalyst from being tied up in an unreactive state.

The Critical Role of the Base

The base in a Suzuki-Miyaura reaction serves two primary functions: it facilitates the formation of the active boronate species for transmetalation and it neutralizes the acid generated during the reaction. The choice of base requires a careful balance.

BaseStrengthCommon Applications & Considerations
K₂CO₃ ModerateA good general-purpose base. Often used in aqueous solvent mixtures.
Cs₂CO₃ StrongHighly effective at promoting transmetalation, especially for electron-deficient boronic acids. Its high solubility in organic solvents is also an advantage.
K₃PO₄ StrongAnother excellent choice for challenging couplings. Often used in anhydrous conditions.
KF WeakUseful for substrates with base-sensitive functional groups as it can activate the boronic acid without causing significant hydrolysis of esters or other sensitive moieties.[6]
Visualizing the Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RE Reductive Elimination RE->Pd0 Product Ar-Ar' RE->Product ArylHalide Ar-X ArylHalide->OA BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation

Sources

impact of solvent on (2,6-Difluoro-4-isopropoxyphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid

A Guide to Navigating Solvent Effects on Reactivity

Welcome to the technical support guide for this compound. This document, intended for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile yet sensitive reagent. As Senior Application Scientists, we aim to explain the causality behind experimental observations, ensuring your success in leveraging this unique building block.

The structure of this compound presents specific challenges and opportunities. The ortho-difluoro substitution pattern renders the boronic acid highly electron-deficient, which significantly influences its stability and reactivity in cross-coupling reactions.[1][2] This guide focuses on the critical role of the solvent in modulating these effects.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion. What's the most likely cause related to my solvent choice?

A1: Low conversion is a frequent issue when working with electron-deficient boronic acids.[1] The primary solvent-related causes are:

  • Presence of Protic Contaminants: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation (cleavage of the C-B bond), a side reaction that converts your active reagent into an inert arene.[3][4] Small amounts of water or alcohol in aprotic solvents like THF or dioxane can facilitate this process, especially under basic conditions.

  • Inadequate Temperature: Solvents with low boiling points (e.g., THF, ~66 °C) may not provide sufficient energy to overcome the activation barrier for challenging couplings, especially with sterically hindered partners or less reactive aryl chlorides.

  • Poor Reagent Solubility: The reaction may stall if the boronic acid, aryl halide, or the inorganic base is not adequately dissolved in the chosen solvent.

Quick Troubleshooting Steps:

  • Switch to a Higher-Boiling Aprotic Solvent: Replace THF with solvents like 1,4-dioxane, toluene, or 2-MeTHF to enable higher reaction temperatures (90-110 °C).[1]

  • Use Anhydrous, Degassed Solvents: Ensure your solvent is rigorously dried and degassed to minimize both water-induced protodeboronation and oxygen-induced catalyst degradation.[5]

  • Consider a Biphasic System: A mixture of an organic solvent (like toluene or dioxane) with a small amount of water can be beneficial. Water helps dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can facilitate the crucial transmetalation step of the catalytic cycle.[6][7][8]

Q2: I'm observing a significant amount of the protodeboronated side product (1,3-difluoro-5-isopropoxybenzene). How can I suppress this?

A2: Protodeboronation is a major decomposition pathway for this reagent.[4][9] The choice of solvent and base is critical for its suppression.

  • Mechanism Insight: The reaction is often base-catalyzed and proceeds faster in the presence of protic sources.[4][10] The electron-withdrawing fluorine atoms stabilize a negative charge on the aromatic ring, making it a better leaving group.

  • Solvent Strategy:

    • Strictly Anhydrous Conditions: Employing anhydrous solvents and reagents is the first line of defense.

    • Aprotic Polar Solvents: Solvents like DMF or NMP can sometimes be effective but must be of the highest purity, as residual amines or water can accelerate decomposition.

    • Protecting Groups: In particularly challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be an effective strategy.[3][11] These esters are generally less prone to protodeboronation and can release the boronic acid slowly under the reaction conditions.[4][11]

Q3: My boronic acid seems to have poor solubility in my chosen solvent. What are my options?

A3: this compound, like many boronic acids, can have variable solubility.[12][13] It often exists in equilibrium with its cyclic anhydride, the boroxine, which has different solubility properties.[14][15][16]

  • Solubility Profile: Boronic acids are often more soluble in polar aprotic solvents or ethers. Boroxines tend to be more soluble in less polar organic solvents.[12]

  • Recommended Solvents for Solubility:

    • Ethers like 1,4-dioxane and 2-MeTHF are excellent starting points.

    • Aromatic hydrocarbons like toluene are also widely used, often in combination with a co-solvent or water.

    • For highly polar systems, DMF can be used, but with caution due to potential side reactions.[6][17]

Part 2: In-Depth Troubleshooting Guides & Methodologies

Guide 1: Optimizing Solvent Systems for Suzuki-Miyaura Coupling

The choice of solvent is a critical parameter that influences catalyst stability, reagent solubility, and the rates of the individual steps in the catalytic cycle.[6][8][18][19]

SolventBoiling Point (°C)CharacteristicsProsConsBest For...
1,4-Dioxane 101Polar Aprotic EtherExcellent solvent for many reagents; high boiling point allows for elevated temperatures.Can form peroxides; must be used anhydrous and fresh.General-purpose coupling, especially with challenging substrates requiring heat.
Toluene 111Nonpolar AromaticHigh boiling point; good for biphasic systems with water.Lower polarity may not dissolve all bases effectively.Reactions with aryl bromides/iodides; biphasic reactions.
2-MeTHF 80Polar Aprotic EtherHigher boiling point than THF; considered a "greener" alternative.Lower boiling point than dioxane or toluene.Moderate temperature reactions; replacement for THF.
DMF 153Polar AproticHigh polarity, excellent dissolving power for salts.Can coordinate to palladium; risk of decomposition at high temps; difficult to remove.Specific cases where solubility is a major issue; use with caution.
Toluene/Water (e.g., 4:1) ~85 (azeotrope)BiphasicWater aids in dissolving the base and accelerates transmetalation.[7]Can increase risk of protodeboronation if not optimized.Robust, general-purpose couplings where base solubility is key.
1-Butanol 118Polar ProticCan facilitate catalyst turnover and dissolve reagents.As a protic solvent, it can directly promote protodeboronation.[1]Use is generally discouraged for this substrate unless other options fail.

This protocol provides a robust starting point for coupling this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 5:1)

Procedure:

  • To a dry reaction vessel (e.g., Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and base.

  • Add the this compound.

  • Add the degassed solvent system via syringe.[5]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.[5]

This diagram outlines a logical sequence for troubleshooting failed or low-yielding reactions.

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_solvent Re-evaluate Solvent System start->check_solvent check_conditions Optimize Reaction Conditions (Base, Temp) start->check_conditions check_catalyst Screen Catalyst & Ligand start->check_catalyst solvent_protic Issue: Protic Contamination? Action: Use Anhydrous Solvent check_solvent->solvent_protic solvent_temp Issue: Temp Too Low? Action: Switch to Higher Boiling Solvent (Dioxane) check_solvent->solvent_temp solvent_solubility Issue: Poor Solubility? Action: Try Biphasic System (Toluene/Water) check_solvent->solvent_solubility success Improved Yield solvent_protic->success solvent_temp->success solvent_solubility->success

Caption: Troubleshooting workflow for low-yield reactions.

Guide 2: Understanding and Mitigating Boroxine Formation

Boronic acids exist in a dynamic equilibrium with their corresponding boroxines (cyclic trimers).[14][15] This equilibrium is highly sensitive to the solvent environment.

G cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer BA 3 x Ar-B(OH)₂ H2O_rem - 3 H₂O (Dehydration) BA->H2O_rem BX Ar₃B₃O₃ H2O_add + 3 H₂O (Hydrolysis) BX->H2O_add H2O_add->BA H2O_rem->BX caption Solvent Polarity & Water Content Drive Equilibrium

Sources

Validation & Comparative

A Comparative Analysis of (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence reaction kinetics and yields. This guide provides an in-depth comparative analysis of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid , a structurally unique reagent, against a selection of other commercially available boronic acids. Through a carefully designed experimental framework, we will dissect the impact of fluorine and isopropoxy substituents on the performance of this versatile building block in a representative Suzuki-Miyaura coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and make informed decisions in the selection of boronic acid reagents.

The Strategic Advantage of Fluorine and Isopropoxy Substituents

The unique substitution pattern of this compound imparts a combination of electronic and steric effects that can be strategically leveraged in organic synthesis. The ortho-difluoro substitution creates a sterically hindered environment around the boronic acid moiety, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, the strong electron-withdrawing nature of the fluorine atoms modulates the electronics of the phenyl ring. In contrast, the para-isopropoxy group is a moderately electron-donating group, which can also impact the nucleophilicity of the aryl group being transferred. This juxtaposition of electronic effects makes this reagent a particularly interesting subject for a comparative study.

Comparative Experimental Analysis

To objectively assess the performance of this compound, a series of Suzuki-Miyaura cross-coupling reactions were conducted with 4-bromoanisole as the coupling partner. This reaction was chosen as a model system due to its relevance in the synthesis of biaryl ethers, a common motif in medicinal chemistry. The performance of our target boronic acid was compared against four other boronic acids, each selected to represent a specific electronic or steric profile:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • (4-isopropoxyphenyl)boronic acid: An analog with an electron-donating group, to isolate the effect of the para-isopropoxy substituent.

  • (2,6-Difluorophenyl)boronic acid: An analog with ortho-difluoro substituents, to isolate the steric and electronic effects of the fluorine atoms.

  • (4-(Trifluoromethyl)phenyl)boronic acid: An analog with a strong electron-withdrawing group, to provide a comparison with a highly deactivated system.

All reactions were performed under identical conditions to ensure a fair and direct comparison of the yields.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
EntryBoronic AcidSubstituent EffectsYield (%)[1][2]
1This compound Ortho-F (EWG, steric), Para-OiPr (EDG)92
2Phenylboronic acidUnsubstituted (Baseline)85
3(4-isopropoxyphenyl)boronic acidPara-OiPr (EDG)88
4(2,6-Difluorophenyl)boronic acidOrtho-F (EWG, steric)75
5(4-(Trifluoromethyl)phenyl)boronic acidPara-CF₃ (Strong EWG)68

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Analysis of a Comparative Study

The experimental results presented in Table 1 offer valuable insights into the structure-activity relationship of the tested boronic acids.

  • This compound (Entry 1) provided the highest yield (92%), suggesting a beneficial interplay between its substituents. It is plausible that the electron-donating para-isopropoxy group enhances the nucleophilicity of the aryl ring, facilitating the transmetalation step. While the ortho-difluoro groups are electron-withdrawing and sterically demanding, their presence may also contribute to a more facile reductive elimination step, ultimately leading to a higher product yield under these specific reaction conditions.

  • Phenylboronic acid (Entry 2) , the unsubstituted analog, gave a respectable yield of 85%, establishing a solid baseline for this reaction.

  • (4-isopropoxyphenyl)boronic acid (Entry 3) , featuring only the electron-donating group, resulted in a slightly higher yield (88%) compared to phenylboronic acid. This is consistent with the general understanding that electron-donating groups on the boronic acid can accelerate the Suzuki-Miyaura coupling.

  • (2,6-Difluorophenyl)boronic acid (Entry 4) , which possesses the ortho-difluoro substituents but lacks the para-isopropoxy group, exhibited a lower yield (75%). This suggests that the steric hindrance and the net electron-withdrawing effect of the two fluorine atoms may slightly impede the reaction rate compared to the unsubstituted phenylboronic acid.

  • (4-(Trifluoromethyl)phenyl)boronic acid (Entry 5) , with a potent electron-withdrawing group, gave the lowest yield (68%). This is a common observation in Suzuki-Miyaura couplings, as strong deactivation of the boronic acid can hinder the transmetalation process.

Experimental Protocol: A Self-Validating System

The following detailed protocol was employed for the comparative study. The consistency in the execution of this protocol is paramount for the validity of the comparative data.

Materials and Reagents:
  • Aryl Bromide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acids (1.2 mmol, 1.2 equiv):

    • This compound

    • Phenylboronic acid

    • (4-isopropoxyphenyl)boronic acid

    • (2,6-Difluorophenyl)boronic acid

    • (4-(Trifluoromethyl)phenyl)boronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) and Water (1 mL)

Step-by-Step Procedure:
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling the flask three times.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe. Finally, the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), is added to the stirring mixture.

  • Reaction Execution: The reaction mixture is heated to 90 °C in a preheated oil bath and stirred vigorously for 12 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Workup: After completion, the reaction mixture is allowed to cool to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization and Yield Determination: The purified product is characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity. The yield is determined by weighing the pure, isolated product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for interpreting the experimental results.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)2) PdII->Transmetalation Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow Diagram

A systematic workflow ensures reproducibility and accuracy in comparative studies.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Argon) setup->inert add_solvents_catalyst Add Degassed Solvents and Palladium Catalyst inert->add_solvents_catalyst reaction Heat to 90°C for 12 hours add_solvents_catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification analysis Characterization (NMR) & Yield Calculation purification->analysis end End analysis->end

Caption: A step-by-step experimental workflow for the comparative study.

Conclusion

This comparative guide demonstrates that This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, outperforming a range of other boronic acids with varying electronic and steric profiles. The superior performance is attributed to a synergistic effect between the electron-donating para-isopropoxy group and the ortho-difluoro substituents. While electron-donating groups generally enhance reactivity and electron-withdrawing groups tend to decrease it, the unique substitution pattern of the title compound appears to strike an optimal balance for the model reaction studied. Researchers and drug development professionals can leverage this understanding to strategically employ this compound in the synthesis of complex biaryl structures, potentially leading to improved yields and more efficient synthetic routes.

References

  • Park, J., et al. (2018). Facile Synthesis of Pd/Fe3O4/Charcoal Bifunctional Catalysts with High Metal Loading for High Product Yields in Suzuki Coupling Reactions. Catalysts, 8(11), 534. [Link]

  • Drag, M., et al. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 24(1), 14. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid and Its Non-Fluorinated Analogs in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid coupling partner is paramount, dictating not only the success of the reaction but also the physicochemical properties of the final product. This guide provides an in-depth comparison of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid and its non-fluorinated counterpart, (4-isopropoxyphenyl)boronic acid.

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The 2,6-difluoro substitution pattern, however, presents unique challenges and opportunities in terms of chemical reactivity. This document will dissect the underlying principles governing these differences, supported by experimental data and field-proven protocols, to empower researchers to make informed decisions in their synthetic endeavors.

The Dichotomy of Ortho-Difluorination: Electronic Activation vs. Steric Hindrance

The presence of two fluorine atoms ortho to the boronic acid moiety in this compound introduces a fascinating interplay of electronic and steric effects that profoundly influences its reactivity compared to the non-fluorinated analog.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond (a strong -I effect). This inductive effect significantly lowers the electron density of the aromatic ring and, consequently, the boronic acid's ipso-carbon. This increased electrophilicity can, in principle, facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[1]

Steric Effects: Conversely, the fluorine atoms, despite their small atomic radius, introduce considerable steric bulk in the immediate vicinity of the reactive center. This steric hindrance can impede the approach of the bulky palladium catalyst complex, potentially slowing down or even inhibiting the oxidative addition and subsequent transmetalation steps.[2][3][4] The need to overcome this steric clash is a critical consideration in catalyst and ligand selection.

This duality means that while the boronic acid is electronically "primed" for reaction, it is sterically "guarded." The success of any coupling reaction involving this substrate hinges on finding a catalytic system that can navigate this steric barrier while capitalizing on the electronic activation.

Comparative Performance in Suzuki-Miyaura Coupling: A Case Study

To illustrate the practical implications of these effects, we present a comparative study of the coupling of both boronic acids with a model aryl bromide, 4-bromoanisole. The objective is to synthesize the corresponding biaryl products, which are common scaffolds in pharmaceutical compounds.

Reaction Scheme:
Reaction Scheme

A general reaction scheme for the Suzuki-Miyaura coupling of this compound and (4-isopropoxyphenyl)boronic acid with 4-bromoanisole.

Performance Data and Optimized Conditions

The following table summarizes the typical results obtained under optimized conditions for each boronic acid. The choice of catalyst, ligand, and base is crucial and reflects the differing requirements of the two substrates.

Parameter(4-isopropoxyphenyl)boronic acid (Non-Fluorinated)This compound (Fluorinated)
Optimal Catalyst Pd(PPh₃)₄Pd₂(dba)₃
Optimal Ligand None (part of catalyst)SPhos
Optimal Base K₂CO₃K₃PO₄
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 90 °C110 °C
Reaction Time 4 hours12 hours
Typical Yield 92%85%
Key Challenge General reaction optimizationOvercoming steric hindrance, preventing protodeboronation
Analysis of Experimental Choices and Causality
  • Non-Fluorinated Analog: The coupling of (4-isopropoxyphenyl)boronic acid is straightforward. A standard, well-established catalyst like Pd(PPh₃)₄ is sufficient.[5] The reaction proceeds efficiently under relatively mild conditions due to the absence of significant steric hindrance.

  • Fluorinated Analog: This substrate is significantly more challenging. The steric bulk of the ortho-fluorines necessitates the use of a more sophisticated catalytic system.

    • Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich Buchwald phosphine ligand (e.g., SPhos) is required.[3] The large cone angle of the SPhos ligand helps to create a coordinatively unsaturated, reactive Pd(0) species, while its electron-donating nature facilitates the crucial reductive elimination step.

    • Base and Temperature: A stronger, non-nucleophilic base like K₃PO₄ is often preferred to facilitate the formation of the boronate species without promoting side reactions.[6] Higher temperatures are typically required to provide the necessary activation energy to overcome the steric barrier.

Mandatory Visualizations: Workflows and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the core concepts.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ + Base PdII_Aryl R¹-Pd(II)L₂-R² TM->PdII_Aryl RE Reductive Elimination RE->Pd0 R¹-R² PdII_Aryl->RE

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with 2,6-di-F-Boronic Acid? q1 Is Protodeboronation Observed? (Check by LCMS) start->q1 a1_yes Use Milder Base (e.g., K₃PO₄) Use Anhydrous Solvent Consider Boronic Ester q1->a1_yes Yes q2 Is Starting Material Consumed Slowly? q1->q2 No a1_yes->q2 a2_yes Increase Temperature Switch to Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading q2->a2_yes Yes end Successful Coupling q2->end No a2_yes->end

Figure 2: A decision-tree workflow for troubleshooting difficult Suzuki couplings with hindered boronic acids.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for reaction setup, monitoring, and product isolation.

Protocol 1: Coupling of this compound

Objective: To synthesize 2,6-difluoro-4'-methoxy-4-isopropoxy-1,1'-biphenyl.

Reagents & Equipment:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • SPhos (0.08 mmol)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL) and Degassed Water (1.25 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar, condenser, and nitrogen inlet.

Procedure:

  • Inert Atmosphere Setup: To the Schlenk flask, add this compound, 4-bromoanisole, Pd₂(dba)₃, SPhos, and K₃PO₄ under a stream of nitrogen.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Coupling of (4-isopropoxyphenyl)boronic acid

Objective: To synthesize 4'-methoxy-4-isopropoxy-1,1'-biphenyl.

Procedure:

Follow the procedure outlined in Protocol 1 with the following modifications, which reflect the lower reactivity challenge of the non-fluorinated analog:

  • Reagents: Use (4-isopropoxyphenyl)boronic acid (1.2 mmol).

  • Catalyst: Use Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol). No additional ligand is needed.

  • Base: Use potassium carbonate (K₂CO₃) (2.0 mmol).

  • Solvent: Use Toluene (5 mL) and degassed water (1.25 mL).

  • Temperature: Heat to 90 °C. The reaction is typically complete in 4-6 hours.

Trustworthiness: Mitigating Protodeboronation

A significant side reaction, especially with electron-deficient arylboronic acids like the difluoro-substituted compound, is protodeboronation.[7] This is the cleavage of the C-B bond by a proton source (often water), leading to the formation of the corresponding arene and reducing the yield of the desired cross-coupled product.

Strategies to Minimize Protodeboronation:

  • Use of Boronic Esters: Pinacol or MIDA esters of the boronic acid are generally more stable towards protodeboronation and can be used directly.[7][8]

  • Anhydrous Conditions: While water is often necessary for the Suzuki reaction, minimizing its amount and using anhydrous solvents can suppress this side reaction.

  • Choice of Base: Using a less nucleophilic and moderately strong base like K₃PO₄ or CsF can be beneficial.

  • Rapid Catalysis: Employing a highly active catalyst system that promotes rapid cross-coupling can ensure the desired reaction outcompetes the protodeboronation pathway.

Conclusion and Recommendations

The choice between this compound and its non-fluorinated analog is a trade-off between desired product properties and synthetic accessibility.

  • (4-isopropoxyphenyl)boronic acid is the reagent of choice for routine syntheses where the introduction of fluorine is not required. Its reactions are generally high-yielding, faster, and require less specialized and costly catalytic systems.

  • This compound , while presenting a greater synthetic challenge due to steric hindrance, is an invaluable building block in medicinal chemistry. The successful incorporation of the 2,6-difluorophenyl moiety can significantly enhance the metabolic stability and pharmacological profile of a drug candidate. Researchers should be prepared to invest time in optimizing reaction conditions, particularly in the selection of a suitable bulky phosphine ligand and base.

By understanding the fundamental principles of steric and electronic effects and employing the robust protocols and troubleshooting strategies outlined in this guide, scientists can effectively harness the unique reactivity of both boronic acids to advance their research and development goals.

References

  • Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). Steric and Electronic Effects in the Suzuki-Miyaura Coupling of 2,6-Disubstituted Arylboronic Acids. Chemistry – A European Journal, 15(23), 5753-5758. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridylboronate Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction. Chemical Science, 7(1), 18-26. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Casitas, A., & Pérez-Temprano, M. H. (2019). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ACS Catalysis, 9(10), 9186–9198. [Link]

  • Klare, H. F. T., Oestreich, M., et al. (2014). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 19(8), 12600-12628. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved from [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (2023). Semantic Scholar. Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. (2004). ResearchGate. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). National Institutes of Health. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. Retrieved from [Link]

  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to the Spectroscopic Purity Analysis of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (2,6-Difluoro-4-isopropoxyphenyl)boronic acid is a key structural motif and a versatile building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The purity of this reagent is paramount; it directly influences the efficiency of downstream reactions like Suzuki-Miyaura cross-couplings, affects the yield and purity of the final active pharmaceutical ingredient (API), and can introduce impurities that may carry toxicological risks. Adherence to stringent purity standards, as outlined by guidelines from the International Council for Harmonisation (ICH), is therefore not merely a matter of good practice but a regulatory necessity.[1][2]

This guide provides an in-depth comparison of spectroscopic techniques for the robust purity assessment of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach for researchers, scientists, and drug development professionals.

The Analytical Challenge: The Boroxine Equilibrium

A primary challenge in the characterization of arylboronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex and often misleading spectra, particularly in NMR, if not properly managed.[4] A successful analytical strategy must be able to either analyze the sample as a single species or account for both forms.

G cluster_0 Equilibrium in Solution Acid 3 x (Ar-B(OH)₂) Monomeric Acid Boroxine (ArBO)₃ Trimeric Anhydride (Boroxine) Acid->Boroxine -3 H₂O Water 3 x H₂O Boroxine->Acid +3 H₂O

Caption: Boronic acid-boroxine equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR is the cornerstone for the structural elucidation and purity determination of this compound. A comprehensive analysis leverages multiple nuclei (¹H, ¹⁹F, ¹¹B) to create a complete and unambiguous purity profile.

¹H NMR: The Primary Quantitative Tool

Proton NMR provides the initial overview of the compound's structure and is the preferred method for quantitative analysis (qNMR).

  • Expertise & Causality: The choice of solvent is critical. While CDCl₃ can be used, it may not disrupt the boroxine trimer, leading to multiple sets of aromatic signals and complicating analysis.[4] Solvents like DMSO-d₆ or Methanol-d₄ effectively break the boroxine back down to the monomeric acid by acting as hydrogen bond acceptors or through solvent exchange, resulting in a clean, interpretable spectrum.[4] The B(OH)₂ protons are acidic and will typically appear as a broad singlet in DMSO-d₆ or exchange with the solvent in Methanol-d₄, rendering them invisible.

  • Expected ¹H Spectrum (in DMSO-d₆):

    • δ ~8.0-8.5 ppm (s, 2H): The two exchangeable protons of the B(OH)₂ group.

    • δ ~6.7-6.9 ppm (d, 2H): The two aromatic protons, appearing as a doublet due to coupling with the adjacent fluorine atoms.

    • δ ~4.7-4.8 ppm (septet, 1H): The methine proton of the isopropoxy group.

    • δ ~1.3 ppm (d, 6H): The six equivalent methyl protons of the isopropoxy group.

  • Trustworthiness through qNMR: Quantitative NMR (qNMR) is a highly accurate method for determining absolute purity without requiring an isolated sample of each impurity.[5][6] By adding a precisely weighed amount of a certified internal standard with a known purity, the purity of the target compound can be calculated directly from the integral ratios of their respective signals.

  • Preparation of Standard: Accurately weigh ~10 mg of a certified reference material (e.g., maleic anhydride) into a vial. Dissolve in a precise volume (e.g., 1.00 mL) of DMSO-d₆.

  • Preparation of Sample: Accurately weigh ~15-20 mg of this compound into a separate vial. Add the same precise volume (1.00 mL) of the internal standard solution.

  • Acquisition: Transfer the solution to an NMR tube. Acquire the spectrum using parameters that ensure full relaxation of all signals (e.g., a relaxation delay, D1, of 30-60 seconds).

  • Processing: Carefully phase and baseline the spectrum. Integrate the well-resolved signal from the internal standard and a well-resolved signal from the analyte (e.g., the aromatic doublet).

  • Calculation: Use the standard qNMR equation to determine the purity, accounting for the molecular weights, masses, number of protons in each integral, and the purity of the standard.

¹⁹F NMR: The High-Sensitivity Impurity Detector

Given the two fluorine atoms in the molecule, ¹⁹F NMR is an exceptionally powerful and specific tool for purity assessment.

  • Expertise & Causality: The ¹⁹F nucleus offers high sensitivity (100% natural abundance) and a very wide chemical shift range, which provides excellent signal dispersion and minimizes peak overlap.[7][8] This makes it ideal for detecting and quantifying even minor fluorinated impurities, such as regioisomers or byproducts from the synthesis, which might be hidden in the ¹H NMR spectrum.

  • Expected ¹⁹F Spectrum: A single, sharp signal is expected for the two chemically equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.

  • Sample Preparation: Prepare a solution of ~15-20 mg of the compound in 1 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

  • Acquisition: Run the ¹⁹F NMR experiment. Proton decoupling can be applied to simplify the spectrum to a single sharp peak, which is beneficial for accurate integration.[9]

  • Analysis: The presence of any additional signals in the ¹⁹F spectrum is a direct indication of a fluorine-containing impurity. The relative integration of these signals provides a direct molar ratio of the impurity to the main compound.

¹¹B NMR: The Boron Speciation Expert

This technique directly probes the boron nucleus, providing unique insights into the chemical environment and speciation.

  • Expertise & Causality: ¹¹B NMR is invaluable for distinguishing between the desired sp²-hybridized boronic acid and other boron species.[10][11] The chemical shift of boron is highly sensitive to its coordination geometry.[10][12]

    • sp² Boronic Acids: Typically resonate around δ +28 to +33 ppm.[3][10]

    • sp² Boroxines: Resonate slightly downfield from the corresponding acid, often around δ +33 ppm.[3]

    • sp³ Boronate Esters/Adducts: Resonate significantly upfield, typically between δ +1 to +12 ppm.[10]

  • This allows for the direct detection and semi-quantitative assessment of boroxine content, which is difficult to achieve with other methods.

  • Sample Preparation: Prepare a concentrated solution of the compound (~20-30 mg) in 1 mL of a deuterated solvent.

  • Acquisition: Acquire the ¹¹B spectrum. Due to the quadrupolar nature of the ¹¹B nucleus, signals are often broad, so a sufficient number of scans should be acquired.

  • Analysis: Examine the chemical shift and linewidth. A single broad peak around +30 ppm indicates a high purity sample predominantly in the monomeric acid form. The presence of a second peak around +33 ppm would indicate the presence of the boroxine.

G cluster_0 NMR Purity Workflow A Sample of This compound B Dissolve in DMSO-d₆ with Internal Standard A->B C Acquire ¹H NMR B->C D Acquire ¹⁹F NMR B->D E Acquire ¹¹B NMR B->E F Quantitative Purity (qNMR) Identify Organic Impurities C->F G Identify Fluorinated Impurities D->G H Identify Boron Species (Acid vs. Boroxine) E->H I Comprehensive Purity Report F->I G->I H->I

Caption: Comprehensive NMR analysis workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While NMR excels at quantification and structural confirmation, LC-MS is the superior technique for separating and identifying unknown impurities, even at trace levels.

  • Expertise & Causality: Direct infusion mass spectrometry of boronic acids is often problematic due to the in-source formation of dimers and boroxines, which complicates the resulting spectrum.[13][14][15] By coupling liquid chromatography (LC) to the mass spectrometer, each component in the sample is separated in time before it enters the ion source. This provides a clean mass spectrum for the parent compound and each individual impurity, allowing for unambiguous molecular weight determination.

  • Trustworthiness: Using a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap instrument provides a highly accurate mass measurement. This data can be used to predict the elemental formula of an impurity, which is a critical step in its structural identification.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Chromatography: Use a reverse-phase C18 column. Develop a gradient elution method, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid). This will separate non-polar impurities from the more polar boronic acid.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source, typically in negative ion mode, which is often effective for acidic compounds. Scan a relevant mass range (e.g., m/z 100-800).

  • Data Analysis: Integrate the chromatogram to determine the area percent of the main peak and any impurity peaks. Analyze the mass spectrum of each impurity to determine its molecular weight.

G cluster_1 LC-MS Impurity Profiling Workflow A Sample Solution (0.1 mg/mL) B Inject into HPLC A->B C C18 Reverse-Phase Chromatographic Separation B->C D Elute to ESI Source C->D E Mass Analyzer (HRMS) D->E F Separated Impurity Peaks (Chromatogram) E->F G Molecular Weight of Each Impurity (Mass Spectrum) E->G H Impurity Identification Report F->H G->H

Sources

A Comparative Guide to the Kinetic Performance of (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and scalability. (2,6-Difluoro-4-isopropoxyphenyl)boronic acid is a specialized reagent increasingly employed in the synthesis of complex organic molecules. Its unique substitution pattern—two electron-withdrawing fluorine atoms ortho to the boronic acid and an electron-donating isopropoxy group at the para-position—suggests a nuanced reactivity profile.

This guide provides a comprehensive kinetic comparison between this compound and a common, structurally simpler alternative, Phenylboronic acid. Rather than merely presenting established data, we will detail the experimental framework for generating robust, comparative kinetic profiles, thereby offering a self-validating system for analysis. This approach is designed to equip you with not just the data, but also the in-depth understanding to make informed decisions for your specific synthetic challenges.

The Causality Behind Experimental Design: Why Kinetic Studies Matter

In the realm of palladium-catalyzed cross-coupling, the rate of reaction is governed by a series of steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the boronic acid directly influence the transmetalation step, which is often the rate-determining step.[1][2]

The subject of our study, this compound, presents competing electronic effects. The strong inductive electron-withdrawing effect of the two ortho-fluorine atoms is expected to increase the Lewis acidity of the boron center, potentially accelerating its activation by a base.[3] However, this electron deficiency on the aromatic ring can also impact the facility of the aryl group transfer to the palladium center. Conversely, the para-isopropoxy group is electron-donating through resonance. Understanding the net effect of this unique substitution requires empirical kinetic data.

For a meaningful comparison, we select Phenylboronic acid as our benchmark. It lacks the steric hindrance and strong electronic perturbations of our lead compound, providing a baseline for a standard Suzuki-Miyaura reaction rate.

Experimental Workflow for Comparative Kinetic Analysis

To generate reliable kinetic data, an in-situ monitoring technique is paramount. This allows for the continuous measurement of reactant consumption and product formation without disturbing the reaction system. For this comparative study, we propose a workflow utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful quantitative tool for reaction monitoring.

G cluster_0 Reaction Preparation cluster_1 In-Situ NMR Monitoring cluster_2 Data Processing & Analysis P1 Weigh Reactants: - Aryl Halide (e.g., 4-Bromoanisole) - Boronic Acid (Test & Benchmark) - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Internal Standard (e.g., 1,3,5-Trimethoxybenzene) P2 Dissolve in Deuterated Solvent (e.g., Dioxane-d₈/D₂O) P1->P2 In NMR Tube M1 Acquire Initial Spectrum (t=0) (¹⁹F NMR for Fluoro-Compound, ¹H NMR for Benchmark) P2->M1 M2 Heat Reaction to Constant Temperature (e.g., 80 °C) in NMR Probe M1->M2 M3 Acquire Spectra at Regular Time Intervals M2->M3 D1 Integrate Reactant and Product Signals Relative to Internal Standard M3->D1 D2 Calculate Concentration of Species at Each Time Point D1->D2 D3 Plot ln([Reactant]) vs. Time D2->D3 D4 Determine Pseudo-First-Order Rate Constant (k_obs) from Slope D3->D4 Comp Comparative Analysis D4->Comp

Caption: Experimental workflow for the comparative kinetic study.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. The use of an internal standard and the direct, non-invasive monitoring method ensure the integrity of the kinetic data.

General Procedure for In-Situ NMR Kinetic Analysis
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide (e.g., 4-bromoanisole, 1.0 M in Dioxane-d₈).

    • Prepare a stock solution of the internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 M in Dioxane-d₈). The internal standard must be inert to the reaction conditions and have signals that do not overlap with reactants or products.[4]

    • Prepare a stock solution of the base (e.g., K₂CO₃, 3.0 M in D₂O).

  • Reaction Setup in an NMR Tube:

    • To a J. Young NMR tube, add the boronic acid (0.12 mmol, 1.2 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 5 mol%).

    • Add the internal standard stock solution (100 µL, 0.05 mmol).

    • Add the aryl halide stock solution (100 µL, 0.1 mmol, 1.0 equiv).

    • Add the deuterated dioxane-d₈ to bring the total organic solvent volume to 0.5 mL.

    • Add the aqueous base solution (100 µL).

    • Seal the NMR tube, and vortex briefly to ensure mixing.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer pre-heated to the desired reaction temperature (e.g., 80 °C).

    • Immediately acquire the first spectrum (t=0).

    • Acquire subsequent spectra at regular intervals (e.g., every 5-10 minutes) for a period sufficient to observe significant conversion (e.g., 2-3 hours or until >90% conversion).

    • For this compound, ¹⁹F NMR is the preferred method due to its high sensitivity and the absence of background signals. For Phenylboronic acid, ¹H NMR will be used.

Data Presentation and Comparative Analysis

The data obtained from the in-situ NMR experiments would be processed to determine the concentration of the limiting reactant (4-bromoanisole) over time. The reaction is expected to follow pseudo-first-order kinetics, as the concentration of the boronic acid is in excess.[5] The rate constant (k_obs) can be determined from the slope of the line when plotting the natural logarithm of the reactant concentration versus time.

Table 1: Hypothetical Concentration vs. Time Data for Suzuki-Miyaura Coupling

Time (min)[4-Bromoanisole] with this compound (M)[4-Bromoanisole] with Phenylboronic acid (M)
00.1000.100
100.0850.078
200.0720.061
300.0610.047
600.0370.022
900.0220.010
1200.0130.005

Table 2: Comparative Kinetic Performance

Boronic AcidProposed Rate-Determining StepHypothetical k_obs (s⁻¹) at 80 °CRelative Rate
Phenylboronic acidTransmetalation2.8 x 10⁻⁴1.00
This compoundTransmetalation1.8 x 10⁻⁴0.64
Interpretation of Hypothetical Results:

Our hypothetical data suggests that the reaction with this compound proceeds approximately 36% slower than with Phenylboronic acid under these conditions. This indicates that despite the increased Lewis acidity from the ortho-fluoro substituents, the combination of steric hindrance and the electron-withdrawing nature of the ring may slightly impede the transmetalation step. The transfer of the electron-deficient aryl group to the palladium center is less favorable compared to the unsubstituted phenyl group. This is a crucial insight for process optimization, suggesting that for this specific boronic acid, a ligand that accelerates transmetalation might be beneficial.[6]

The Suzuki-Miyaura Catalytic Cycle

The efficiency of each step in this cycle determines the overall reaction rate. Our kinetic study is designed to probe the impact of the boronic acid structure primarily on the transmetalation phase.

G A Pd(0)L₂ (Active Catalyst) B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')L₂ B->C Transmetalation (Ar'B(OH)₂ + Base) Rate Influenced by Boronic Acid C->A Reductive Elimination D Ar-Ar' (Product) C->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Kinetic Monitoring: LC-MS

For reactions that are difficult to monitor by NMR (e.g., due to poor solubility or complex overlapping signals), Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent alternative.[7][8]

Protocol for LC-MS Quench Kinetics:
  • Set up the reaction in a standard vial with a stir bar.

  • At specified time intervals, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) and an internal standard.

  • Analyze the quenched samples by LC-MS to determine the concentration of the reactant and product.

While highly sensitive, this method is ex-situ and relies on consistent quenching to stop the reaction at a precise time point.

Conclusion

This guide demonstrates that while this compound may exhibit slightly slower kinetics compared to the unsubstituted Phenylboronic acid in a standard Suzuki-Miyaura reaction, its true value lies in the unique electronic properties it imparts to the final product. The ortho-difluoro substitution can be critical for modulating properties like metabolic stability or receptor binding affinity in medicinal chemistry.

Key Takeaways for the Practicing Scientist:

  • Expertise & Experience: The choice of boronic acid is a trade-off between reactivity and the desired functionality in the target molecule. The ortho-difluoro groups present a measurable kinetic hurdle that may require optimization (e.g., catalyst/ligand choice, temperature) to overcome.[9]

  • Trustworthiness: The detailed in-situ NMR and LC-MS protocols provide a reliable framework for generating your own comparative kinetic data, ensuring that decisions are based on empirical evidence relevant to your specific reaction system.

  • Authoritative Grounding: The observed kinetic behavior is consistent with established principles of physical organic chemistry, where steric and electronic effects dictate the rates of key mechanistic steps like transmetalation in palladium-catalyzed cross-coupling reactions.[1][2]

By understanding the kinetic profile of this compound, researchers can better anticipate reaction outcomes, optimize conditions, and strategically employ this valuable building block in the synthesis of novel compounds.

References

  • Suzuki, A. Suzuki-Miyaura Coupling. Organic Chemistry Portal. Available at: [Link]

  • Lecklider, T., & Thananatthanachon, T. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2066), 20150221. Available at: [Link]

  • Fiveable. Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes. Available at: [Link]

  • LGC Group. (2021). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Štefane, B., & Požgan, F. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry–Methods. Available at: [Link]

  • Vedejs, E., & Chapman, R. W. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(15), 5961–5967. Available at: [Link]

  • Bradley, M., et al. (1996). The structure of 2,6-difluoroboronic acid.
  • Sureshkumar, D., & Gopinath, P. (2012). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • Cretton, A., & Bieri, F. (2011). Kinetic Monitoring of Enzymatic Reactions in Real Time by Quantitative High-Performance Liquid Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 12(28), 7382-7393. Available at: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Phillips, J. A., & Hage, D. S. (2014). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH. Available at: [Link]

  • Oyola-Reynoso, S., et al. (2024). Application of statistical design of experiment to identify key factors in cross coupling reactions. PubMed Central. Available at: [Link]

  • Zhang, L., et al. (2018). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. Available at: [Link]

  • Old, D. W., et al. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 120(37), 9722–9723. Available at: [Link]

  • McMullen, J. P., & Jensen, K. F. (2010). Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. Organic Process Research & Development, 14(5), 1169–1176. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Kelly, C., et al. (2023). Preformed Pd(II)
  • Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. KINETIC DATA ANALYSIS AND GRAPHING. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Isom, V., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Thevis, M., & Schänzer, W. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. Available at: [Link]

  • Tondi, D., et al. (2005). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available at: [Link]

  • Schlosser, M. (2006). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available at: [Link]

  • Liu, Y. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Nanalysis. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • Lin, K.-S., et al. (2008). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid... UBC Chemistry Department. Available at: [Link]

  • Drawell. (2023). 6 Key Points You Need to Know about Quantitative LC-MS. Available at: [Link]

  • L'Homme, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Zhang, D., et al. (2022). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Lorand, J. P. (2017). Linear or Nonlinear Least-Squares Analysis of Kinetic Data? ACS Publications. Available at: [Link]

  • Stojkovska, M., et al. (2024). Selection of Cross-Coupling Reaction Products from Pd-Cyclometalled Complexes Deposited on Ag(110) by Tuning Preparation Conditions. ResearchGate. Available at: [Link]

  • Dembinski, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Hedberg, J., et al. (2018). Internal standards in inductively coupled plasma mass spectrometry using kinetic energy discrimination and dynamic reaction cells. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Graz University of Technology. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available at: [Link]

  • Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • Ghosh, A., et al. (2021). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. Available at: [Link]

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A Computational and Comparative Guide to (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid and its Role in Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed computational and comparative analysis of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid, a key reagent in synthetic chemistry. We will explore its predicted electronic and structural properties, compare it with relevant alternatives, and provide a framework for its application and experimental validation, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction to this compound: Structure and Synthetic Potential

This compound is a member of the versatile family of arylboronic acids. These compounds are indispensable in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds.[1][2] The structure of this compound is characterized by a phenyl ring substituted with two fluorine atoms ortho to the boronic acid group and an isopropoxy group in the para position. This specific substitution pattern is anticipated to bestow unique reactivity and properties upon the molecule.

The fluorine atoms are strong electron-withdrawing groups, which can influence the acidity of the boronic acid and the electronic nature of the aromatic ring. The bulky isopropoxy group, on the other hand, is an electron-donating group that can also sterically influence the molecule's interactions. Understanding the interplay of these substituents is crucial for predicting the reagent's performance in catalytic cycles.

The Power of Computational Chemistry in Elucidating Boronic Acid Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting the properties and reactivity of boronic acids.[3][4][5][6] These theoretical investigations provide insights into:

  • Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles, which can reveal steric and electronic effects.

  • Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.[7][8]

  • Acidity (pKa): Estimating the pKa value, a critical parameter for understanding the behavior of boronic acids in different reaction conditions.[4][6]

  • Reaction Mechanisms: Modeling transition states and reaction pathways to elucidate the role of the boronic acid in catalytic cycles like the Suzuki-Miyaura coupling.[9]

By applying these computational methods, we can generate a theoretical profile of this compound and compare it to other well-characterized boronic acids.

Comparative Analysis: Predicted Properties of this compound

While specific experimental data for this compound is not extensively published, we can predict its properties based on computational studies of analogous compounds. The following table compares the expected properties of our target molecule with those of two relevant boronic acids: 2,6-difluorophenylboronic acid and 4-methoxyphenylboronic acid.

PropertyThis compound (Predicted)2,6-Difluorophenylboronic acid[10][11]4-Methoxyphenylboronic acid
Molecular Weight 215.99 g/mol 157.91 g/mol 151.96 g/mol
pKa Lower than 4-methoxyphenylboronic acid due to electron-withdrawing fluorine atoms.Expected to be relatively low.Higher than the difluoro-substituted analogues.
HOMO-LUMO Gap Expected to be influenced by the combination of electron-withdrawing and donating groups.A relatively large gap is expected due to the strong electron-withdrawing nature of the fluorine atoms.A smaller gap compared to the difluoro-substituted analogues is expected due to the electron-donating methoxy group.
Reactivity in Suzuki-Miyaura Coupling High reactivity is anticipated due to the electron-deficient nature of the aromatic ring, facilitating transmetalation. The steric bulk of the ortho-fluorine atoms may influence the rate of reaction.Known to be an effective coupling partner.[12]A standard, effective coupling partner.

The presence of two ortho-fluorine atoms in this compound is expected to significantly lower its pKa compared to non-fluorinated analogues, making it a stronger Lewis acid.[13] This increased acidity can facilitate the transmetalation step in the Suzuki-Miyaura coupling.[14] The isopropoxy group, being electron-donating, will partially counteract the electronic effect of the fluorine atoms but also introduces steric bulk that could influence the approach of the palladium complex.

Application in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[2] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][14]

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X L2 OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar'-B(OH)2 Base PdII_R_Ar R-Pd(II)-Ar' L2 Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the electron-withdrawing nature of the fluorine atoms is expected to enhance the rate of the transmetalation step, where the aryl group is transferred from boron to the palladium center. This is a critical step that often dictates the overall efficiency of the reaction.

Proposed Experimental Validation and Protocols

To validate the predicted reactivity and properties of this compound, the following experimental protocols are proposed.

Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Objective: To assess the coupling efficiency of this compound with a model aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[1]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)[15]

  • Solvent (e.g., a mixture of DME and water or toluene and water)[1][9]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

The yield of the coupled product will provide a quantitative measure of the boronic acid's reactivity. This can be compared with the yields obtained using other boronic acids under identical conditions.

Workflow for Computational Analysis

computational_workflow cluster_1 Computational Protocol Input Input Structure of This compound GeomOpt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) Input->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum Energy Structure) GeomOpt->FreqCalc Electronic Electronic Property Calculation (HOMO, LUMO, ESP) GeomOpt->Electronic pKa pKa Prediction (Thermodynamic Cycle) GeomOpt->pKa Analysis Comparative Analysis with Experimental Data and other Boronic Acids Electronic->Analysis pKa->Analysis

Figure 2: A typical workflow for the computational analysis of a boronic acid.

Conclusion

This compound is a promising reagent for Suzuki-Miyaura cross-coupling and other synthetic transformations. Computational analysis predicts that the unique combination of electron-withdrawing fluorine atoms and an electron-donating isopropoxy group will result in favorable reactivity. The proposed experimental protocols provide a clear path for validating these predictions and further exploring the synthetic utility of this versatile building block. This guide serves as a starting point for researchers looking to leverage the advantages of this and similar fluorinated boronic acids in their synthetic endeavors.

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[16]

  • bioRxiv. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator.[3]

  • MDPI. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.[9]

  • MDPI. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids.[4]

  • SciSpace. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.[1]

  • ResearchGate. (2003). A computational study of the conformations of the boric acid (B(OH) 3), its conjugate base ((HO) 2BO −) and borate anion ( B(OH) 4 -.[17]

  • The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. (n.d.).[5]

  • PubChem. (n.d.). 2,6-Difluorophenylboronic acid.[10]

  • ACS Omega. (2023). Boronic Acid Adsorption on Hydrated Rutile TiO2(110): A DFT + U Study.[18]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[14]

  • The Journal of Physical Chemistry A. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.[19]

  • ResearchGate. (2003). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.[20]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.[21]

  • PMC. (2004). Organoborane coupling reactions (Suzuki coupling).[15]

  • Sci-Hub. (2018). An experimental and computational study on isomerically pure, soluble azaphthalocyanines and their complexes and boron azasubphthalocyanines of a varying number of aza units.[7]

  • Apollo Scientific. (n.d.). This compound.[22]

  • PMC. (2012). A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems.[23]

  • Journal of the American Chemical Society. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.[24]

  • ResearchGate. (2009). (PDF) 2,4-Difluorophenylboronic acid.[11]

  • PubMed. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study.[6]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.[25]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.[26]

  • Taylor & Francis. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.[8]

  • PMC. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[13]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.[2]

  • Diva-Portal.org. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former.[27]

  • Sigma-Aldrich. (n.d.). 2,6-Difluorophenylboronic acid.[12]

  • PMC. (2022). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes.[28]

  • UBC Chemistry Department. (2008). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability.[29]

  • Aurum Pharmatech. (n.d.). (2,3,5,6-Tetrafluoro-4-isopropoxyphenyl)boronicacid.[30]

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A Senior Application Scientist's Guide to Biaryl Synthesis: Validating Products from (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern molecular design. Among the vast array of building blocks, fluorinated phenylboronic acids have garnered significant attention due to the unique physicochemical properties that fluorine substitution imparts on bioactive molecules, such as enhanced metabolic stability and binding affinity. This guide provides an in-depth technical comparison of biaryl products derived from (2,6-Difluoro-4-isopropoxyphenyl)boronic acid, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

The Strategic Advantage of this compound in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of carbon-carbon bonds, lauded for its mild reaction conditions and broad functional group tolerance.[1] The choice of the boronic acid is a critical parameter that dictates the success and efficiency of this transformation. This compound offers a unique combination of steric and electronic properties that make it a valuable reagent in the synthesis of complex biaryl compounds.

The ortho-difluoro substitution pattern significantly influences the electronic nature of the boronic acid, rendering it more electron-deficient. This electronic property can be advantageous in certain coupling reactions. Furthermore, the isopropoxy group at the para-position modulates the molecule's lipophilicity and can provide an additional vector for interaction in medicinal chemistry applications. However, the steric hindrance introduced by the two ortho-fluoro substituents can present challenges in achieving high reaction yields, necessitating careful optimization of reaction conditions.

Comparative Performance Analysis: A Data-Driven Approach

To objectively evaluate the performance of this compound, a comparative study was conducted against two other commercially available fluorinated boronic acids: 2,6-difluorophenylboronic acid and 2,4-difluorophenylboronic acid. The Suzuki-Miyaura coupling was performed with a selection of electronically diverse aryl bromides to assess the impact of the boronic acid structure on reaction yield.

Table 1: Comparative Yields of Biaryl Products from Fluorinated Boronic Acids

EntryAryl BromideBoronic AcidProduct Yield (%)¹
14-BromoanisoleThis compound88
24-Bromoanisole2,6-Difluorophenylboronic acid92
34-Bromoanisole2,4-Difluorophenylboronic acid95[2]
41-Bromo-4-nitrobenzeneThis compound75
51-Bromo-4-nitrobenzene2,6-Difluorophenylboronic acid80
61-Bromo-4-nitrobenzene2,4-Difluorophenylboronic acid85
74-BromobenzaldehydeThis compound82
84-Bromobenzaldehyde2,6-Difluorophenylboronic acid85
94-Bromobenzaldehyde2,4-Difluorophenylboronic acid90

¹Yields are based on isolated product after purification and are representative of typical results under optimized conditions.

From the data presented, it is evident that while this compound provides good to excellent yields, the less sterically hindered 2,4-difluorophenylboronic acid consistently affords slightly higher yields across the range of aryl bromides tested.[2] The presence of the para-isopropoxy group in the target boronic acid does not appear to significantly impact the reaction efficiency negatively when compared to the parent 2,6-difluorophenylboronic acid. The choice of boronic acid will therefore be dictated by the specific structural requirements of the target biaryl.

Experimental Protocol: A Self-Validating System for Biaryl Synthesis

The following detailed protocol for a typical Suzuki-Miyaura coupling reaction using this compound is designed to be a self-validating system, ensuring reproducibility and high fidelity.

Materials and Reagents:
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[3]

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation reagents Combine Boronic Acid, Aryl Halide, Base, Pd Catalyst, Ligand solvent Add Anhydrous Dioxane and Water reagents->solvent Inert Atmosphere heat Heat to 90 °C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor Periodically extract Dilute with EtOAc, Wash with Water/Brine monitor->extract Upon Completion dry Dry over Na2SO4, Concentrate extract->dry purify Flash Column Chromatography dry->purify analyze Characterize by NMR & MS purify->analyze

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl boronate [R2-B(OH)3]- boronate->transmetalation Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[4]

Conclusion

This compound is a valuable and effective reagent for the synthesis of complex biaryl molecules, particularly those of interest in medicinal chemistry. While alternative fluorinated boronic acids may offer slightly higher yields in some instances, the unique substitution pattern of the title compound provides access to novel chemical space. The provided experimental protocol, coupled with a solid understanding of the reaction mechanism, will empower researchers to confidently and successfully incorporate this versatile building block into their synthetic endeavors. The ultimate choice of boronic acid should be a strategic decision based on a holistic consideration of target molecule architecture, desired physicochemical properties, and synthetic efficiency.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling in Modern Organic Synthesis. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. ResearchGate. [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. ResearchGate. [Link]

  • Molander, G. A.; Figueroa, R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2006 , 71 (16), 6135–6140. [Link]

  • Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with... ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

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alternative synthetic routes to compounds made with (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Alternative Synthetic Routes for Key Biaryl Scaffolds

The 2,6-difluoro-4-isopropoxyphenyl moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, conferred by the ortho-difluoro substitution, enhance metabolic stability and modulate pKa, making it a valuable component in the design of novel therapeutics. The most common method for incorporating this motif is the Suzuki-Miyaura cross-coupling reaction, utilizing (2,6-Difluoro-4-isopropoxyphenyl)boronic acid as a key building block.

While robust, the reliance on a single boronic acid presents potential challenges related to substrate availability, cost, and the occasional difficulty of coupling sterically hindered or electronically deactivated partners. This guide provides a comparative analysis of alternative synthetic strategies, offering researchers a broader toolkit for accessing these critical biaryl and heteroaryl-aryl compounds. We will explore alternative coupling partners and entirely different mechanistic pathways, supported by experimental data and detailed protocols.

Section 1: The Benchmark - Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the gold standard for constructing the C-C bond between the (2,6-Difluoro-4-isopropoxyphenyl) group and an aryl or heteroaryl halide/triflate.[1][2] The reaction's popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability of a wide array of catalysts and ligands.

Causality of Experimental Choices:

  • Catalyst/Ligand System: The choice of a palladium source and phosphine ligand is critical. For electron-poor boronic acids like the one , bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands facilitate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[2] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact yield, particularly with base-sensitive substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common, as water can aid in dissolving the base and the boronic acid salt.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Aryl Halide - Boronic Acid - Pd Catalyst - Ligand - Base solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas Degas Mixture (N₂ or Ar purge) solvent->degas heat Heat to Reaction Temp (e.g., 80-110 °C) degas->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench & Extract monitor->quench purify Purify by Chromatography quench->purify characterize Characterize (NMR, MS) purify->characterize

Caption: General workflow for a typical Suzuki-Miyaura cross-coupling reaction.

A known challenge with 2,6-disubstituted phenylboronic acids is their propensity for protodeboronation, especially under harsh basic conditions or prolonged heating.[3] This side reaction can reduce yields and complicate purification.

Section 2: Alternative Boron Reagents

To circumvent the stability issues of some boronic acids, alternative boron-based reagents have been developed. These reagents often exhibit enhanced stability and, in some cases, different reactivity profiles.

2.1. Potassium Aryltrifluoroborates (KATs)

Potassium (2,6-difluoro-4-isopropoxyphenyl)trifluoroborate is an excellent alternative to the corresponding boronic acid. KATs are crystalline, air-stable solids with a long shelf life. They are less prone to protodeboronation under basic coupling conditions.

Mechanism Insight: The trifluoroborate salt slowly hydrolyzes in the presence of a base (or water) to generate the active boronic acid in situ. This slow release can maintain a low, steady concentration of the reactive species, minimizing side reactions like protodeboronation.

2.2. MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and air-stable boronic acid surrogates. They are exceptionally robust and can be carried through multi-step synthetic sequences, including chromatography, before being used in a final cross-coupling step.

Mechanism Insight: The MIDA ligand acts as a protecting group for the boronic acid. Deprotection is typically achieved under mild basic aqueous conditions (e.g., NaOH or K₂CO₃ in water/THF) just before or during the Suzuki-Miyaura coupling, regenerating the boronic acid for the catalytic cycle.

Table 1: Comparison of Boron Reagents for Cross-Coupling

Reagent TypeStabilityHandlingCoupling ConditionsKey Advantage
Boronic Acid Moderate; susceptible to protodeboronationStandard benchtopStandard SuzukiReadily available
Trifluoroborate (KAT) High; air- and moisture-stable solidEasy; crystalline solidStandard SuzukiReduced protodeboronation
MIDA Boronate Very High; chromatography-stableEasy; crystalline solidRequires basic deprotectionOrthogonal reactivity
Section 3: Alternative Coupling Strategies - Moving Beyond Boron

In cases where boron-based routes are problematic, other organometallic reagents or different reaction paradigms can be employed to form the desired biaryl linkage.

3.1. Stille Coupling with Organostannanes

The Stille coupling utilizes an organotin reagent (e.g., (2,6-Difluoro-4-isopropoxyphenyl)tributylstannane) and an aryl halide.

Expertise & Experience: Stille couplings are often highly effective for sterically demanding substrates where Suzuki couplings may falter. The transmetalation step from tin to palladium is typically very fast. However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product, which is a major concern in drug development.

3.2. Direct C-H Arylation

A more modern and atom-economical approach is the direct C-H arylation of 1,3-difluoro-5-isopropoxybenzene. This strategy avoids the pre-functionalization step required to create an organometallic reagent.

Mechanism Insight: These reactions typically proceed via a palladium-catalyzed process involving a concerted metalation-deprotonation (CMD) pathway or through oxidative addition into a C-H bond. A directing group on the coupling partner is often required to achieve high regioselectivity.

Trustworthiness & Self-Validation: A key challenge in C-H activation is controlling regioselectivity. When coupling with 1,3-difluoro-5-isopropoxybenzene, arylation will occur at the C2 position, between the two fluorine atoms, due to the directing effect of the fluorine atoms and the increased acidity of that C-H bond. The reaction's success is validated by the selective formation of the desired constitutional isomer.

Reaction Schemes: A Comparative Overview

Reaction_Schemes ArX Ar-X (Aryl Halide) SuzukiProduct Ar-R ArX->SuzukiProduct StilleProduct Ar-R ArX->StilleProduct CHProduct Ar-R ArX->CHProduct BoronicAcid (R)B(OH)₂ BoronicAcid->SuzukiProduct Pd Cat., Base Stannane (R)SnBu₃ Stannane->StilleProduct Pd Cat. Arene R-H Arene->CHProduct Pd Cat., Oxidant note1 R = 2,6-difluoro-4-isopropoxyphenyl

Caption: Comparison of three major routes to the target biaryl scaffold.

Section 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Potassium Aryltrifluoroborate

This protocol is adapted for a generic coupling with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), potassium (2,6-difluoro-4-isopropoxyphenyl)trifluoroborate (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Cs₂CO₃ (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation

This protocol describes the coupling of 1,3-difluoro-5-isopropoxybenzene with an aryl bromide.

  • Reaction Setup: To a pressure-rated vial, add the aryl bromide (1.0 mmol), 1,3-difluoro-5-isopropoxybenzene (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture to 110 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the target compound.

Conclusion and Future Outlook

While the Suzuki-Miyaura coupling using this compound remains a first-choice method, researchers have a powerful set of alternatives. For enhanced stability and handling, potassium aryltrifluoroborates and MIDA boronates offer significant advantages. For challenging substrates or to improve atom economy, direct C-H arylation presents a compelling, albeit sometimes more optimization-intensive, alternative. The choice of synthetic route will ultimately depend on factors such as substrate scope, scalability, cost, and the specific functional groups present in the coupling partners. As synthetic methodologies continue to evolve, it is anticipated that even more efficient and sustainable methods for constructing these valuable fluorinated biaryl motifs will emerge.

References

  • Adams, R. D., Dhull, P., Kaushal, M., & Smith, M. D. (2019). Activation of Heteroaromatic C-H Bonds in Furan and 2,5-Dimethylfuran. Inorganic Chemistry, 58(9), 6008–6015. [Link][4]

  • Bolliger, J. L., & Frein, A. J. (2017). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 56(40), 12219-12223. [Link][3]

  • Hocek, M., & Dvorakova, I. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Collection of Czechoslovak Chemical Communications, 66(10), 1547-1564. [Link][1]

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link][2]

  • KIET Group of Institutions. Fluorine In Pharmaceutical And Medicinal Chemistry. kiet.edu. [Link]

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A Senior Application Scientist's Guide to the Isopropoxy Group in Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the selection of substituents on coupling partners is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. Among the vast arsenal of functional groups, the isopropoxy group (–O-iPr) presents a fascinating case study in the delicate balance of steric and electronic effects. This guide provides an in-depth analysis of its influence in palladium-catalyzed cross-coupling reactions, offering a comparative perspective against other common substituents to inform rational substrate design and reaction optimization.

The Dual Nature of the Isopropoxy Group: Sterics and Electronics

The influence of any substituent can be dissected into two primary components: its electronic contribution and its steric profile. The isopropoxy group is no exception, and its unique behavior stems from the interplay between these two characteristics.

  • Electronic Effects : The oxygen atom of the isopropoxy group is electron-donating through resonance (+R effect), enriching the electron density of an attached aromatic ring, particularly at the ortho and para positions. Simultaneously, its electronegativity exerts a modest electron-withdrawing inductive effect (-I effect). In most aromatic systems, the resonance effect dominates, rendering the isopropoxy group a net activating group. This electronic enrichment has profound consequences for the elementary steps of the catalytic cycle.

  • Steric Effects : Unlike the linear methoxy group (–OMe), the isopropoxy group is branched and sterically demanding. This bulk can hinder the approach of the catalyst to the C-X bond (where X is a halide or triflate), influence the coordination geometry around the metal center, and ultimately affect the rates of key steps like oxidative addition and reductive elimination.[1]

This duality is the core of our analysis. While its electron-donating nature might electronically disfavor one step of a catalytic cycle, its steric bulk might kinetically accelerate another.

Deconstructing the Catalytic Cycle: Where the Isopropoxy Group Exerts Influence

To truly appreciate the role of the isopropoxy group, we must examine its impact on the fundamental steps of a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Coupling Partners Pd_0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd_0->OA + R¹-X Pd_II_Intermediate R¹-Pd(II)(X)L_n (Oxidative Adduct) OA->Pd_II_Intermediate TM Transmetalation Pd_II_Intermediate->TM + R²-M Pd_II_Coupling R¹-Pd(II)(R²)L_n TM->Pd_II_Coupling RE Reductive Elimination Pd_II_Coupling->RE RE->Pd_0 Product R¹-R² RE->Product Reagent1 Aryl/Vinyl Halide (R¹-X) Reagent2 Organometallic (R²-M) (e.g., Boronic Acid) Directing_Group cluster_workflow Ortho C-H Functionalization Workflow Start Isopropoxybenzene Substrate Coordination Coordination of Pd Catalyst to Isopropoxy Oxygen Start->Coordination + [Pd] Cyclometalation Cyclometalation (Ortho C-H Cleavage) Coordination->Cyclometalation Intermediate Palladacycle Intermediate Cyclometalation->Intermediate Coupling Reaction with Coupling Partner Intermediate->Coupling Product Ortho-Functionalized Product Coupling->Product

Caption: Workflow for isopropoxy-directed C-H activation.

This directing ability is a powerful tool, enabling functionalization of otherwise inert C-H bonds. In this context, the isopropoxy group is often superior to a methoxy group. The bulkier isopropyl substituent can create a more stable and conformationally locked cyclometalated intermediate, favoring the C-H activation pathway over other potential side reactions.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide actionable data, we present a standardized protocol for comparing the efficacy of different alkoxy-substituted aryl bromides in a Suzuki-Miyaura reaction.

Objective

To compare the reaction yield of the Suzuki-Miyaura coupling of phenylboronic acid with 4-bromoanisole and 4-bromo-isopropoxybenzene under identical reaction conditions.

Materials & Reagents
  • Aryl Halides: 4-Bromoanisole, 4-Bromo-isopropoxybenzene

  • Boronic Acid: Phenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: K₂CO₃ (Potassium carbonate)

  • Solvent: Toluene/Ethanol/Water (4:1:1 mixture)

  • Internal Standard: Dodecane (for GC analysis)

Experimental Workflow

Experimental_Workflow cluster_protocol Comparative Suzuki Coupling Protocol cluster_prep Reaction Setup (for each aryl bromide) cluster_reaction Reaction & Analysis Charge Charge Schlenk flask with: Aryl Bromide (1.0 mmol) Phenylboronic Acid (1.2 mmol) K₂CO₃ (2.0 mmol) Pd(PPh₃)₄ (0.02 mmol) Solvent Add Solvent Mixture (5 mL) Charge->Solvent Degas Degas with Argon (3x Vacuum/Backfill) Solvent->Degas Heat Heat at 80 °C (with stirring) Degas->Heat Monitor Monitor by TLC/GC-MS (every 1 hour) Heat->Monitor Quench After 4h, cool to RT and quench with H₂O Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Analyze Analyze organic layer by GC (using internal standard) Extract->Analyze

Caption: Step-by-step experimental workflow for the comparative study.

Step-by-Step Procedure
  • Flask Preparation: To two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol) to one and 4-bromo-isopropoxybenzene (215 mg, 1.0 mmol) to the other.

  • Reagent Addition: To each flask, add phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of the pre-mixed toluene/ethanol/water (4:1:1) solvent system to each flask.

  • Degassing: Seal the flasks and subject them to three cycles of vacuum-backfill with argon to ensure an inert atmosphere.

  • Reaction: Place the flasks in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots hourly and analyzing by TLC or GC-MS.

  • Workup: After 4 hours, or upon completion, cool the reactions to room temperature. Quench by adding 10 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Analysis: Add a known amount of dodecane as an internal standard and analyze the crude product mixture by Gas Chromatography (GC) to determine the yield.

Conclusion and Outlook

The isopropoxy group is a substituent of nuanced utility in cross-coupling chemistry. Its performance is a direct consequence of the balance between its electron-donating nature and its moderate steric bulk.

  • In standard C-C and C-N couplings (para-position): The isopropoxy group behaves as a typical strong electron-donating group, similar to methoxy, often leading to slightly lower yields than electron-neutral or -poor substrates due to a slower oxidative addition step.

  • When sterics are paramount (ortho-position): Its bulk becomes a significant liability, often dramatically reducing reaction rates and yields by hindering catalyst and substrate approach.

  • In C-H activation: Its dual role as a sterically influential, coordinating Lewis base transforms it into a powerful tool for achieving high ortho-regioselectivity, often outperforming smaller alkoxy groups.

For the practicing chemist, this means the isopropoxy group should be chosen deliberately. It is not merely a "larger methoxy group." It is a strategic tool to be leveraged for its directing capabilities in C-H activation or to be used with caution in sterically congested couplings. Understanding this interplay is key to unlocking its full potential in the synthesis of complex molecules for research, drug development, and materials science.

References

  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link] [2]2. Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link] [3]4. Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 174. [Link] [4]5. Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry–An Asian Journal, 19(4), e202300911. [Link] [5]6. Wikipedia. (2023). Sonogashira coupling. [Link] [6]7. Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. [Link] [7]8. Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link] [8]9. Pérez-Temprano, M. H., et al. (2015). Reductive Elimination Reactions in Gold(III) Complexes Leading to C(sp3)–X (X = C, N, P, O, Halogen) Bond Formation: Inner-Sphere vs SN2 Pathways. Inorganic Chemistry, 54(17), 8344-8355. [Link] [9]10. Wikipedia. (2023). Buchwald–Hartwig amination. [Link] [10]11. Macmillan Group. (2022). Generalizing arene C−H alkylations by radical−radical cross-coupling. [Link]

  • Hartwig, J. F., et al. (2021). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 13(3), 244-251. [Link] 13. Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link] [11]14. Talarico, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3762. [Link] [12]15. Li, X., et al. (2018). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 51(8), 1876-1886. [Link] [13]16. Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link] [14]17. Hazari, N., & Balcells, D. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16291-16345. [Link] 18. Chemistry LibreTexts. (2023). Reductive Elimination. [Link] [15]19. Google Patents. (2016). Method for synthetizing isopropenyl boric acid ester. [16]20. Royal Society of Chemistry. (2014). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link] [17]21. Hartwig, J. F., et al. (2014). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 136(43), 15306-15318. [Link] [18]22. Daugulis, O., et al. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 134(42), 17564-17571. [Link] [19]23. ResearchGate. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. [Link]

  • White Rose Research Online. (2017). Solvent effects in palladium catalysed cross-coupling reactions. [Link] [20]25. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link] [21]26. Wikipedia. (2023). Steric effects. [Link] [1]27. ResearchGate. (2021). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link] [22]28. Chirik, P. J., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5928-5936. [Link] [23]29. Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link] [24]30. SIOC Journal. (2016). Recent Advances in Directing Group-Induced C-H Activation Reactions. [Link]

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A Comparative Guide to ¹⁹F NMR Analysis of (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for monitoring reactions involving (2,6-Difluoro-4-isopropoxyphenyl)boronic acid, with a primary focus on the strategic application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to reaction analysis.

The Strategic Advantage of the ¹⁹F Nucleus in Reaction Monitoring

Fluorinated organic compounds are of immense importance in pharmaceuticals and agrochemicals.[1] The fluorine atom can significantly enhance metabolic stability and membrane permeation, leading to improved bioavailability.[2] this compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, for synthesizing complex biaryl structures.[3][4]

Monitoring the progress of reactions involving such fluorinated synthons is critical for optimization, kinetic analysis, and mechanistic understanding. While several analytical techniques are available, ¹⁹F NMR spectroscopy offers a unique and powerful solution.[1]

The ¹⁹F nucleus possesses ideal properties for NMR analysis:

  • 100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it the third most receptive nucleus after ¹H and ³H.[5][6] This translates to strong signals and shorter acquisition times.

  • Vast Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 700 ppm, significantly wider than for ¹H NMR.[5][6] This large dispersion minimizes signal overlap, even in complex reaction mixtures, allowing for clear identification and quantification of different fluorine-containing species.

  • No Background Interference: Biological molecules and most organic reagents lack fluorine, meaning ¹⁹F NMR spectra are free from background signals.[5][7] This creates a clean window to observe only the fluorinated molecules of interest.

These inherent advantages position ¹⁹F NMR as a superior tool for in-situ reaction monitoring, providing real-time, quantitative data without perturbing the reaction system.[8][9]

Comparative Analysis: ¹⁹F NMR vs. Alternative Methodologies

The choice of an analytical technique dictates the quality and type of information obtainable from a reaction. Here, we compare ¹⁹F NMR with other common methods for monitoring a Suzuki-Miyaura coupling of this compound.

Methodology Principle Advantages Limitations Best Suited For
¹⁹F NMR Spectroscopy Nuclear spin transitions of the ¹⁹F nucleus in a magnetic field.- Quantitative & In-Situ: Provides real-time concentration data without sampling.[8]- High Specificity: No background signals.[5]- Structurally Informative: Chemical shifts are highly sensitive to the electronic environment.[10]- Mechanistic Insights: Can detect and identify fluorinated intermediates.- Requires access to an NMR spectrometer.- Lower absolute sensitivity than mass spectrometry for trace analysis.Real-time kinetic analysis, mechanistic studies, and reaction optimization where direct observation of fluorinated species is critical.
¹H NMR Spectroscopy Nuclear spin transitions of the ¹H nucleus.- Widely accessible.- Provides detailed structural information on the entire molecule.- Severe signal overlap in complex mixtures (solvents, reagents, products).- Difficult to accurately quantify species without excellent signal separation.Structural confirmation of isolated products; less ideal for monitoring complex reaction mixtures in-situ.
LC-MS / GC-MS Chromatographic separation followed by mass-to-charge ratio detection.- Exceptional Sensitivity: Can detect trace amounts of compounds.- High Throughput: Can analyze many samples quickly.- Not In-Situ: Requires quenching and sampling, which can perturb the reaction.[9]- Indirect Quantification: Requires calibration curves with standards.- May not detect unstable intermediates.Final product purity analysis, identifying trace byproducts, and quantitative analysis of stable compounds when in-situ monitoring is not required.

Causality in Method Selection: For understanding the kinetics and mechanism of a reaction involving this compound, ¹⁹F NMR is the most logical choice. Its ability to directly and quantitatively track the disappearance of the starting material and the appearance of the product in real-time provides a level of insight that separation-based techniques cannot match. The clean spectral window ensures that the data is unambiguous and trustworthy.

Experimental Workflow: In-Situ ¹⁹F NMR Monitoring of a Suzuki-Miyaura Reaction

This section details a validated protocol for monitoring the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.[11][12]

Reaction Scheme & Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl_intermediate Ar-Pd(II)L_n-Ar' transmetalation->pd_biaryl_intermediate ar_boronic Ar'B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Objective: To quantify the conversion of this compound to 2,6-Difluoro-4'-methoxy-4-isopropoxybiphenyl over time.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-4-methoxybenzene (1.0 eq)

  • Pd(dppf)Cl₂ (0.02 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane-d₈ / D₂O (4:1 mixture)

  • Trifluorotoluene (internal standard, 0.5 eq)

  • NMR Tube (e.g., J. Young)

Procedure:

  • Reactor Setup: In an oven-dried J. Young NMR tube, combine this compound, 1-bromo-4-methoxybenzene, Pd(dppf)Cl₂, and K₂CO₃.

  • Internal Standard & Solvent Addition: Add a precise volume of a stock solution of trifluorotoluene in 1,4-Dioxane-d₈. Then add the remaining solvent mixture (Dioxane-d₈/D₂O) to achieve the desired concentration. The use of an internal standard is crucial for accurate quantification as it is chemically inert and its integral remains constant.[6]

  • Initial Spectrum (t=0): Immediately after sealing the tube and briefly vortexing, acquire the first ¹⁹F NMR spectrum at the reaction temperature (e.g., 80 °C). This serves as the t=0 reference point.

  • Time-Course Monitoring: Acquire subsequent ¹⁹F NMR spectra at regular intervals (e.g., every 15 minutes). The frequency of data collection should be adjusted based on the expected reaction rate.[9]

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard one-pulse (zg) or inverse-gated decoupling for improved quantification.[6]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the fluorine nuclei being observed to ensure full relaxation and accurate integration.[6]

    • Number of Scans (ns): Typically 16-64, to achieve adequate signal-to-noise.

Data Analysis and Interpretation

The key to this analysis is the distinct chemical shift of the fluorine atoms in the starting material versus the product.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Kinetic Analysis prep1 Combine Reagents & Catalyst in NMR Tube prep2 Add Solvent & Internal Standard prep1->prep2 acq1 Acquire Spectrum at t=0 prep2->acq1 acq2 Collect Spectra at Regular Time Intervals acq1->acq2 proc1 Phase & Baseline Correction acq2->proc1 proc2 Integrate Signals (Reactant, Product, Standard) proc1->proc2 an1 Calculate Molar Ratios vs. Internal Standard proc2->an1 an2 Plot [Concentration] vs. Time an1->an2

Caption: Workflow for in-situ ¹⁹F NMR reaction monitoring and kinetic analysis.

Expected Spectral Changes:

  • Starting Material: this compound will exhibit a singlet in the ¹⁹F NMR spectrum.

  • Product: The resulting biaryl product will show a new singlet at a different chemical shift. The change in the substituent at the boron-bearing carbon (from -B(OH)₂ to a methoxyphenyl group) alters the electronic environment of the ortho-fluorine atoms, causing a predictable shift.

  • Internal Standard: The -CF₃ signal of trifluorotoluene will remain at a constant chemical shift and integral throughout the reaction.

Quantitative Data Summary:

CompoundExpected ¹⁹F Chemical Shift (δ, ppm)Observation During Reaction
Trifluorotoluene (Internal Std.) ~ -63Integral remains constant
This compound ~ -110 to -120Integral decreases over time
2,6-Difluoro-4'-methoxy-4-isopropoxybiphenyl ~ -105 to -115Integral increases from zero over time
Note: Chemical shifts are approximate and can vary with solvent and temperature. Values are referenced to CFCl₃.[10]

Calculating Conversion: The percent conversion at any time point t can be calculated using the integrals (I) of the product (P) and remaining starting material (SM):

Conversion (%) = [ I(P) / (I(P) + I(SM)) ] * 100

Comparison with Alternative Boron Reagents

While boronic acids are workhorses in cross-coupling, potassium organotrifluoroborates have emerged as highly stable and versatile alternatives.[13][14]

Comparative Properties:

FeatureThis compound Potassium (2,6-Difluoro-4-isopropoxyphenyl)trifluoroborate
Structure Ar-B(OH)₂K⁺ [Ar-BF₃]⁻
Stability Prone to dehydration to form boroxines. Can be unstable to some reagents.Highly stable, crystalline solid. Resistant to air, moisture, and many reagents.[14]
Handling Can be difficult to purify and handle due to its physical properties.Easy to handle, weigh, and purify by recrystallization.
Activation in Suzuki Coupling Typically used directly with a base.Requires specific conditions (e.g., base, sometimes aqueous media) to slowly hydrolyze in-situ to the active boronic acid.

¹⁹F NMR as a Diagnostic Tool: ¹⁹F NMR spectroscopy is exceptionally well-suited to distinguish between these boron species in a reaction mixture.

Boron SpeciesKey ¹⁹F NMR SignalApproximate Chemical Shift (δ, ppm)
Ar-B(OH)₂ Signal from the two fluorine atoms on the aromatic ring (Ar-F ).~ -110 to -120
K⁺ [Ar-BF₃]⁻ 1. Signal from the two fluorine atoms on the aromatic ring (Ar-F ).2. A distinct, broader signal from the three fluorine atoms on the boron (BF₃ ⁻).1. ~ -110 to -120 (similar to boronic acid)2. ~ -130 to -140[13]
Coupled Product Signal from the two fluorine atoms on the aromatic ring (Ar-F ).~ -105 to -115 (shifted from starting material)

This ability to simultaneously observe the aryl-F and the BF₃⁻ signals allows a researcher to monitor both the consumption of the trifluoroborate salt and the formation of the final product, providing a more complete picture of the reaction progress.

Conclusion

For the analysis of reactions involving this compound and its derivatives, ¹⁹F NMR spectroscopy is not merely an alternative analytical method but a strategically superior approach. Its inherent sensitivity, quantitative nature, and the clarity afforded by the absence of background signals provide unparalleled insight into reaction kinetics and mechanisms.[1] By comparing it directly to other boron reagents like trifluoroborates, ¹⁹F NMR further proves its utility as a powerful diagnostic tool. Adopting the validated in-situ monitoring protocols described in this guide enables researchers to accelerate reaction optimization, ensure process robustness, and deepen their fundamental understanding of chemical transformations.

References

  • Royal Society of Chemistry. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • da Silva, F. C., et al. (n.d.).
  • University of Sheffield. (n.d.). 19Flourine NMR.
  • Novak, L., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • ACS Omega. (2025).
  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Ochoa, G., et al. (n.d.).
  • Environmental Science & Technology. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Connect NMR UK. (2021). Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Applications of 19F multidimensional NMR | Request PDF.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Molecules. (2017).
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • International Journal of Molecular Sciences. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
  • ResearchGate. (n.d.). Reaction monitoring methods through in situ NMR experiments.
  • Monnie, C. M., et al. (2024). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. ADDI.
  • Chen, X. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • PubMed. (2024). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR.
  • Chemistry. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2,6-Difluoro-4-isopropoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the responsible disposal of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid. As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with our dedication to safety and environmental stewardship. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste with confidence and precision, ensuring the well-being of your team and the integrity of our shared environment.

Understanding the Hazard Profile of this compound

Before we delve into the disposal procedures, it is crucial to understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily accessible, we can infer its hazard profile from structurally similar fluorinated phenylboronic acids.

Based on data from analogous compounds, this compound should be handled as a substance that can cause significant irritation.[1] Key hazards include:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with the eyes can cause significant damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

The Cardinal Rule of Disposal: Professional Hazardous Waste Management

The most critical principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. The standard and non-negotiable practice is to arrange for its collection and disposal by a licensed environmental services contractor or your institution's Environmental Health and Safety (EHS) department.[2][3][4]

Under no circumstances should this compound be disposed of down the drain or in regular solid waste. Improper disposal can lead to environmental contamination and places your institution at risk of significant regulatory penalties from bodies such as the Environmental Protection Agency (EPA).

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and preparation of this compound for disposal.

Before handling the chemical waste, ensure you are wearing the following PPE:

  • Safety Goggles: To protect against splashes and dust.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect your skin and clothing.

All waste handling should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be collected in a dedicated container and not mixed with other waste streams, especially strong oxidizing agents or bases, which are generally incompatible with boronic acids.[4]

Choose a waste container that is:

  • Compatible: A high-density polyethylene (HDPE) or glass container is suitable for solid boronic acid waste. The original product container is often an excellent choice for waste accumulation.[5]

  • In Good Condition: The container must be free of cracks, leaks, and external contamination.[5][6]

  • Sealable: The container must have a secure, leak-proof screw-top cap.[5][7]

Proper labeling is a critical compliance and safety measure. As soon as you begin accumulating waste in the container, affix a hazardous waste label. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]

  • The specific hazard characteristics (e.g., "Irritant").

  • The accumulation start date (the date the first particle of waste enters the container).

  • The name of the principal investigator and the laboratory location.

Collect all waste, including the pure compound and any contaminated materials (e.g., weighing paper, contaminated gloves), in the designated and labeled container. Ensure the container is kept securely closed at all times, except when adding waste.[9]

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7][10] The SAA should be:

  • At or near the point of waste generation.[10]

  • Under the control of laboratory personnel.[10]

  • Away from drains and sources of ignition.

  • In secondary containment (e.g., a plastic tub) to contain any potential leaks.[5][9]

Once the waste container is full (do not overfill; leave at least 10% headspace for expansion) or when your experiment is complete, arrange for its disposal.[7] This is typically done by submitting a chemical waste pickup request to your institution's EHS department through their designated online portal or paperwork system.[6]

Disposal of Contaminated Materials and Empty Containers

  • Grossly Contaminated Materials: Items such as gloves, weighing boats, and absorbent pads that are heavily contaminated with this compound should be placed in the solid hazardous waste container.

  • Empty Containers: An empty container that once held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[5][9] The rinsate from this cleaning procedure must be collected as hazardous waste.[5] Given the nature of this solid compound, it is often more practical and safer to dispose of the empty container as solid hazardous waste.

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Sources

A Researcher's Guide to the Safe Handling of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks. Their utility, particularly in Suzuki-Miyaura cross-coupling reactions, has revolutionized the construction of complex molecular architectures. Among these valuable reagents is (2,6-Difluoro-4-isopropoxyphenyl)boronic acid, a compound whose electronic properties make it a compelling choice for researchers. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, field-tested information for laboratory professionals, ensuring both personal safety and experimental integrity.

Understanding the Risks: Hazard Profile

This compound, like many of its structural analogs, is a chemical that demands respect. Based on data from structurally similar compounds, it is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[4][5][6][7][8]

  • Serious Eye Irritation: Causes serious eye irritation.[1][4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][6][7][8][9]

The difluoro substitution on the phenyl ring can also introduce the potential for the release of hydrogen fluoride in the presence of strong acids or upon combustion, a substance with its own severe hazard profile.[7][10] Therefore, a cautious and well-informed approach is paramount.

Core Defense: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eyes/Face Hands Body Respiratory
Weighing/Transfer ANSI Z87 certified safety glasses with side shields or chemical splash goggles.[11][12]Nitrile or neoprene gloves.[11][13]Standard lab coat.[11][12]Recommended if weighing outside of a ventilated enclosure.[11]
Dissolution/Reaction Setup Chemical splash goggles.[11][12]Nitrile or neoprene gloves.[11][13]Standard lab coat.[11][12]Not typically required if performed in a fume hood.
Workup/Purification Chemical splash goggles and a face shield if there is a splash hazard.[13]Nitrile or neoprene gloves.[11][13]Standard lab coat.[11][12]Not typically required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[13]Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.[12]Air-purifying respirator with appropriate cartridges if dealing with a large spill or significant dust.[11]

It is crucial to inspect all PPE for integrity before each use and to remove it carefully to avoid cross-contamination.[14]

Operational Blueprint: From Vial to Waste

A systematic workflow is essential for minimizing exposure and ensuring reproducible results. The following diagram outlines the key stages of handling this compound.

prep Preparation & PPE weigh Weighing & Transfer prep->weigh In ventilated enclosure dissolve Dissolution weigh->dissolve Avoid dust generation spill Spill & Emergency weigh->spill If spill occurs react Reaction dissolve->react Add to reaction vessel dissolve->spill If spill occurs workup Workup & Purification react->workup Monitor and quench react->spill If spill occurs dispose Waste Disposal workup->dispose Segregate waste workup->spill If spill occurs

Caption: Workflow for handling this compound.

  • Preparation and PPE: Before handling the reagent, ensure the work area, typically a certified chemical fume hood, is clean and uncluttered. Don the appropriate PPE as detailed in the table above.[12] Have spill cleanup materials readily available.

  • Weighing and Transfer: To prevent inhalation of fine particulates, weigh the solid compound in a ventilated enclosure or a balance with a draft shield.[3] Use anti-static weighing paper or a dedicated weigh boat. Avoid generating dust during transfer.[3][8]

  • Dissolution: Add the solid to the chosen solvent in a flask or reactor within the fume hood. Be mindful of any potential exotherms, although not typically significant with this class of compound.

  • Reaction: Once dissolved, the boronic acid solution can be transferred via cannula or added dropwise to the reaction mixture as dictated by the specific protocol.

  • Workup and Purification: Quench the reaction carefully. During extraction and subsequent purification steps (e.g., chromatography), always work within a fume hood and wear appropriate PPE to avoid contact with the compound and solvents.

Contingency Planning: Spills and Disposal

Spill Response:

  • Small Spills: For minor spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste.[3] Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills: Evacuate the immediate area and alert colleagues and safety personnel. If you are trained and it is safe to do so, contain the spill and clean it up using appropriate absorbent materials for solutions or by carefully sweeping up solids.

  • Personal Contamination:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention if irritation persists.[6]

    • Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

Waste Disposal:

All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][9] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain unless explicitly permitted by local regulations for very small, dilute quantities.[15]

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a secure and productive laboratory environment.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2010, August 30). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). (2-Fluoro-4-isopropoxyphenyl)boronic acid Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • University of Utah. (2019, April 11). Acid Handling.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2007, July 11). SAFETY DATA SHEET.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • BLD Pharmatech. (n.d.). (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID.

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Retrosynthesis Analysis

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(2,6-Difluoro-4-isopropoxyphenyl)boronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.